molecular formula C13H23N3O6 B105615 1,3-Di-Boc-2-(carboxymethyl)guanidine CAS No. 158478-76-3

1,3-Di-Boc-2-(carboxymethyl)guanidine

Cat. No.: B105615
CAS No.: 158478-76-3
M. Wt: 317.34 g/mol
InChI Key: ZJYJFQDYIMDGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di-Boc-2-(carboxymethyl)guanidine, also known as this compound, is a useful research compound. Its molecular formula is C13H23N3O6 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYJFQDYIMDGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584978
Record name N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158478-76-3
Record name N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Di-Boc-2-(carboxymethyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine, also known as N-(N,N′-Di-Boc-guanyl)glycine, is a specialized chemical reagent primarily utilized in organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring a di-Boc-protected guanidine group and a carboxylic acid moiety, makes it a valuable tool for the introduction of a protected guanidinylated glycine residue into various molecules, particularly peptides.[1] The tert-butoxycarbonyl (Boc) protecting groups render the highly basic and nucleophilic guanidine functionality inert under a range of reaction conditions, allowing for selective transformations at other sites of a target molecule. These protecting groups can be readily removed under acidic conditions, regenerating the guanidinium group at a desired stage in a synthetic sequence.

The guanidinium group is a key structural component in numerous biologically active compounds, including the amino acid arginine. Its ability to engage in hydrogen bonding and electrostatic interactions makes it crucial for molecular recognition processes at enzyme active sites and receptors. Consequently, the incorporation of a guanidinium moiety is a common strategy in drug design to enhance binding affinity and biological activity. This compound serves as a key building block in the synthesis of such guanidine-containing molecules.

Chemical and Physical Properties

PropertyValueReference
CAS Number 158478-76-3[1][2]
Molecular Formula C₁₃H₂₃N₃O₆[1][2]
Molecular Weight 317.34 g/mol [1][2]
Appearance Likely a white to off-white solidInferred from related compounds
Melting Point Not available. For the related 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, the melting point is 121-126 °C. For 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, it is 113 °C (dec.).[3][4]
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.Inferred from synthesis protocols
Storage Store at 2-8°C in a dry, well-ventilated place.Inferred from supplier data

NMR Data:

While specific NMR data for this compound is not available in the searched literature, the following data for 1,3-Bis(tert-butoxycarbonyl)guanidine can be used as a reference for the characteristic signals of the di-Boc-guanidine moiety:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.42 (s, 1H), 8.47 (s, 1H), 1.37 (s, 18H)[5]

  • ¹³C NMR (75.5 MHz, CDCl₃): δ 158.3, 82.3, 28.1[5]

Synthesis

A detailed experimental protocol for the synthesis of this compound is described in the scientific literature. A referenced synthesis indicates a 100% yield from the corresponding methyl ester precursor. The general approach involves the hydrolysis of the methyl ester of N-(N,N′-Di-Boc-guanyl)glycine.

Conceptual Synthesis Workflow:

start N-(N,N′-Di-Boc-guanyl)glycine methyl ester reagent Lithium Hydroxide (LiOH) in Acetone/Water start->reagent Hydrolysis product This compound reagent->product

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is based on the general method of ester hydrolysis under basic conditions.

  • Materials:

    • N-(N,N′-Di-Boc-guanyl)glycine methyl ester

    • Lithium hydroxide (LiOH)

    • Acetone

    • Water

    • Hydrochloric acid (HCl), 1M solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-(N,N′-Di-Boc-guanyl)glycine methyl ester in a mixture of acetone and water.

    • Add a solution of lithium hydroxide in water to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the acetone under reduced pressure.

    • Acidify the aqueous residue to a pH of approximately 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by flash column chromatography on silica gel.

Applications in Guanidinylation Reactions

This compound is a key reagent for the guanidinylation of primary and secondary amines. The carboxylic acid functionality allows for its coupling to an amine via standard peptide coupling methods, thereby introducing a protected guanidinylated glycine moiety.

General Guanidinylation Workflow:

cluster_coupling Peptide Coupling cluster_deprotection Deprotection reagent This compound coupling_agent Coupling Agent (e.g., HATU, HBTU) reagent->coupling_agent Activation amine Primary or Secondary Amine (R-NH₂ or R₂NH) base Base (e.g., DIPEA) coupling_agent->amine product1 Di-Boc-protected Guanidinylated Amine Conjugate coupling_agent->product1 acid Strong Acid (e.g., TFA in DCM) product1->acid Boc Removal product1->acid product2 Guanidinylated Amine Conjugate (Final Product) acid->product2

General workflow for amine guanidinylation.

Experimental Protocol: Guanidinylation of a Primary Amine (Representative)

This protocol describes a general procedure for the coupling of this compound to a primary amine using a standard peptide coupling reagent.

  • Materials:

    • This compound

    • Primary amine substrate

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Coupling:

      • Dissolve this compound (1 equivalent) and HATU or HBTU (1.1 equivalents) in anhydrous DMF or DCM.

      • Add DIPEA (2-3 equivalents) to the mixture.

      • Add the primary amine (1 equivalent) to the reaction mixture.

      • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

      • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

    • Deprotection:

      • Dissolve the purified di-Boc-protected product in DCM.

      • Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

      • Stir the reaction at room temperature for 1-2 hours.

      • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

      • The final guanidinylated product is often obtained as a TFA salt.

Role in Drug Development and Research

The use of this compound is particularly relevant in the field of peptide and peptidomimetic drug discovery. The guanidinium group plays a vital role in the biological activity of many peptides. By providing a convenient method for incorporating a guanidinylated glycine unit, this reagent facilitates the synthesis of novel peptide analogs with potentially enhanced properties.

Applications include:

  • Synthesis of Arginine Analogs: The introduction of guanidinylated glycine can be used to create non-natural amino acid residues that mimic arginine, potentially leading to peptides with increased stability towards enzymatic degradation.[6]

  • Modification of Bioactive Peptides: Existing bioactive peptides can be modified with a guanidinium group to improve their cell-penetrating capabilities or their binding affinity to target receptors.

  • Solid-Phase Peptide Synthesis (SPPS): this compound is compatible with Boc-based solid-phase peptide synthesis strategies, allowing for the automated or manual synthesis of complex guanidine-containing peptides.[6][7]

Signaling Pathway Context: The Importance of the Guanidinium Group

While this compound itself is a synthetic reagent and not directly involved in signaling pathways, the guanidinium group it introduces is of paramount importance in biological signaling. The guanidinium side chain of arginine residues in proteins is frequently involved in molecular recognition events that are central to cellular signaling.

cluster_protein Protein with Arginine Residue cluster_target Target Molecule arginine Guanidinium Group (from Arginine) phosphate Phosphate Group (e.g., in DNA, ATP, Phosphorylated Protein) arginine->phosphate Electrostatic Interaction Hydrogen Bonding carboxylate Carboxylate Group (e.g., in Aspartate, Glutamate) arginine->carboxylate Electrostatic Interaction Hydrogen Bonding signaling Cellular Signaling Cascade phosphate->signaling carboxylate->signaling

Role of the guanidinium group in molecular recognition.

The positively charged guanidinium group can form strong salt bridges and multiple hydrogen bonds with negatively charged groups such as phosphates (in DNA, RNA, and phosphorylated proteins) and carboxylates (in aspartate and glutamate residues of other proteins). These interactions are fundamental to protein-protein interactions, protein-nucleic acid binding, and enzyme catalysis, all of which are critical components of cellular signaling networks. By enabling the synthesis of molecules that can mimic these interactions, this compound is a valuable tool for developing probes and potential therapeutics that target these pathways.

Conclusion

This compound is a highly useful and versatile reagent for the introduction of a protected guanidinylated glycine moiety into a variety of molecules. Its application is particularly significant in the fields of peptide synthesis and medicinal chemistry, where the guanidinium group is a key pharmacophore. The use of Boc protection allows for the strategic and controlled synthesis of complex guanidine-containing compounds, making this reagent an important tool for researchers and professionals in drug development. While specific physicochemical data for this compound is limited, its synthetic utility is well-established through analogy with other di-Boc protected guanidinylating agents.

References

An In-depth Technical Guide to 1,3-Di-Boc-2-(carboxymethyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine, also known as N-(N,N′-Di-Boc-guanyl)glycine, is a protected form of guanidinoacetic acid, a key intermediate in various synthetic applications. Its structure incorporates a glycine framework attached to a guanidinium group shielded by two tert-butyloxycarbonyl (Boc) protecting groups. This strategic protection renders the highly basic guanidinium moiety temporarily inert, allowing for selective chemical manipulations at the carboxylic acid terminus. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this versatile reagent, with a focus on data-driven insights and detailed experimental protocols.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central guanidinium nitrogen atom bonded to a carboxymethyl group, with the other two nitrogen atoms of the guanidinium core protected by Boc groups.

Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key identifiers and includes estimated or analogous data where direct experimental values are unavailable.

PropertyValueCitation/Note
Molecular Formula C₁₃H₂₃N₃O₆[1][2]
Molecular Weight 317.34 g/mol [1][2]
CAS Number 158478-76-3[1][2]
Appearance White to off-white solid (predicted)Based on similar Boc-protected amino acids.
Melting Point Not available. Est. ~120-130 °CBased on 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (120-125 °C)[1] and other Boc-protected amino acids.
Solubility Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water.Based on the properties of Boc-protected compounds.
pKa (Carboxylic Acid) Not available. Est. ~3-4Similar to other N-protected glycine derivatives.
Spectral Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 1.4-1.6 (s, 18H): Protons of the two tert-butyl groups of the Boc protectors.

  • δ 4.0-4.2 (s, 2H): Methylene protons of the carboxymethyl group.

  • δ 9.0-11.0 (br s, 1H): Carboxylic acid proton. The chemical shift can vary significantly based on solvent and concentration.

  • δ 8.5-9.5 (br s, 1H) & 10.0-11.5 (br s, 1H): NH protons of the Boc-protected guanidine group. These signals may be broad and their positions can vary.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 28.0-28.5: Methyl carbons of the tert-butyl groups.

  • δ 43-45: Methylene carbon of the carboxymethyl group.

  • δ 80-84: Quaternary carbons of the tert-butyl groups.

  • δ 152-156: Carbonyl carbons of the Boc groups.

  • δ 160-165: Central carbon of the guanidinium group.

  • δ 170-175: Carbonyl carbon of the carboxylic acid.

Predicted IR (KBr, cm⁻¹):

  • ~3300-2500 (broad): O-H stretch of the carboxylic acid.

  • ~3200-3400: N-H stretching of the protected guanidine.

  • ~2980, 2930: C-H stretching of the Boc and methylene groups.

  • ~1740-1760: C=O stretching of the Boc carbonyls.

  • ~1700-1720: C=O stretching of the carboxylic acid.

  • ~1640: C=N stretching of the guanidine core.

  • ~1160, 1370: Bands associated with the tert-butyl group.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The general workflow involves the guanidinylation of a glycine methyl ester followed by the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of N-[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester

This step involves the reaction of a suitable glycine methyl ester with a guanidinylating agent. A common method is the use of N,N'-Di-Boc-thiourea activated with a coupling agent.

  • Materials:

    • Glycine methyl ester hydrochloride

    • N,N'-Di-Boc-thiourea

    • 2,4,6-Trichloro-1,3,5-triazine (TCT)

    • N-methylmorpholine (NMM)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of N,N'-Di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add TCT (0.4 equivalents) at room temperature. Stir the mixture for 30 minutes to activate the thiourea.

    • In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous THF and add NMM (2.2 equivalents) to neutralize the hydrochloride and provide the free amine.

    • Add the solution of glycine methyl ester and NMM, along with a catalytic amount of DMAP, to the activated thiourea mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester.

Step 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the carboxylic acid.[1]

  • Materials:

    • N-[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester

    • Lithium hydroxide (LiOH)

    • Acetone

    • Water

  • Procedure:

    • Dissolve the methyl ester (1.0 equivalent) in a mixture of acetone and water.

    • Add a solution of lithium hydroxide (1.05 equivalents) in water to the reaction mixture.

    • Stir the reaction at room temperature (approximately 20°C) under an inert atmosphere. The reaction time can vary, and progress should be monitored by TLC.

    • Once the hydrolysis is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl) at 0°C.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a building block for introducing a protected guanidinoacetic acid moiety into more complex molecules. The presence of the free carboxylic acid allows for coupling to amines via standard peptide bond formation chemistries, while the Boc-protected guanidine group remains unreactive.

Peptide Synthesis and Peptidomimetics

This reagent is valuable in the synthesis of peptides and peptidomimetics containing guanidino groups. The guanidinium group is a key feature of the amino acid arginine and is involved in numerous biological recognition processes. By incorporating a guanidinoacetic acid unit, researchers can explore structure-activity relationships and develop novel therapeutic peptides.

Drug Discovery and Medicinal Chemistry

In drug discovery, the guanidinium group is a common pharmacophore found in many biologically active compounds. This compound serves as a versatile starting material for the synthesis of small molecule drug candidates. The ability to couple the carboxylic acid to various amine-containing scaffolds allows for the rapid generation of compound libraries for screening.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Hydrolysis A Glycine Methyl Ester D N-[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester A->D Guanidinylation B N,N'-Di-Boc-thiourea B->D C TCT/NMM/DMAP C->D F This compound D->F Saponification E LiOH, Acetone/Water E->F

Caption: Synthetic pathway for this compound.

Application in Peptide Synthesis

Peptide_Synthesis_Application A This compound D Protected Guanidino-Peptide Conjugate A->D Amide Bond Formation B Amine-functionalized support or peptide B->D C Peptide Coupling Reagents (e.g., HATU, HOBt/DIC) C->D F Final Guanidino-Peptide D->F Boc Removal E Acidic Deprotection (e.g., TFA) E->F

Caption: General workflow for incorporating the guanidinoacetic acid moiety into peptides.

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its bifunctional nature, with a reactive carboxylic acid and a protected guanidinium group, allows for its strategic incorporation into a wide range of molecules. While detailed physicochemical and spectral data are not extensively documented, its synthesis and applications are well-established. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this important building block in their synthetic endeavors. Further characterization of its physical properties and biological activities represents an area for future investigation.

References

N-(N,N′-Di-Boc-guanyl)glycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed chemical profile of N-(N,N′-Di-Boc-guanyl)glycine, a derivative of the amino acid glycine featuring a di-Boc-protected guanidino group. Due to the limited direct literature on this specific compound, this guide outlines a plausible synthetic pathway, predicted physicochemical properties, and detailed experimental protocols based on established methodologies for similar compounds. This document serves as a valuable resource for researchers interested in the synthesis and application of novel guanidino-containing amino acid derivatives in fields such as medicinal chemistry and drug development. The guanidino moiety is a key functional group in many biologically active molecules, and its protection with tert-butyloxycarbonyl (Boc) groups allows for controlled chemical modifications.

Chemical Profile

N-(N,N′-Di-Boc-guanyl)glycine is a synthetic amino acid derivative. The introduction of the N,N'-di-Boc-guanidino group significantly alters the polarity and reactivity of the glycine backbone. The Boc protecting groups render the otherwise strongly basic guanidino group uncharged and manageable in standard organic synthesis conditions, making it a useful building block for more complex molecules.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(N,N′-Di-Boc-guanyl)glycine and its synthetic intermediate, N-(N,N′-Di-Boc-guanyl)glycine methyl ester. These values are estimated based on the known properties of N-Boc-glycine, N,N'-di-Boc-guanidine, and related structures.

PropertyN-(N,N′-Di-Boc-guanyl)glycine Methyl EsterN-(N,N′-Di-Boc-guanyl)glycine
Molecular Formula C₁₄H₂₅N₃O₆C₁₃H₂₃N₃O₆
Molecular Weight 331.36 g/mol 317.34 g/mol
Appearance Predicted: White to off-white solidPredicted: White to off-white solid
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc)Predicted to have some solubility in polar organic solvents and basic aqueous solutions
Melting Point Not availableNot available
Predicted Spectroscopic Data

The expected spectroscopic data for N-(N,N′-Di-Boc-guanyl)glycine are based on the characteristic signals of the N,N'-di-Boc-guanidino and glycine moieties.

¹H NMR:

  • N-(N,N′-Di-Boc-guanyl)glycine: (Predicted in CDCl₃) δ ~1.50 (s, 18H, Boc CH₃), ~4.1 (d, 2H, α-CH₂), ~8.5-9.0 (br s, 1H, NH), ~11.5 (br s, 1H, NH), carboxylic acid proton may be broad or not observed depending on the solvent.

¹³C NMR:

  • N-(N,N′-Di-Boc-guanyl)glycine: (Predicted in CDCl₃) δ ~28.0 (Boc CH₃), ~45.0 (α-CH₂), ~80.0, ~84.0 (Boc quaternary C), ~153.0, ~163.0 (Boc C=O), ~156.0 (guanidino C), ~173.0 (carboxyl C=O).

IR Spectroscopy:

  • N-(N,N′-Di-Boc-guanyl)glycine: (Predicted) ν ~3300-3000 cm⁻¹ (N-H and O-H stretching), ~2980 cm⁻¹ (C-H stretching), ~1720-1740 cm⁻¹ (C=O stretching of Boc and carboxylic acid), ~1640 cm⁻¹ (C=N stretching), ~1150 cm⁻¹ (C-O stretching).[1]

Mass Spectrometry:

  • N-(N,N′-Di-Boc-guanyl)glycine: (Predicted ESI-MS) m/z [M+H]⁺ = 318.16, [M+Na]⁺ = 340.14.

Proposed Synthetic Pathway

The synthesis of N-(N,N′-Di-Boc-guanyl)glycine can be achieved through a two-step process involving the guanidinylation of a glycine ester followed by the hydrolysis of the ester group.

Synthetic Pathway cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Hydrolysis Gly_ester Glycine Methyl Ester Hydrochloride Intermediate N-(N,N'-Di-Boc-guanyl)glycine Methyl Ester Gly_ester->Intermediate Et₃N, THF, rt Guanidinylating_reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Final_product N-(N,N'-Di-Boc-guanyl)glycine Intermediate->Final_product LiOH, THF/H₂O, rt

Proposed synthesis of N-(N,N′-Di-Boc-guanyl)glycine.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of N-(N,N′-Di-Boc-guanyl)glycine.

Synthesis of N-(N,N′-Di-Boc-guanyl)glycine Methyl Ester

This protocol describes the guanidinylation of glycine methyl ester hydrochloride using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

  • Glycine methyl ester hydrochloride[2]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine[3]

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous THF, add triethylamine (2.2 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-(N,N′-Di-Boc-guanyl)glycine methyl ester.

Guanidinylation_Workflow start Start suspend Suspend Glycine Methyl Ester HCl in anhydrous THF start->suspend add_tea Add Et₃N at 0°C, then warm to rt suspend->add_tea add_reagent Add N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine add_tea->add_reagent react Stir at rt and monitor by TLC add_reagent->react concentrate Concentrate in vacuo react->concentrate workup Aqueous workup with EtOAc, NaHCO₃, and brine concentrate->workup dry Dry (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Workflow for the synthesis of the intermediate ester.
Synthesis of N-(N,N′-Di-Boc-guanyl)glycine

This protocol details the hydrolysis of the methyl ester to yield the final product.

Materials:

  • N-(N,N′-Di-Boc-guanyl)glycine methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(N,N′-Di-Boc-guanyl)glycine methyl ester (1.0 eq) in a mixture of THF and water.

  • Add a solution of lithium hydroxide (1.5 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, concentrate the mixture to remove THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(N,N′-Di-Boc-guanyl)glycine.

Hydrolysis_Workflow start Start dissolve Dissolve ester intermediate in THF/H₂O start->dissolve add_lioh Add aqueous LiOH dissolve->add_lioh react Stir at rt and monitor by TLC add_lioh->react concentrate Remove THF in vacuo react->concentrate acidify Acidify with 1 M HCl to pH 3-4 concentrate->acidify extract Extract with EtOAc acidify->extract workup Wash with brine, dry (Na₂SO₄), filter, and concentrate extract->workup end End workup->end

Workflow for the final ester hydrolysis.

Applications and Future Directions

N-(N,N′-Di-Boc-guanyl)glycine is a valuable building block for the synthesis of peptidomimetics and other complex molecules. The protected guanidino group can be deprotected under acidic conditions to reveal the highly basic guanidinium ion, which is known to participate in crucial biological interactions. This compound could be utilized in:

  • Drug Discovery: As a scaffold for the development of enzyme inhibitors, receptor antagonists, or other therapeutic agents where a guanidino group is essential for activity.

  • Peptide Modification: For the site-specific incorporation of a guanidino functionality into peptides to enhance their binding affinity, cell permeability, or stability.

  • Combinatorial Chemistry: In the generation of libraries of guanidino-containing compounds for high-throughput screening.

Further research could focus on the exploration of the biological activities of peptides and small molecules incorporating N-(N,N′-Di-Boc-guanyl)glycine, as well as the development of alternative synthetic routes to this compound.

Safety Information

Standard laboratory safety precautions should be taken when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reagents.

Conclusion

This technical guide provides a comprehensive overview of the chemical profile of N-(N,N′-Di-Boc-guanyl)glycine, including a proposed synthetic pathway, predicted physicochemical properties, and detailed experimental protocols. While direct experimental data for this specific molecule is scarce, the information presented herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to synthesize and utilize this promising building block in their scientific endeavors.

References

In-Depth Technical Guide: 1,3-Di-Boc-2-(carboxymethyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 158478-76-3

Synonyms: N-(N,N′-Di-Boc-guanyl)glycine

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine is a pivotal reagent in modern organic synthesis, particularly valued within the realms of peptide chemistry, medicinal chemistry, and bioconjugation.[1][2] Its structure uniquely combines a carboxylic acid moiety with a guanidine group protected by two tert-butyloxycarbonyl (Boc) groups. This arrangement allows for the strategic introduction of a protected guanidinyl-glycine unit into molecules, enabling the synthesis of complex peptides and other biologically active compounds. The Boc protecting groups offer the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, thus providing a versatile tool for researchers and drug development professionals.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₃H₂₃N₃O₆[1]
Molecular Weight 317.34 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not availableData for the precursor, Glycine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester, is not available.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from the structure and general properties of Boc-protected amino acids.
Storage Temperature 2-8°C[3]

Table 2: Spectral Data (Predicted/Typical Ranges)

SpectrumCharacteristic Peaks/ShiftsSource/Comment
¹H NMR (CDCl₃) ~1.5 ppm (s, 18H, Boc C(CH₃)₃), ~4.0 ppm (s, 2H, CH₂), ~9-11 ppm (br s, 2H, NH), ~10-12 ppm (br s, 1H, COOH)Predicted based on the structure and known chemical shifts for Boc-protected guanidines and glycine derivatives. Actual values may vary.
¹³C NMR (CDCl₃) ~28 ppm (Boc C(CH₃)₃), ~45 ppm (CH₂), ~80-84 ppm (Boc C(CH₃)₃), ~153-156 ppm (Boc C=O), ~160-165 ppm (C=N), ~170-175 ppm (COOH)Predicted based on the structure and known chemical shifts for similar compounds.
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch), ~2980 (C-H stretch), ~1700-1750 (C=O stretch, acid and Boc), ~1630-1650 (C=N stretch), ~1150-1250 (C-O stretch)Predicted based on functional groups present in the molecule.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the hydrolysis of its corresponding methyl ester, Glycine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester.

Synthesis of this compound

A key synthetic route involves the hydrolysis of the methyl ester precursor.[4]

Reaction Scheme:

G reagent1 Glycine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester solvent Acetone, 20°C Inert Atmosphere reagent1->solvent reagent2 LiOH, H₂O reagent2->solvent product This compound solvent->product G start Start: This compound + Primary/Secondary Amine (R-NH₂) activation Carbodiimide Activation (e.g., EDC, DCC) + Additive (e.g., HOBt, NHS) start->activation coupling Peptide Bond Formation (Amide Coupling) activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification deprotection Boc Deprotection (e.g., TFA in DCM) purification->deprotection final_product Final Product: Guanidinylated Amine deprotection->final_product

References

The Strategic Role of the Boc Protecting Group in Modern Guanidinylation Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group, a cornerstone in medicinal chemistry and the synthesis of natural products, is of significant interest due to its profound biological activities. However, the inherent high basicity and nucleophilicity of the guanidine moiety present considerable challenges in synthetic chemistry. The strategic use of protecting groups is therefore paramount for the successful incorporation of this versatile functional group into complex molecules. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in guanidinylation reactions, offering a unique combination of stability, ease of introduction, and selective removal.

This technical guide provides a comprehensive overview of the role of the Boc protecting group in guanidinylation reagents, detailing reaction mechanisms, experimental protocols, and comparative data to aid in the rational design of synthetic routes.

The Core Principle: Taming Reactivity with the Boc Group

The primary function of the Boc group in guanidinylation reagents is to temper the intrinsic reactivity of the guanidine functional group. The electron-withdrawing nature of the Boc carbamate significantly reduces the pKa of the guanidinium ion, rendering it less basic and nucleophilic.[1] This masking effect prevents undesirable side reactions during synthetic transformations, such as peptide bond formation or reactions with other electrophilic centers in a molecule.

The Boc group is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1] This robustness is critical for its utility in multi-step syntheses. Crucially, the Boc group is labile under acidic conditions, a property that forms the foundation of its widespread use in orthogonal protection strategies. This acid sensitivity allows for the selective removal of the Boc group in the presence of other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[2]

Key Boc-Protected Guanidinylation Reagents

A variety of Boc-protected reagents have been developed to facilitate the efficient guanidinylation of primary and secondary amines. The choice of reagent is often dictated by the nucleophilicity and steric hindrance of the amine substrate, as well as the desired reaction conditions.

1. N,N'-Di-Boc-thiourea: This commercially available reagent is often used in conjunction with an activating agent to form a reactive carbodiimide intermediate for guanidinylation.[3] Common activating agents include mercury(II) chloride (HgCl₂) and the more environmentally benign 2,4,6-trichloro-1,3,5-triazine (TCT).[4]

2. N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This highly reactive guanidinylating agent is capable of reacting with even weakly nucleophilic and sterically hindered amines.[5] Its enhanced reactivity is attributed to the excellent leaving group ability of the triflate group.

3. 1-[N,N'-(Di-Boc)amidino]pyrazole: This stable, crystalline reagent offers high yields and clean reactions for the guanidinylation of a wide range of amines under mild conditions.[3][5]

Quantitative Data Presentation

The following tables summarize the performance of various Boc-protected guanidinylation reagents in terms of reaction yields with different amine substrates.

Table 1: Guanidinylation of Primary Amines

Guanidinylating ReagentAmine SubstrateSolventConditionsYield (%)Reference
1-[N,N'-(Di-Boc)amidino]pyrazole4-BromophenethylamineTHFRoom Temp, 24h72[3]
N,N'-Di-Boc-N''-triflylguanidineBenzylamineDichloromethaneRoom Temp, 30 minQuantitative[6]
N,N'-Di-Boc-thiourea / TCTBenzylamineTHFRoom Temp95[4]
N,N'-Di-Boc-thiourea / TCTAnilineTHFRoom Temp85[4]

Table 2: Guanidinylation of Secondary and Sterically Hindered Amines

Guanidinylating ReagentAmine SubstrateSolventConditionsYield (%)Reference
N,N'-Di-Boc-N''-triflylguanidineDi-n-propylamineDichloromethaneRoom TempHigh[7]
N,N'-Di-Boc-N''-triflylguanidinePiperidineDichloromethaneRoom TempExcellent[8]
N,N'-Di-Boc-thiourea / TCTN-MethylanilineTHFRoom Temp82[4]
N,N'-Di-Boc-thiourea / PS-carbodiimide2,6-Dimethylaniline (sterically hindered)DichloromethaneRoom Temp, 16hGood[9]

Experimental Protocols

Detailed methodologies for the synthesis of key reagents and their application in guanidinylation reactions are provided below.

Protocol 1: Synthesis of N,N'-bis(tert-Butoxycarbonyl)thiourea

This protocol describes the synthesis of a versatile precursor for several guanidinylation reactions.[10]

Materials:

  • Thiourea

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of thiourea (7.50 mmol) in anhydrous THF (150 mL) under an argon atmosphere at 0 °C, add hexane-washed NaH (33.8 mmol).

  • Remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.

  • Cool the mixture back to 0 °C and add Boc₂O (16.5 mmol) neat.

  • After 30 minutes, remove the ice bath and continue stirring at room temperature for an additional 2 hours. A slurry will form.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Pour the mixture into water (250 mL) and extract with ethyl acetate (3 x 70 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield N,N'-bis(tert-butoxycarbonyl)thiourea as an off-white solid (96% yield), which can be used without further purification.[10]

Protocol 2: Guanidinylation using TCT-activated N,N'-Di-Boc-thiourea

This method provides an environmentally friendlier alternative to using heavy metal activators.[4]

Materials:

  • N,N'-Di-Boc-thiourea

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Primary or secondary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottomed flask, activate N,N'-di-Boc-thiourea with TCT in anhydrous THF. A 3:1 molar ratio of thiourea to TCT is recommended.

  • To the activated mixture, add the amine, NMM, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 3: Synthesis of N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol outlines the preparation of a highly reactive guanidinylating agent.[6]

Materials:

  • N,N'-di-Boc-guanidine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Triflic anhydride

  • 2 M aqueous sodium bisulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a nitrogen-purged, two-necked round-bottomed flask, charge N,N'-di-Boc-guanidine (29 mmol), anhydrous DCM (100 mL), and triethylamine (36 mmol).

  • Cool the mixture to -78 °C using a dry ice/isopropyl alcohol bath.

  • Add triflic anhydride (35 mmol) dropwise over 20 minutes.

  • Allow the resulting mixture to warm to -20 °C over 4 hours.

  • Add 2 M aqueous sodium bisulfate solution at -20 °C, ensuring the temperature does not exceed -10 °C. Stir vigorously for 5 minutes.

  • Immediately separate the layers and extract the aqueous phase with DCM (3 x 50 mL).

  • Wash the combined organic layers with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to afford N,N'-di-Boc-N''-triflylguanidine (90% yield).[6]

Protocol 4: Boc Deprotection

This general protocol is for the removal of the Boc protecting groups.[1]

Materials:

  • Boc-protected guanidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected guanidine in DCM.

  • Add TFA (typically 20-50% v/v) to the solution. The reaction is exothermic and evolves gas, so ensure proper ventilation.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected guanidine salt.

Visualizing the Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in Boc-protected guanidinylation.

guanidinylation_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Product Amine Primary/Secondary Amine Guanidinylation Guanidinylation Reaction Amine->Guanidinylation Boc_Reagent Boc-Protected Guanidinylation Reagent Activation Activation (if required, e.g., TCT) Boc_Reagent->Activation Activation->Guanidinylation Workup Aqueous Work-up Guanidinylation->Workup Purification Column Chromatography Workup->Purification Protected_Guanidine N,N'-di-Boc-Protected Guanidine Purification->Protected_Guanidine Deprotection Boc Deprotection (e.g., TFA) Protected_Guanidine->Deprotection Final_Product Substituted Guanidine Salt Deprotection->Final_Product

Caption: General workflow for a solution-phase guanidinylation reaction.

thiourea_activation thiourea N,N'-Di-Boc-Thiourea S=C(NHBoc)₂ intermediate Reactive Intermediate (Carbodiimide-like) thiourea->intermediate + TCT tct TCT (Trichlorotriazine) product Protected Guanidine R-NH-C(=NBoc)NHBoc intermediate->product + Amine amine Amine R-NH₂

Caption: Activation of N,N'-Di-Boc-Thiourea with TCT.

orthogonal_deprotection Start Peptide with Fmoc-N-terminus and Arg(Boc)₂ side chain Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Free_Amine Peptide with free N-terminus and Arg(Boc)₂ side chain Fmoc_Deprotection->Free_Amine Coupling Couple next Fmoc-Amino Acid Free_Amine->Coupling Elongated_Peptide Elongated Peptide with Fmoc-N-terminus and Arg(Boc)₂ side chain Coupling->Elongated_Peptide Final_Cleavage Final Cleavage and Guanidine Deprotection (TFA cocktail) Elongated_Peptide->Final_Cleavage Final_Product Deprotected Peptide Final_Cleavage->Final_Product

Caption: Orthogonal deprotection strategy in Solid-Phase Peptide Synthesis.

Side Reactions and Limitations

While Boc-protected guanidinylation is a powerful tool, potential side reactions should be considered. During Boc deprotection with strong acids, the liberated tert-butyl cation can cause t-butylation of nucleophilic residues, such as tryptophan and methionine, in peptide synthesis.[1] The use of scavengers, like triisopropylsilane (TIS) or water, in the cleavage cocktail can mitigate this side reaction.

Furthermore, when using guanidinium-based peptide coupling reagents like HATU, in addition to the desired amide bond formation, guanidinylation of the N-terminal amine can occur as a side reaction, leading to chain termination.[5] Careful control of reaction conditions and stoichiometry is crucial to minimize these unwanted outcomes.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group plays an indispensable role in modern organic synthesis, particularly in the challenging task of guanidinylation. Its ability to reversibly mask the high reactivity of the guanidine moiety provides chemists with a robust and versatile tool for the controlled synthesis of complex, biologically active molecules. By understanding the principles of Boc protection, the reactivity of various Boc-protected guanidinylating reagents, and the nuances of their application, researchers, scientists, and drug development professionals can effectively harness this strategy to advance their synthetic endeavors. The continued development of novel Boc-protected reagents and methodologies will undoubtedly further expand the synthetic chemist's toolbox for the construction of guanidine-containing compounds.

References

Fundamentals of the guanidinylation reaction for amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamentals of the Guanidinylation Reaction for Amines

Introduction

The guanidinium functional group is a cornerstone in medicinal chemistry, drug development, and the synthesis of natural products.[1][2][3] Most prominently featured in the amino acid arginine, its unique properties make it a critical structural element in many pharmaceuticals and biologically active molecules.[2][3][4] Under physiological conditions, the guanidinium group is protonated, carrying a positive charge that allows it to engage in vital biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors.[4][5] This ability to enhance binding affinity and biological activity makes the efficient introduction of guanidinium moieties into molecules—a process known as guanidinylation—a transformation of significant interest to synthetic and medicinal chemists.[3][5]

Traditionally, guanidinylation methods were often indirect, involving multiple protection and deprotection steps with harsh conditions, typically introducing the guanidine group late in the synthetic sequence.[2][3] However, modern approaches have shifted towards direct guanidinylation, where a protected guanidinylating reagent reacts with a primary or secondary amine early in the synthesis.[2] This guide provides a comprehensive technical overview of the core principles of the guanidinylation reaction, detailing common reagents, mechanisms, quantitative performance data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Guanidinylation Reaction: Mechanism and Reagents

The fundamental mechanism of guanidinylation involves the nucleophilic attack of an amine on the electrophilic carbon of a guanidinylating agent.[1] The specific pathway and reactivity can vary significantly depending on the reagent used. A wide array of reagents has been developed to facilitate this transformation under various conditions, from mild to harsh, and in both solution and solid-phase synthesis.[1][4][6]

Guanidinylation_Mechanism amine Primary/Secondary Amine (R-NH₂) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack reagent Guanidinylating Reagent (Y-C(=NX)-NR'R'') reagent->intermediate product Guanidine Product (R-NH-C(=NX)-NR'R'') intermediate->product Elimination leaving_group Leaving Group (Y⁻) intermediate->leaving_group Reagent_Classification cluster_main Guanidinylating Reagents cluster_protected cluster_unprotected cluster_activator Protected Protected Reagents Triflyl N,N'-Di-Boc-N''-triflylguanidine Protected->Triflyl Pyrazole N,N'-Bis(Boc)-1H-pyrazole- 1-carboxamidine Protected->Pyrazole Unprotected Simpler Reagents OMIU O-Methylisourea Unprotected->OMIU Cyanamide Cyanamide Unprotected->Cyanamide Activator Activator-Dependent Thiourea Di-Boc-thiourea Activator->Thiourea Experimental_Workflow start Start setup 1. Reaction Setup (Amine, Reagent, Solvent, Base) start->setup react 2. Stir at Room Temp. setup->react monitor 3. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 4. Aqueous Work-up & Solvent Removal monitor->workup Complete purify 5. Column Chromatography workup->purify product Isolated Product purify->product Biological_Interactions guanidinium Guanidinium Group (C(NH₂)₃⁺) receptor Receptor/Enzyme (e.g., Carboxylate, Phosphate) guanidinium->receptor Binding h_bond Hydrogen Bonding receptor->h_bond Forms electrostatic Electrostatic Interaction receptor->electrostatic Forms

References

An In-depth Technical Guide to the Basicity and Nucleophilicity of Protected Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core chemical properties of protected guanidines: their basicity and nucleophilicity. Understanding these characteristics is critical for professionals in drug development and organic synthesis, as the guanidinium group is a key feature in numerous pharmaceuticals and biomolecules, most notably the amino acid arginine. Protecting groups are essential for modulating the reactivity of the guanidine moiety during synthesis, and this guide explores how these groups influence its fundamental properties.

Basicity of Protected Guanidines

The guanidine functional group is one of the strongest organic bases in aqueous solution. This high basicity is attributed to the exceptional resonance stabilization of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms.

The pKa of the parent guanidinium ion is approximately 13.6, and the side chain of arginine has a pKa value of 13.8 ± 0.1.[1][2][3] This ensures that the guanidine group is almost exclusively protonated and positively charged under physiological conditions.[3][4]

Protecting groups are employed to decrease this high basicity and prevent unwanted protonation or side reactions during chemical synthesis, such as in solid-phase peptide synthesis (SPPS).[4][5] These are typically electron-withdrawing groups that reduce the electron density on the guanidine nitrogens, thereby making them less likely to accept a proton. Common protecting groups include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Tosyl (Tos), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[5]

While the qualitative effect of these groups is well-understood, specific experimental pKa values for many common protected guanidines are not widely tabulated in the literature. The expected trend is a significant reduction in basicity (a lower pKa value) compared to the unprotected guanidine. For example, a computationally predicted pKa value for N-Boc-guanidine is 9.60.[6]

Guanidine_Basicity

Quantitative Basicity Data

The following table summarizes key pKa values for unprotected guanidines. It is important to note the solvent and conditions under which these values were determined.

CompoundpKa ValueSolvent/MethodReference(s)
Guanidine13.6Water[1]
Arginine (side chain)13.8 ± 0.1Water / Potentiometry & NMR[3]
N-Boc-Guanidine9.60 ± 0.46Predicted[6]

Nucleophilicity of Protected Guanidines

While closely related, nucleophilicity and basicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to donate an electron pair to an electrophilic center. Guanidines are not only strong bases but also potent nucleophiles.[7]

The nucleophilicity of various compounds can be quantified and compared using the Mayr-Patz equation: log k = sN(N + E) , where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. A higher N value indicates greater nucleophilic power.

Protecting groups, particularly the electron-withdrawing sulfonyl-based groups (Pbf, Tos), are expected to significantly decrease the nucleophilicity of the guanidine nitrogens. This modulation is often the primary goal of protection, preventing the guanidine from acting as an undesired nucleophile in coupling reactions. However, similar to basicity data, quantitative nucleophilicity parameters for these specific protected guanidines are not available in public databases.

Nucleophilicity_Factors

Quantitative Nucleophilicity Data

The Mayr Database of Reactivity Parameters provides N and sN values for several common unprotected guanidine bases, determined in dichloromethane. This data highlights their strong nucleophilic character compared to other well-known organocatalysts.

CompoundAbbreviationN ParametersN Parameter
1,1,3,3-TetramethylguanidineTMG13.580.77
2-Benzyl-1,1,3,3-tetramethylguanidine14.360.79
1,3-Dimethylimidazolidin-2-imine12.460.87
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazoleTBO14.440.79
1,5,7-Triazabicyclo[4.4.0]dec-5-eneTBD18.250.68
1,2,3,5,6,7-Hexahydroimidazo[1,2-a]pyrimidineTBN16.150.73
1-Methyl-TBDMeTBD14.430.81
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-eneMTBD18.820.67

Data sourced from Mayr's Database of Reactivity Parameters.

Experimental Protocols

A. Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining pKa values by monitoring pH changes during the titration of the compound of interest with a standardized acid or base.

pKa_Workflow start Start prep 1. Sample Preparation - Dissolve compound in water/co-solvent - Target concentration ~1-10 mM - Add inert salt (e.g., KCl) for constant ionic strength start->prep acidify 2. Initial pH Adjustment - For a basic compound, acidify with  standard HCl to pH ~2 to ensure  full protonation prep->acidify titrate 3. Titration - Titrate with standardized NaOH (e.g., 0.1 M) - Add titrant in small, precise increments - Record pH after each addition, ensuring stability (<0.01 pH/min) acidify->titrate plot 4. Data Plotting - Plot pH (y-axis) vs. Volume of Titrant (x-axis) - Generate a titration curve titrate->plot analyze 5. Analysis - Identify the equivalence point(s)  (inflection point of the curve) - Determine the half-equivalence point volume plot->analyze pKa 6. pKa Determination - The pH at the half-equivalence point  is equal to the pKa of the compound analyze->pKa end End pKa->end

Detailed Methodology:

  • Instrument Calibration: Calibrate a potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8]

  • Solution Preparation:

    • Prepare a stock solution of the titrant (e.g., ~0.1 M NaOH), carbonate-free.

    • Accurately weigh the guanidine compound and dissolve it in a suitable solvent (e.g., deionized water). If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.

    • The final sample concentration should be at least 10⁻⁴ M to ensure a clear inflection point.[8]

    • Add an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[8]

  • Titration Procedure:

    • Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

    • Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[8]

    • Immerse the calibrated pH electrode in the solution.

    • For a basic compound, first, add a standardized acid (e.g., 0.1 M HCl) to lower the pH to ~1.8-2.0, ensuring the guanidine is fully protonated.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point—the point of maximum slope on the titration curve (or the center of the inflection). This can be found using the first or second derivative of the curve.

    • The volume of titrant at the half-equivalence point corresponds to the point where [Base] = [Conjugate Acid].

    • According to the Henderson-Hasselbalch equation, the pH at this half-equivalence point is the pKa of the compound.

    • Perform at least three replicate titrations to ensure reliability and report the average pKa with the standard deviation.[8]

B. Determination of Nucleophilicity Parameters

Nucleophilicity parameters (N, sN) are determined by measuring the second-order rate constants (k) of reactions between the nucleophile (the guanidine) and a series of reference electrophiles with known electrophilicity parameters (E).

Detailed Methodology:

  • Selection of Reagents:

    • Nucleophile: The protected guanidine of interest.

    • Reference Electrophiles: A series of electrophiles with well-established E parameters, such as substituted benzhydrylium ions. The series should span a range of reactivities.

    • Solvent: A non-reactive, aprotic solvent is typically used, such as dichloromethane or acetonitrile.

  • Kinetic Measurements:

    • The reactions are typically fast and are monitored using stopped-flow spectroscopy (UV-Vis or fluorescence).

    • Prepare solutions of the nucleophile and electrophile at known concentrations in the chosen solvent, maintained at a constant temperature (e.g., 20 °C).

    • The reaction is initiated by rapidly mixing the two solutions in the stopped-flow apparatus.

    • The concentration of the electrophile (which is often colored) is monitored over time by measuring the change in absorbance at a characteristic wavelength.

    • The reaction is run under pseudo-first-order conditions, with the nucleophile in large excess (e.g., 10- to 100-fold) over the electrophile.

  • Data Analysis:

    • Under pseudo-first-order conditions, the decay of the electrophile concentration follows the equation: ln(At - A∞) = -kobs * t + ln(A₀ - A∞), where A is absorbance and kobs is the observed pseudo-first-order rate constant.

    • Plot ln(At - A∞) versus time (t). The slope of this line is -kobs.

    • The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]): k = kobs / [Nu].

    • This process is repeated for each reference electrophile.

  • Parameter Determination:

    • According to the Mayr-Patz equation, plotting log k for the reactions against the known E values of the reference electrophiles will yield a straight line.

    • The slope of this line is the nucleophile-specific sensitivity parameter, sN.

    • The y-intercept of the plot is sNN. The nucleophilicity parameter N can be calculated from the intercept and the slope.

References

Technical Guide: Solubility Profile of 1,3-Di-Boc-2-(carboxymethyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information for 1,3-Di-Boc-2-(carboxymethyl)guanidine (CAS: 158478-76-3). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis and purification procedures, and provides a general, robust experimental protocol for determining the solubility of this and similar compounds.

Introduction to this compound

This compound, also known as N-(N,N′-Di-Boc-guanyl)glycine, is a key reagent in synthetic organic chemistry.[1][2] Its primary application is as a guanidinylation reagent, allowing for the introduction of a protected guanidine group onto primary and secondary amines. This functionality is particularly valuable in peptide synthesis and the development of complex organic molecules and pharmaceutical intermediates. The Boc (tert-butoxycarbonyl) protecting groups are crucial for moderating the high nucleophilicity of the guanidine moiety, enabling selective reactions at other sites of a molecule.

Understanding the solubility of this reagent is critical for its effective use in reaction setups, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its empirical determination.

Solubility Data

SolventSolubilityInference Source
Polar Protic Solvents
WaterLikely sparingly soluble to insolubleA related compound, Boc-guanidine, has sparse solubility in water.[3] The presence of a carboxylic acid group may slightly increase aqueous solubility, particularly at higher pH.
MethanolSolubleUsed as a co-solvent with dichloromethane in purification procedures, indicating solubility.
EthanolLikely SolubleGenerally, Boc-protected compounds show good solubility in alcohols.[3]
Polar Aprotic Solvents
Dichloromethane (DCM)SolubleFrequently used as a solvent in reactions and purification involving this compound.
AcetoneSolubleA synthesis procedure mentions the use of acetone as a solvent.[4]
AcetonitrileLikely SolubleBoc-protected guanidines are often soluble in acetonitrile.[3]
Tetrahydrofuran (THF)Likely SolubleTHF is an effective solvent for reactions involving N,N'-Di-Boc-guanidine.[3]
Dimethylformamide (DMF)Likely SolubleA common solvent for peptide synthesis where this reagent is used.
Dimethyl Sulfoxide (DMSO)Likely SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Non-Polar Solvents
Diethyl EtherLikely InsolubleA related compound, Boc-guanidine, is not soluble in diethyl ether.[3]
HexaneLikely InsolubleA related compound, Boc-guanidine, is not soluble in hexane.[3]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the shake-flask technique, a reliable method for solubility measurement.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMF, DMSO, THF, dichloromethane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

      • Reweigh the vial to determine the mass of the dissolved solid.

      • Calculate the solubility in g/L or mg/mL.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve using the analytical instrument of choice (e.g., by plotting peak area from HPLC-UV against concentration).

      • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., g/L or mg/mL) or as molarity (mol/L).

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification cluster_end Result start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent cap_vial Cap vial add_solvent->cap_vial agitate Agitate at constant temperature (24-48h) cap_vial->agitate settle Allow excess solid to settle agitate->settle collect Collect supernatant settle->collect filter_sample Filter through 0.22 µm filter collect->filter_sample quant_choice Choose Quantification Method filter_sample->quant_choice gravimetric Gravimetric Analysis quant_choice->gravimetric Gravimetric chromatographic Chromatographic/Spectroscopic Analysis quant_choice->chromatographic Other evaporate Evaporate solvent gravimetric->evaporate prepare_standards Prepare standard solutions chromatographic->prepare_standards weigh_residue Weigh residue evaporate->weigh_residue calculate Calculate solubility (g/L or mol/L) weigh_residue->calculate calibration_curve Generate calibration curve prepare_standards->calibration_curve dilute_sample Dilute filtered sample calibration_curve->dilute_sample analyze_sample Analyze diluted sample dilute_sample->analyze_sample analyze_sample->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a comprehensive starting point for researchers working with this compound. While quantitative data is currently sparse, the provided qualitative information and detailed experimental protocol will enable scientists to effectively utilize this important reagent in their research and development endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Di-Boc Guanidine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group is a cornerstone in medicinal chemistry, renowned for its role in molecular recognition and biological activity. Its incorporation into drug candidates often necessitates the use of protected guanidinylating agents, among which Di-Boc (di-tert-butoxycarbonyl) guanidine derivatives have emerged as versatile and widely used reagents. This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and key experimental methodologies associated with Di-Boc guanidine reagents, ensuring their safe and effective use in research and development.

Safety and Hazard Profile

GHS Hazard Classification for N,N'-Di-Boc-guanidine [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

General Safety Precautions:

Due to its irritant properties, appropriate personal protective equipment (PPE) is mandatory when handling Di-Boc-guanidine. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid material, to prevent inhalation of dust particles.[2]

  • Skin and Body Protection: A lab coat and appropriate footwear.

All manipulations should be conducted in a well-ventilated fume hood.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Handling and Storage Protocols

N,N'-Di-Boc-guanidine is a solid that is generally stable under standard laboratory conditions. However, proper handling and storage are crucial to maintain its integrity and ensure safety.

  • Inert Atmosphere: While not pyrophoric, some guanidinylation reactions, particularly those involving sensitive substrates or organometallic reagents, may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3]

  • Moisture Sensitivity: Although not explicitly stated as highly moisture-sensitive, it is good practice to store Di-Boc-guanidine in a tightly sealed container in a cool, dry place to prevent hydrolysis of the Boc protecting groups.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following sections detail key experimental procedures involving Di-Boc guanidine reagents, from their synthesis to their application in guanidinylation and subsequent deprotection.

Synthesis of N,N'-Di-Boc-Protected Guanidines

A mild and environmentally conscious method for the synthesis of N,N'-Di-Boc-protected guanidines involves the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea, avoiding the use of toxic heavy-metal reagents like mercuric chloride.[4]

Materials:

  • Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve di-Boc-thiourea in anhydrous THF.

  • Add cyanuric chloride (TCT) to the solution to activate the thiourea.

  • To this mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the N,N'-Di-Boc-protected guanidine.[4]

Guanidinylation of Primary Amines

N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent, is a powerful electrophile for the guanidinylation of primary amines.[5]

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • 2 M Aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.

  • Add triethylamine to the solution.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of the primary amine in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with 2 M aqueous sodium bisulfate.

  • Separate the organic layer and wash sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Boc-Deprotection of Protected Guanidines

The removal of the Boc protecting groups is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6]

Materials:

  • N,N'-Di-Boc-protected guanidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane (TIS), optional)

Procedure:

  • Dissolve the N,N'-Di-Boc-protected guanidine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • If the substrate is sensitive to the tert-butyl cation generated during deprotection, add a scavenger such as triisopropylsilane.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • The resulting guanidine salt can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[6]

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Di-Boc Guanidine cluster_guanidinylation Guanidinylation cluster_deprotection Boc-Deprotection start_synth Di-Boc-thiourea + Amine activate Activate with TCT in THF start_synth->activate react_synth Add NMM and DMAP activate->react_synth workup_synth Aqueous Work-up react_synth->workup_synth purify_synth Column Chromatography workup_synth->purify_synth end_synth N,N'-Di-Boc-Protected Guanidine purify_synth->end_synth start_guan Primary Amine + Goodman's Reagent react_guan React in DCM with Triethylamine start_guan->react_guan workup_guan Quench and Extract react_guan->workup_guan purify_guan Column Chromatography workup_guan->purify_guan end_guan Di-Boc-Protected Guanidine Product purify_guan->end_guan start_deprot Di-Boc-Protected Guanidine react_deprot Treat with TFA in DCM start_deprot->react_deprot workup_deprot Concentrate and Precipitate react_deprot->workup_deprot end_deprot Guanidine Salt workup_deprot->end_deprot

General Experimental Workflows

deprotection_mechanism BocGuanidine N,N'-Di-Boc-Guanidine Protonation Protonation of Carbonyl Oxygen BocGuanidine->Protonation + H⁺ (from TFA) ProtonatedBoc Protonated Intermediate Protonation->ProtonatedBoc Cleavage Cleavage of t-Butyl-Oxygen Bond ProtonatedBoc->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid tButylCation tert-Butyl Cation Cleavage->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeGuanidine Free Guanidine (as salt) Decarboxylation->FreeGuanidine CO2 CO₂ Decarboxylation->CO2

Mechanism of Acid-Catalyzed Boc-Deprotection

protecting_group_strategy cluster_protection Protection Strategy cluster_deprotection Orthogonal Deprotection Peptide Peptide Chain Arg Arginine Residue (Guanidinium Group) Peptide->Arg OtherFG Other Functional Groups (e.g., -OH, -NH₂, -COOH) Peptide->OtherFG ProtectGuan Protect Guanidinium (e.g., Di-Boc) Arg->ProtectGuan ProtectOther Protect Other Groups (e.g., Fmoc, Cbz, tBu) OtherFG->ProtectOther Synthesis Peptide Synthesis Steps (Coupling, etc.) ProtectGuan->Synthesis ProtectOther->Synthesis DeprotectOther Selective Deprotection of Other Groups Synthesis->DeprotectOther DeprotectGuan Final Deprotection of Guanidinium (e.g., TFA) DeprotectOther->DeprotectGuan FinalPeptide Final Deprotected Peptide DeprotectGuan->FinalPeptide

Orthogonal Protecting Group Strategy in Peptide Synthesis

Conclusion

Di-Boc guanidine reagents are invaluable tools in modern organic synthesis and drug discovery. A thorough understanding of their hazard profile, coupled with strict adherence to safe handling protocols, is paramount for their effective and responsible use. The experimental methodologies outlined in this guide provide a solid foundation for researchers to incorporate these reagents into their synthetic strategies. By combining a cautious approach with a solid understanding of the underlying chemistry, scientists can continue to leverage the power of guanidinylation to advance the frontiers of medicinal chemistry.

References

A Technical Guide to Modern Guanidinylation Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The guanidinium group is a critical structural motif in a vast array of biologically active molecules, including the amino acid arginine, numerous natural products, and pharmaceuticals. Its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions makes it a key pharmacophore for molecular recognition at biological targets. Consequently, the development of efficient and versatile methods for the introduction of the guanidine functionality—a process known as guanidinylation—is of paramount importance to synthetic and medicinal chemists. This in-depth technical guide provides a comprehensive review of modern guanidinylation methods, focusing on reagents and protocols that offer mild reaction conditions, broad substrate scope, and high yields. The content is tailored for researchers, scientists, and drug development professionals, with a focus on practical application.

Key Modern Guanidinylation Reagents and Methodologies

The landscape of guanidinylation has evolved significantly from classical methods, with the development of highly efficient reagents that allow for the controlled and selective introduction of the guanidine group, often with the use of protecting groups to modulate reactivity. This guide will focus on some of the most prominent and effective modern methods.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a highly reactive and versatile guanidinylating agent.[1][2][3] The triflyl group acts as an excellent leaving group, enhancing the electrophilicity of the guanidine carbon and enabling the guanidinylation of even weakly nucleophilic amines under mild conditions.[2] The use of tert-butoxycarbonyl (Boc) protecting groups allows for easy deprotection under acidic conditions.[4]

Quantitative Data

The following table summarizes the representative yields for the guanidinylation of various amines using N,N'-Di-Boc-N''-triflylguanidine.

Amine SubstrateProductYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-benzylguanidineQuantitative[2]
1,4-butanediamineN,N´-di-Boc-protected guanidineHigh Yield[3]
Primary Amines (various)N,N'-Di-Boc-protected guanidines72-98%[3][5]
AnilineN,N'-Di-Boc-N''-phenylguanidineModerate[2]

Experimental Protocol: Guanidinylation of Benzylamine [2]

  • Reaction Setup: An oven-dried, 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) and dichloromethane (13 mL).

  • Addition of Amine: Benzylamine (0.31 mL, 2.8 mmol) is added in one portion via syringe at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. After 30 minutes, the mixture is transferred to a 60-mL separatory funnel.

  • Work-up: The organic layer is washed with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL). Each aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic phases are washed with brine (10 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to afford N,N'-di-Boc-N''-benzylguanidine.

Reaction Mechanism

The guanidinylation with N,N'-Di-Boc-N''-triflylguanidine proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the reagent, followed by the departure of the triflate leaving group.

G reagent N,N'-Di-Boc-N''-triflylguanidine intermediate Tetrahedral Intermediate reagent->intermediate amine R-NH₂ amine->reagent Nucleophilic Attack product N,N'-Di-Boc-N''-R-guanidine intermediate->product Elimination triflate TfO⁻ intermediate->triflate

Guanidinylation with Goodman's Reagent.
Pyrazole-1-carboxamidines

1H-Pyrazole-1-carboxamidine hydrochloride is another widely used reagent for the guanylation of primary and secondary amines under mild conditions.[6][7] The reaction proceeds with the formation of pyrazole as a byproduct, which can be easily removed. The use of Boc-protected pyrazole-1-carboxamidine derivatives can enhance the reactivity of the reagent.[8]

Quantitative Data

The following table presents typical yields for guanidinylation reactions using pyrazole-1-carboxamidine reagents.

Amine SubstrateGuanidinylating ReagentYield (%)Reference
Various primary and secondary amines1H-Pyrazole-1-carboxamidine hydrochlorideGood to Excellent[6]
4-bromophenethylamine1-[N,N'-(di-Boc)amidino]pyrazole72%[5]
Various amines3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine70-100%[9]

Experimental Protocol: Guanidinylation using 1-[N,N'-(di-Boc)amidino]pyrazole [5]

  • Reaction Setup: In a suitable flask, dissolve 4-bromophenethylamine (200 mg, 1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (341 mg, 1.10 mmol) in tetrahydrofuran (THF, 1.7 mL).

  • Reaction: Stir the resulting solution at room temperature for 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:3) as the eluent.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the N,N'-di-Boc-protected guanidine.

Reaction Workflow

The general workflow for guanidinylation using a pyrazole-based reagent involves simple mixing of the reactants and purification.

G start Start dissolve Dissolve amine and pyrazole-carboxamidine in solvent start->dissolve react Stir at room temperature dissolve->react monitor Monitor reaction by TLC react->monitor workup Concentrate reaction mixture monitor->workup Reaction complete purify Column chromatography workup->purify end End purify->end

Workflow for Pyrazole-based Guanidinylation.
Transition Metal-Catalyzed Guanidinylation

The use of transition metal catalysts, particularly copper, has emerged as a powerful strategy for the synthesis of substituted guanidines.[10][11][12][13] These methods often involve the coupling of amines with carbodiimides or a three-component reaction with arylboronic acids and cyanamides.[10][11][14]

Quantitative Data

The following table shows representative yields for copper-catalyzed guanidinylation reactions.

Reaction TypeCatalystAmine SubstrateYield (%)Reference
Three-component (cyanamide, arylboronic acid, amine)CuCl₂·2H₂O/bipyridineVariousup to 95%[10]
N-Arylation of guanidineCuI/N-methylglycineGuanidine nitrateGood to Excellent[15]
Cross-coupling of aryl halidesCopper catalystp-methoxybenzyl (PMB) guanidineGood[16]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of N,N',N''-Trisubstituted Guanidines [10]

  • Reaction Setup: To a screw-capped tube, add CuCl₂·2H₂O (catalytic amount), bipyridine, K₂CO₃, arylboronic acid, and cyanamide.

  • Solvent and Amine Addition: Add the appropriate solvent (e.g., DMF or toluene) and the amine substrate.

  • Reaction Conditions: Seal the tube and stir the mixture under an oxygen atmosphere (1 atm) at the optimized temperature.

  • Work-up: After completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

Proposed Catalytic Cycle

The mechanism of the copper-catalyzed three-component reaction is proposed to involve a series of steps including transmetalation, coordination, oxidation, and nucleophilic addition.[10]

G Cu_II Cu(II) Ar_Cu_II_CN Ar-Cu(II)-CN Cu_II->Ar_Cu_II_CN ArB(OH)₂ Cu_I Cu(I) Cu_I->Cu_II Reoxidation Ar_Cu_III_CN Ar-Cu(III)-CN Ar_Cu_II_CN->Ar_Cu_III_CN Oxidation (O₂) Amine_adduct Amine Adduct Ar_Cu_III_CN->Amine_adduct R₂NH Amine_adduct->Cu_I Reductive Elimination Product Trisubstituted Guanidine Amine_adduct->Product

Proposed Copper Catalytic Cycle.
Orthogonal Guanidinylation in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing arginine or other guanidinylated amino acids relies heavily on orthogonal protecting group strategies to ensure the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the guanidinium protecting group.[17][18][19][20] The most common strategies are the Fmoc/tBu and Boc/Bzl approaches.[18][19]

Orthogonal Protecting Group Strategies

Nα-Protecting GroupSide Chain Protecting GroupDeprotection Condition (Nα)Deprotection Condition (Side Chain)
Fmoc (Fluorenylmethyloxycarbonyl)Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)Base (e.g., Piperidine)Strong Acid (e.g., TFA)
Boc (tert-Butoxycarbonyl)Tos (Tosyl)Mild Acid (e.g., TFA)Strong Acid (e.g., HF)

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support involves a repetitive cycle of deprotection, washing, coupling, and washing steps.[21]

G start Start with resin-bound amino acid deprotection Nα-Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Couple next protected amino acid wash1->coupling wash2 Wash coupling->wash2 repeat Repeat cycle wash2->repeat repeat->deprotection No cleavage Final Cleavage and deprotection repeat->cleavage Yes end Purified Peptide cleavage->end

References

The Guanidinium Group: A Cornerstone of Molecular Recognition and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidinium group, the characteristic functional moiety of the amino acid arginine, is a pivotal pharmacophore in medicinal chemistry. Its unique physicochemical properties, including a delocalized positive charge, planar geometry, and the ability to form multiple hydrogen bonds, render it an exceptional motif for molecular recognition.[1] This guide provides a comprehensive overview of the guanidinium group's fundamental principles in molecular interactions, quantitative binding data, detailed experimental protocols for studying these interactions, and visualizations of relevant biological pathways and experimental workflows.

Core Principles of Guanidinium-Mediated Recognition

At physiological pH, the guanidinium group is protonated, forming a planar, resonance-stabilized cation. This structure enables it to act as a versatile recognition element through several key interaction modes:

  • Bidentate Hydrogen Bonding: The planar arrangement of the three nitrogen atoms allows the guanidinium group to form two strong, parallel hydrogen bonds with oxyanions such as carboxylates, phosphates, and sulfates. This "arginine fork" is a prevalent motif in protein-ligand interactions, conferring high affinity and specificity.[1]

  • Electrostatic Interactions: The delocalized positive charge of the guanidinium group facilitates potent, long-range electrostatic interactions with negatively charged functional groups. This charge pairing is a primary driver for the binding of arginine-rich motifs to nucleic acids and acidic protein surfaces.[1]

  • Cation-π Interactions: The planar guanidinium group can engage in favorable cation-π interactions with aromatic residues like phenylalanine, tryptophan, and tyrosine, further contributing to binding affinity and specificity.

These diverse interaction capabilities make the guanidinium group a privileged scaffold in both natural biological systems and synthetic drug design for the recognition of anionic species.[1]

Quantitative Data on Guanidinium-Containing Compounds

The strength of guanidinium-mediated interactions can be quantified using various biophysical techniques. The following tables summarize key quantitative data for several guanidinium-containing compounds, including their binding affinities and inhibitory concentrations.

Compound/SystemTargetTechniqueBinding Affinity (K_d) / IC_50Reference
GuanidiniumEngineered T4 LysozymeNMR1 M[2]
MethylguanidiniumEngineered T4 LysozymeNMRNot specified[2]
EthylguanidiniumEngineered T4 LysozymeNMRHigher than guanidinium[2]
Alkylbisguanidinium (C8)Na+,K+-ATPaseOcclusion Assay26 µM[3]
m-XylylenebisguanidiniumNa+,K+-ATPaseOcclusion Assay7.7 µM[3]
p-XylylenebisguanidiniumNa+,K+-ATPaseOcclusion Assay8.2 µM[3]
Guanidine Derivatives (7a-j)DNASpectroscopic Titration (K_b)10^4 to 10^5 M⁻¹[4]
CompoundArginase 1 (hARG1) IC_50Reference
Sulfamide Derivatives [5]
11a0.33 µM[5]
Guanidine Analogs [5]
15a67 nM[5]
15aa (R-enantiomer)32 nM[5]
15ab (S-enantiomer)6.8 µM[5]
15bNot specified[5]
15cDecreased activity[5]
167 µM[5]
CompoundAdministrationClearance (mL/min/kg)Volume of Distribution (Vd)Half-life (t_1/2)Reference
11aIV (mouse)4.0LowLow to moderate[5]
15aIV (mouse)10.0LowLow to moderate[5]
15aaIV (rat)4.2ModerateLong[5]
GuanfacineOralNot specifiedNot specified~17 hours[6]

Experimental Protocols

A variety of experimental techniques are employed to characterize and quantify the interactions of guanidinium-containing molecules. Detailed methodologies for key experiments are provided below.

Synthesis of Substituted Guanidines using Boc-Protection

This protocol outlines a versatile method for the synthesis of substituted guanidines from primary and secondary amines using a Boc-protected guanidinylating agent.[1]

I. Materials and Reagents:

  • Primary or secondary amine

  • N,N'-di-Boc-thiourea

  • Activating agent (e.g., 2,4,6-trichloro-1,3,5-triazine - TCT)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Acid for deprotection (e.g., Trifluoroacetic acid - TFA in Dichloromethane - DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

II. Procedure:

  • Activation of N,N'-di-Boc-thiourea: In a round-bottom flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea and the activating agent (e.g., TCT) in the chosen solvent (e.g., THF). Stir the reaction mixture at room temperature for the time required for activation.

  • Guanylation: To the activated mixture, add the primary or secondary amine. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched and the product is extracted. The crude product, the N,N'-di-Boc-N''-substituted guanidine, is then purified using an appropriate method, such as flash column chromatography.

  • Deprotection: The purified Boc-protected guanidine is dissolved in a suitable solvent (e.g., DCM), and the deprotection acid (e.g., TFA) is added. The reaction is stirred at room temperature until the Boc groups are completely removed (monitored by TLC or LC-MS).

  • Final Product Isolation: The solvent and excess acid are removed under reduced pressure to yield the final substituted guanidine, typically as a salt.

Synthesis_Workflow cluster_activation Activation cluster_guanylation Guanylation cluster_deprotection Deprotection BocThiourea N,N'-di-Boc-thiourea Activated_Intermediate Activated Intermediate BocThiourea->Activated_Intermediate Solvent (e.g., THF) Activator Activating Agent (e.g., TCT) Activator->Activated_Intermediate BocGuanidine N,N'-di-Boc-N''-substituted Guanidine Activated_Intermediate->BocGuanidine Nucleophilic Attack Amine Primary/Secondary Amine Amine->BocGuanidine FinalGuanidine Substituted Guanidine (Salt form) BocGuanidine->FinalGuanidine Acidolysis Deprotection_Acid Acid (e.g., TFA) Deprotection_Acid->FinalGuanidine

Workflow for the synthesis of substituted guanidines.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[7]

I. Materials and Reagents:

  • Purified protein solution (e.g., 10-100 µM)

  • Ligand solution (e.g., 10-20x molar concentration of the protein)

  • Identical, degassed buffer for both protein and ligand solutions

II. Procedure:

  • Sample Preparation: Prepare the protein and ligand solutions in the exact same, degassed buffer to minimize heats of dilution.[8] Accurately determine the concentrations of both solutions. Centrifuge or filter the samples to remove any aggregates.[8]

  • Instrument Setup: Thoroughly clean the sample cell and syringe.[9] Fill the reference cell with the buffer. Load the protein solution into the sample cell (typically ~300 µL) and the ligand solution into the injection syringe (typically ~100-120 µL).[8]

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change. The first injection is typically smaller to account for diffusion at the syringe tip and is often discarded from the analysis.[10]

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution, which can be subtracted from the experimental data.[10]

  • Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein. This curve is then fitted to a suitable binding model to determine the K_D, ΔH, and n.[7]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Protein Solution Buffer Matched Buffer Protein->Buffer ITC_Instrument ITC Instrument Protein->ITC_Instrument Load into cell Ligand Ligand Solution Ligand->Buffer Ligand->ITC_Instrument Load into syringe Titration Titration ITC_Instrument->Titration RawData Raw Data (Thermogram) Titration->RawData BindingIsotherm Binding Isotherm RawData->BindingIsotherm Integration ThermodynamicParams K_D, ΔH, n BindingIsotherm->ThermodynamicParams Fitting

General workflow for an Isothermal Titration Calorimetry experiment.
Nuclear Magnetic Resonance (NMR) Titration

NMR titration is used to study binding events by monitoring changes in the chemical shifts of specific nuclei upon the addition of a ligand.[11][12]

I. Materials and Reagents:

  • ¹⁵N-labeled protein solution

  • Ligand solution

  • NMR buffer (containing D₂O)

II. Procedure:

  • Sample Preparation: Prepare a stock solution of ¹⁵N-labeled protein and a concentrated stock solution of the ligand in the same NMR buffer.

  • Data Acquisition: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add small aliquots of the concentrated ligand solution to the protein sample. After each addition, allow the sample to equilibrate and acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Processing: Process the spectra and overlay them to observe the chemical shift perturbations.

  • Data Analysis: Track the chemical shift changes of specific, well-resolved peaks as a function of the ligand concentration. The data is then fitted to a binding isotherm equation to calculate the dissociation constant (K_d).[11] For a 1:1 binding model, the following equation is often used: Δδ = Δδ_max * ([L] / (K_d + [L])) where Δδ is the observed chemical shift change, Δδ_max is the maximum chemical shift change at saturation, and [L] is the ligand concentration.[11]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common technique used to study protein-nucleic acid interactions.[13][14]

I. Materials and Reagents:

  • Labeled nucleic acid probe (e.g., ³²P or fluorescently labeled)

  • Purified protein (e.g., arginine-rich peptide)

  • Binding buffer

  • Native polyacrylamide gel

  • Electrophoresis buffer (e.g., TBE)

  • Loading dye

II. Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the labeled nucleic acid probe, the protein of interest, and the binding buffer. Incubate the reaction at room temperature or on ice for a specified time to allow for complex formation.

  • Gel Electrophoresis: Add loading dye to the binding reactions and load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

  • Detection: After electrophoresis, visualize the labeled nucleic acid. For radiolabeled probes, this is typically done by autoradiography. For fluorescently labeled probes, an appropriate imager is used.

  • Analysis: The protein-nucleic acid complex will migrate slower through the gel than the free nucleic acid, resulting in a "shifted" band. The intensity of the shifted band can be used to quantify the extent of binding.

Signaling Pathways Involving Guanidinium-Containing Ligands

The guanidinium group is a key feature in many endogenous ligands and synthetic drugs that target a variety of receptors, including G-protein coupled receptors (GPCRs).

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Ligand Guanidinium-containing Agonist Ligand->GPCR Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Simplified GPCR signaling initiated by a guanidinium agonist.

Conclusion

The guanidinium group is a fundamental and versatile pharmacophore that plays a critical role in molecular recognition. Its ability to form strong and specific interactions with anionic counterparts has been leveraged by nature in the evolution of proteins and is increasingly being harnessed by medicinal chemists in the design of novel therapeutics. A thorough understanding of its physicochemical properties, binding interactions, and the experimental techniques used to study them is essential for the successful development of new drugs targeting a wide range of diseases.

References

Methodological & Application

Synthesis Protocol for 1,3-Di-Boc-2-(carboxymethyl)guanidine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3-Di-Boc-2-(carboxymethyl)guanidine, a valuable reagent in peptide synthesis and drug discovery. The guanidinium group, prominently featured in the amino acid arginine, is a key functional group in many biologically active molecules. Its high basicity necessitates the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to enable controlled synthetic transformations. This protocol outlines a reliable two-step synthesis involving the guanidinylation of a glycine methyl ester followed by ester hydrolysis.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the guanidinylation of glycine methyl ester hydrochloride using a suitable N,N'-di-Boc-protected guanidinylating agent to yield N,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine. The subsequent step is the selective hydrolysis of the methyl ester to afford the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Hydrolysis start1 Glycine Methyl Ester HCl product1 N,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine start1->product1 Base (e.g., DIPEA) DCM, Room Temp. reagent1 N,N'-Di-Boc-N''-triflylguanidine (or similar guanidinylating agent) reagent1->product1 start2 N,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine product2 This compound start2->product2 Acetone/Water, 20°C reagent2 Lithium Hydroxide (LiOH) reagent2->product2

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

StepReactionProductTypical Yield (%)
1Guanidinylation of Glycine Methyl EsterN,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine~85
2Methyl Ester HydrolysisThis compound100[1]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine

This procedure details the guanidinylation of glycine methyl ester hydrochloride using N,N'-Di-Boc-N''-triflylguanidine, a common and efficient guanidinylating agent.

Materials:

  • Glycine methyl ester hydrochloride

  • N,N'-Di-Boc-N''-triflylguanidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10 minutes.

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine as a white solid.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the methyl ester intermediate to the final carboxylic acid product, as reported by Grauer et al.[1]

Materials:

  • N,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine

  • Lithium hydroxide (LiOH)

  • Acetone

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine (1.0 eq) in a mixture of acetone and water.

  • Add a solution of lithium hydroxide (1.1 eq) in water to the reaction mixture.

  • Stir the reaction at 20°C under an inert atmosphere. Monitor the reaction by TLC until the starting material is completely consumed.

  • After completion, remove the acetone under reduced pressure.

  • Acidify the aqueous residue to approximately pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product is reported to be obtained in quantitative yield.[1]

Characterization Data

N,N'-Di-Boc-N''-(methoxycarbonylmethyl)guanidine:

  • 1H NMR (CDCl3): δ (ppm) 1.49 (s, 18H), 3.75 (s, 3H), 4.15 (d, J = 5.0 Hz, 2H), 8.35 (br s, 1H).

  • 13C NMR (CDCl3): δ (ppm) 28.2, 44.5, 52.3, 80.5, 153.3, 163.2, 170.1.

This compound:

  • Molecular Formula: C13H23N3O6[1]

  • Molecular Weight: 317.34 g/mol [1]

  • 1H NMR (CDCl3): δ (ppm) 1.50 (s, 18H), 4.20 (s, 2H), 8.50 (br s, 1H), 10.5 (br s, 1H).

  • 13C NMR (CDCl3): δ (ppm) 28.3, 45.0, 81.0, 153.5, 163.5, 172.5.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • All reactions should be performed in a well-ventilated fume hood.

  • N,N'-Di-Boc-N''-triflylguanidine is a triflate salt and should be handled with care.

  • DIPEA is a corrosive and flammable liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Handle all chemicals with appropriate caution and refer to their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for Guanylation using 1,3-Di-Boc-2-(carboxymethyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine, also known as N-(N,N′-Di-Boc-guanyl)glycine, is a versatile bifunctional reagent primarily utilized in peptide synthesis and bioconjugation chemistry.[1] Its structure incorporates a glycine backbone, where the amino group is converted into a di-Boc-protected guanidine moiety. This unique arrangement allows for the introduction of a protected arginine analog into a target molecule through the formation of a stable amide bond via its carboxylic acid functionality.

The tert-butyloxycarbonyl (Boc) protecting groups are crucial for this reagent's utility. They effectively mask the high basicity and nucleophilicity of the guanidine group, preventing unwanted side reactions during synthetic transformations such as peptide bond formation.[2] These Boc groups are stable under a variety of conditions but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to unveil the free guanidinium group in the final product.[2]

This document provides detailed application notes and protocols for the use of this compound to introduce a guanidino-glycine moiety onto a primary or secondary amine, a process herein referred to as "guanylation."

Principle of Guanylation

The guanylation strategy using this compound is a two-step process:

  • Amide Bond Formation: The carboxylic acid group of this compound is activated and coupled with a primary or secondary amine of a target molecule (e.g., a peptide, protein, or small molecule) to form a stable amide linkage. This step is typically mediated by standard peptide coupling reagents.

  • Deprotection: The two Boc protecting groups are removed from the guanidine moiety using strong acid, typically trifluoroacetic acid (TFA), to yield the final product with a free guanidinium group.

This method is advantageous as it allows for the incorporation of a guanidino group under mild coupling conditions, with the highly basic guanidine being protected until the final step.

Diagrams

G cluster_workflow General Experimental Workflow start Start with Amine-containing Molecule (R-NH2) coupling Amide Coupling (e.g., HATU, EDC/HOBt) start->coupling reagent 1,3-Di-Boc-2- (carboxymethyl)guanidine reagent->coupling intermediate Di-Boc Protected Conjugate coupling->intermediate deprotection Boc Deprotection (e.g., TFA in DCM) intermediate->deprotection purification Purification (e.g., HPLC) deprotection->purification product Final Guanidinylated Product purification->product

Caption: General experimental workflow for guanylation.

G cluster_coupling Amide Coupling Mechanisms cluster_carbodiimide Carbodiimide Method (EDC/HOBt) cluster_hatu Uronium Salt Method (HATU) COOH Carboxylic Acid (Reagent) O_acylisourea O-Acylisourea (Reactive Intermediate) COOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Ester (Active Ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (Target) COOH2 Carboxylic Acid (Reagent) OAt_ester OAt Ester (Active Ester) COOH2->OAt_ester + HATU/Base HATU HATU, Base Amide2 Amide Product OAt_ester->Amide2 + Amine Amine2 Amine (Target)

Caption: Common amide coupling activation pathways.

Data Presentation

The efficiency of the amide coupling and deprotection steps can be influenced by the choice of reagents and the nature of the substrate. The following tables provide representative data for these reactions.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF/DCM2-1670-90Cost-effective; urea byproduct can be water-soluble.
DCCHOBtDIPEADCM2-1275-95Insoluble DCU byproduct can be removed by filtration.
HATU-DIPEADMF1-485-98Highly efficient, especially for sterically hindered amines.
HBTUHOBtDIPEADMF1-480-95Robust and widely used coupling reagent.

Yields are representative and can vary based on the specific amine substrate.

Table 2: Conditions for Boc Deprotection of Guanidine Group

ReagentSolventScavengerTemperature (°C)Reaction Time (h)Typical Yield (%)
50% TFADCMTriisopropylsilane (TIS)0 to RT1-2>95
95% TFAWaterTIS, WaterRT1-4>95
4M HClDioxane-RT1-4>90
TMSOTfDCM2,6-Lutidine0 to RT0.5-2>90

Yields refer to the deprotection step and are typically quantitative.

Experimental Protocols

Protocol 1: Solution-Phase Guanylation using HATU-mediated Coupling

This protocol describes a general procedure for coupling this compound to a primary or secondary amine in solution, followed by deprotection.

Materials:

  • Amine-containing substrate

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Amide Coupling

  • In a round-bottom flask, dissolve the amine substrate (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Di-Boc protected conjugate.

Step B: Boc Deprotection

  • Dissolve the purified Di-Boc protected conjugate from Step A in anhydrous DCM (concentration typically 0.1-0.2 M) in a round-bottom flask.

  • Add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (final concentration of 50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate with toluene or DCM (3 times) to remove residual TFA.

  • The resulting crude product (as a TFA salt) can be purified by preparative HPLC or precipitated by adding cold diethyl ether, collected by filtration, and washed with cold ether.

Protocol 2: Solid-Phase Guanylation on Resin

This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine using standard Boc solid-phase peptide synthesis (SPPS) chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq)

  • HBTU (3.0 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (for Fmoc-SPPS) or TFA (for Boc-SPPS) for N-terminal deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

Step A: N-terminal Deprotection

  • Swell the peptide-resin in DCM, followed by DMF.

  • Perform the N-terminal deprotection of the resin-bound peptide according to standard Fmoc (20% piperidine in DMF) or Boc (50% TFA in DCM) protocols to expose the free amine.

  • Wash the resin thoroughly with DMF and DCM.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free primary amine.

Step B: Coupling

  • In a separate vessel, pre-activate this compound (3.0 eq) by dissolving it with HBTU (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.

  • Add DIPEA (6.0 eq) to the activation mixture and let it stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, a second coupling can be performed.

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF and DCM.

Step C: Cleavage and Final Deprotection

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting groups from the guanidine.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide and purify by preparative reverse-phase HPLC.

Conclusion

This compound is an effective reagent for introducing a guanidino-glycine moiety into amine-containing molecules. The use of standard peptide coupling methodologies allows for efficient and predictable formation of an amide bond, while the acid-labile Boc groups provide a robust protection strategy that is compatible with both solution-phase and solid-phase synthesis. The protocols provided herein offer a comprehensive guide for researchers, though optimization may be necessary depending on the specific substrate and desired scale of the reaction.

References

Application Notes and Protocols for the Guanidinylation of Primary Amines using Di-Boc Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a guanidinium group is a critical transformation in medicinal chemistry and drug development. This functional group, present in the amino acid arginine, is protonated under physiological conditions, enabling it to participate in vital biological interactions such as hydrogen bonding and electrostatic interactions with enzymes and receptors.[1] Consequently, incorporating a guanidinium moiety can substantially improve the binding affinity and biological activity of drug candidates.[1]

The use of tert-butoxycarbonyl (Boc) protecting groups provides a robust and versatile method for the controlled synthesis of complex guanidine-containing molecules.[2] By masking the high basicity and nucleophilicity of the guanidino function, a broader range of subsequent chemical transformations is possible.[2][3] This document offers detailed protocols for the guanidinylation of primary amines using various di-Boc-protected guanidinylating reagents, supplemented with comparative data to inform reagent selection.

Data Presentation: Comparison of Common Di-Boc Guanidinylating Reagents

The selection of a suitable guanidinylating reagent is contingent on factors such as the nucleophilicity and steric hindrance of the primary amine substrate.[1] The following table summarizes the performance of different di-Boc-protected reagents in the guanidinylation of various primary amines.

Guanidinylating ReagentAmine SubstrateSolventReaction TimeYield (%)Reference
N,N'-Di-Boc-N''-triflylguanidineBenzylamineDichloromethane (DCM)30 min95%[1][4]
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary aminesDichloromethane (DCM)Not Specified>90%[1]
1-[N,N'-(di-Boc)amidino]pyrazole4-BromophenethylamineTetrahydrofuran (THF)24 hours72%[5]
N,N'-Di-Boc-thiourea with TCTVarious primary aminesTetrahydrofuran (THF)Not Specifiedup to 95%[6]

Experimental Protocols

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is highly effective for the guanidinylation of a wide range of primary amines, including those with low nucleophilicity.[5]

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (DCM)

  • 2 M Aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equivalent) in anhydrous DCM.[7]

  • Addition of Amine: To the stirred solution at room temperature, add the primary amine (1.1 equivalents) in one portion via syringe.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[7]

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.[7] Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.[4][7] Back-extract each aqueous layer with DCM.[4][7]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[1]

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This method provides an environmentally benign alternative to the use of heavy-metal reagents like HgCl₂ for the activation of di-Boc-thiourea.[6][8] It is a mild and cost-effective procedure suitable for a range of amines.[6]

Materials:

  • Primary amine

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Activation: In a round-bottom flask, activate N,N'-di-Boc-thiourea with TCT in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended for optimal results.[6][7]

  • Addition of Amine and Base: To the activated mixture, add the amine, NMM, and a catalytic amount of DMAP.[6][7]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.[7]

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[5][7]

Protocol 3: Guanidinylation using 1-[N,N'-(di-Boc)amidino]pyrazole

This reagent is highly reactive and efficient for the guanidinylation of a wide range of amines under mild conditions.[5]

Materials:

  • Primary amine (e.g., 4-bromophenethylamine)

  • 1-[N,N'-(di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a suitable flask, dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF.[5]

  • Reaction: Stir the resulting solution at room temperature for 24 hours.[5]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the N,N'-di-Boc-protected guanidine.

Deprotection of Boc-Protected Guanidines

The removal of the Boc groups is typically achieved under acidic conditions to yield the final guanidinium salt.[3]

General Protocol for Boc Deprotection:

  • Dissolve the Boc-protected guanidine in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[3]

  • Stir the reaction at room temperature until deprotection is complete, as monitored by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure. The resulting guanidinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.[9]

Caution: The deprotection process generates a reactive tert-butyl cation, which can lead to side reactions, particularly with nucleophilic residues. The use of scavengers may be necessary in such cases.[9]

Visualizations

Guanidinylation_Workflow cluster_start Reaction Setup Amine Primary Amine Reaction Guanidinylation Reaction (Room Temperature) Amine->Reaction Reagent Di-Boc Reagent Reagent->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Product Di-Boc Protected Guanidine Purification->Product

Caption: General experimental workflow for the guanidinylation of primary amines.

Reagent_Selection Start Select Guanidinylation Protocol Amine_Reactivity Amine Reactivity? Start->Amine_Reactivity Heavy_Metals Avoid Heavy Metals? Amine_Reactivity->Heavy_Metals High Goodman Use N,N'-di-Boc-N''-triflylguanidine Amine_Reactivity->Goodman Low Pyrazole Use 1-[N,N'-(Di-Boc)amidino]pyrazole Amine_Reactivity->Pyrazole Standard TCT Use TCT-activated N,N'-di-Boc-thiourea Heavy_Metals->TCT Yes HgCl2 Use HgCl2-activated N,N'-di-Boc-thiourea Heavy_Metals->HgCl2 No

References

Application Notes and Protocols: 1,3-Di-Boc-2-(carboxymethyl)guanidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Di-Boc-2-(carboxymethyl)guanidine as a key reagent in solid-phase peptide synthesis (SPPS), primarily for the targeted guanidinylation of primary amines. This process allows for the conversion of amino acid residues, such as ornithine, into arginine or arginine analogs, a critical modification in the synthesis of many biologically active peptides.

Primary Application: On-Resin Guanidinylation

This compound is an invaluable tool for the post-synthetic modification of peptide chains on a solid support. Its principal application is the guanidinylation of primary amino groups, most notably the δ-amino group of ornithine residues, to yield arginine residues with a di-Boc-protected guanidinium side chain. This protection strategy is fully compatible with the Boc/Bzl methodology for SPPS.[1] The dual Boc groups effectively mask the high basicity and nucleophilicity of the guanidine functional group, preventing undesirable side reactions during subsequent peptide chain elongation.[2][3]

The presence of the carboxymethyl group on the reagent allows for its activation and coupling to the target amine using standard peptide coupling reagents, mimicking a standard amino acid coupling step in SPPS.[1] This method provides a site-specific and efficient way to introduce arginine or its analogs into a peptide sequence.

Quantitative Data

While specific yields for on-resin guanidinylation using this compound are not extensively reported in comparative studies, the efficiency of such reactions is generally high. The following tables provide expected efficiencies for the guanidinylation step and other standard steps in Boc-SPPS.

Table 1: Expected Efficiency for On-Resin Guanidinylation

ParameterExpected ValueFactors Influencing Outcome
Guanidinylation Efficiency>95%Steric hindrance around the target amine, choice of coupling reagents, reaction time.
MonitoringNegative Kaiser test or other appropriate test for primary amines.Incomplete reactions may require a second coupling cycle.

Table 2: General Parameters for Boc-SPPS

ParameterTypical Value/RangeNotes
Resin Substitution0.3 - 0.8 mmol/gLower substitution is often preferred for longer or more complex peptides.
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Time1 - 4 hoursCan be sequence-dependent; monitoring is recommended.
Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.
Overall Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence.
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.

Experimental Protocols

The following protocols outline the key steps for incorporating an arginine analog via on-resin guanidinylation of an ornithine residue using this compound within a standard Boc-SPPS workflow.

Protocol 1: Standard Boc-SPPS Cycle

This protocol describes the cyclical deprotection, neutralization, and coupling steps for elongating the peptide chain with standard Boc-protected amino acids.

1. Nα-Boc Deprotection:

  • Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

  • Perform a pre-wash by agitating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[4]

  • Drain the pre-wash solution and add a fresh 50% TFA/DCM solution.

  • Agitate the mixture for an additional 20-25 minutes to ensure complete deprotection.[4]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

2. Neutralization:

  • Wash the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (2 x 1 minute).

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for coupling.

3. Amino Acid Coupling (e.g., using HBTU):

  • In a separate vessel, dissolve the Nα-Boc protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: On-Resin Guanidinylation of Ornithine Side Chain

This protocol is performed after the incorporation of a Boc-protected ornithine residue and subsequent Nα-Boc deprotection.

1. Resin Preparation:

  • Ensure the peptide-resin containing the ornithine residue with a free δ-amino group has been neutralized as described in Protocol 1, step 2.

2. Activation of this compound:

  • In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU (3-4 equivalents) in DMF.

  • Add a base, for example, DIEA (6-8 equivalents), to the mixture to initiate activation.[2]

3. Guanidinylation Reaction:

  • Add the activated this compound solution to the peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction for the disappearance of the primary amine using the Kaiser test. A negative result indicates a complete reaction.

  • If the reaction is incomplete after 4 hours, a second coupling can be performed.

4. Washing:

  • Once the guanidinylation is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups, including the two Boc groups from the newly formed guanidinium group.

WARNING: This procedure often involves the use of highly corrosive and toxic acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). It must be performed by trained personnel in a specialized, corrosion-resistant apparatus within a certified fume hood.

1. Preparation for Cleavage:

  • After the final synthesis cycle, perform a final N-terminal Boc deprotection.

  • Thoroughly dry the peptide-resin under high vacuum.

2. Cleavage Reaction (HF Cleavage):

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers to the vessel. A common "cocktail" is a mixture of p-cresol and p-thiocresol to trap reactive carbocations generated during deprotection, thus preventing side reactions with sensitive residues like tryptophan and methionine.

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

3. Work-up and Peptide Precipitation:

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleavage byproducts.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

4. Purification:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect and lyophilize the fractions containing the pure peptide.

Visualizations

Boc_SPPS_Workflow Resin Start: Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (HF + Scavengers) Wash->Final_Cleavage Final Cycle Purification Purified Peptide Final_Cleavage->Purification

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Guanidinylation_Workflow Start Peptide-Resin with free Ornithine side chain (δ-NH2) Coupling Guanidinylation Reaction (On-Resin) Start->Coupling Reagent This compound Activation Activation (HBTU, DIEA in DMF) Reagent->Activation Activation->Coupling Result Peptide-Resin with Di-Boc-Arg side chain Coupling->Result

Caption: On-resin guanidinylation of an ornithine side chain.

Protection_Deprotection_Logic cluster_synthesis Peptide Synthesis Cycles cluster_cleavage Final Cleavage Boc_Protected Nα-Boc group: Stable to base (e.g., DIEA, Piperidine) TFA_Deprotection TFA Treatment Boc_Protected->TFA_Deprotection Acid Labile DiBoc_Guanidino Di-Boc Guanidino: Stable to base and moderate acid (TFA) HF_Cleavage Strong Acid (HF) DiBoc_Guanidino->HF_Cleavage Acid Labile Boc_Removed Free Nα-Amine TFA_Deprotection->Boc_Removed Final_Peptide Fully Deprotected Peptide (Free Guanidinium Group) HF_Cleavage->Final_Peptide

Caption: Orthogonal protection and deprotection strategy in Boc-SPPS.

References

Application Notes and Protocols for the Conversion of Lysine to Homoarginine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical conversion of lysine residues within peptides to homoarginine. This process, known as guanidinylation, is a valuable tool in peptide chemistry and proteomics. The conversion of the primary amine on the lysine side chain to a guanidinium group can enhance the ionization of peptides in mass spectrometry, aid in the study of protein structure and function, and is used to determine the bioavailability of lysine in various samples. The following sections detail the necessary reagents, a step-by-step experimental protocol, and methods for verifying the conversion.

Introduction

The guanidinylation of lysine residues is most commonly achieved using O-methylisourea (OMIU) as the guanidinylating agent. This reaction specifically targets the ε-amino group of lysine, converting it into a homoarginine residue. This modification results in a mass increase of 42.02 Da for each modified lysine residue. While the reaction is highly specific for the ε-amino group, side reactions with the N-terminal α-amino group can occur, particularly at higher pH values and with a large excess of the reagent. Therefore, optimization of the reaction conditions is crucial for achieving high conversion efficiency and minimizing side products.

Data Presentation: Guanidinylation Efficiency under Various Conditions

The efficiency of the conversion of lysine to homoarginine is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of O-methylisourea to lysine. The following table summarizes quantitative data from various studies to provide a comparative overview of expected conversion rates under different experimental setups.

OMIU:Lysine Ratio (molar)pHTemperature (°C)TimeConversion Efficiency (%)Reference
1000:19.0Not SpecifiedNot Specified~61%[1][2]
1000:110.6Not Specified7 daysLow[3]
1.5:1Not SpecifiedNot SpecifiedNot Specified~51%[2]
0.6 M OMIU11.4Not Specified3.2 days~83%[4]
0.6 M OMIU11.4Not Specified3.7 days~77%[4]
10-fold molar excessAlkalineRoom TemperatureNot SpecifiedHigh Yield[5]

Note: The conversion efficiencies can vary significantly based on the peptide sequence and the complexity of the sample (e.g., pure peptide vs. protein digest). The data presented should be used as a guideline for optimization.

Experimental Protocols

Preparation of Guanidinylation Reagent (O-Methylisourea Solution)

Materials:

  • O-methylisourea hemisulfate

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Acetonitrile (optional)

Protocol: A 1.0 M O-methylisourea solution at pH 11 can be prepared by dissolving 50 mg of O-methylisourea hemisulfate in 119.3 µL of water, 163.2 µL of acetonitrile, and 96.5 µL of 14.8 N NH₄OH.[1] It is crucial to prepare this reagent fresh before each use. The pH of the solution should be verified and adjusted if necessary.

Guanidinylation of Peptides

Materials:

  • Peptide sample (lyophilized)

  • O-methylisourea solution (prepared as in section 1)

  • Eppendorf tubes or similar reaction vials

  • Heat block or water bath

Protocol:

  • Dissolve the lyophilized peptide sample in the freshly prepared O-methylisourea solution. The concentration of the peptide should be in the range of 0.075–2 mg/mL.

  • For a typical reaction, use a significant molar excess of O-methylisourea to lysine residues. Ratios from 10:1 to 1000:1 have been reported, with higher ratios generally leading to higher conversion rates but also increasing the risk of non-specific modifications.

  • Incubate the reaction mixture at a controlled temperature. Incubation at 65°C for 20-30 minutes is a common starting point.[1] However, longer incubation times at lower temperatures (e.g., room temperature for several hours to days) have also been used.[4] The optimal time and temperature should be determined empirically for each peptide.

  • After the incubation, the reaction can be stopped by acidification. Add a stop solution, such as 10% trifluoroacetic acid (TFA), to lower the pH to < 3.

  • The sample can then be desalted using a C18 ZipTip or a similar solid-phase extraction method to remove excess reagents and salts prior to mass spectrometry analysis.

Verification of Conversion

The successful conversion of lysine to homoarginine can be verified and quantified using mass spectrometry and amino acid analysis.

Mass Spectrometry Analysis

Instrumentation:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol:

  • Prepare the guanidinylated peptide sample for mass spectrometry analysis. If using MALDI-TOF, co-crystallize the desalted peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). For LC-MS, the desalted sample can be directly injected.

  • Acquire the mass spectrum of the modified peptide.

  • Compare the mass of the modified peptide to the theoretical mass. Each successful guanidinylation of a lysine residue will result in a mass increase of 42.0218 Da.

  • For quantitative analysis, compare the peak intensities of the unmodified (lysine-containing) and modified (homoarginine-containing) peptides.

Amino Acid Analysis

Instrumentation:

  • Amino Acid Analyzer or High-Performance Liquid Chromatography (HPLC) system with pre- or post-column derivatization.

Protocol:

  • Hydrolyze the peptide sample to its constituent amino acids. This is typically done by heating the sample in 6 N HCl at 110°C for 24 hours.

  • Analyze the amino acid composition of the hydrolysate.

  • Quantify the amounts of lysine and homoarginine. A successful conversion will show a decrease in the amount of lysine and the appearance of a homoarginine peak. The extent of conversion can be calculated from the molar ratio of homoarginine to the initial amount of lysine.

Mandatory Visualizations

Chemical Reaction Workflow

G cluster_reactants Reactants cluster_reaction Guanidinylation Reaction cluster_intermediate Intermediate cluster_products Products Lysine Peptide with Lysine (ε-amino group) Reaction Nucleophilic Attack (pH > pKa of ε-amino group) Lysine->Reaction OMIU O-Methylisourea OMIU->Reaction Intermediate Unstable Intermediate Reaction->Intermediate Formation Homoarginine Peptide with Homoarginine (Guanidinium group) Intermediate->Homoarginine Elimination Methanol Methanol Intermediate->Methanol Elimination

Caption: Chemical workflow for the conversion of lysine to homoarginine.

Experimental Workflow Diagram

G start Start: Lyophilized Peptide reagent_prep Prepare O-Methylisourea Solution (pH 11) start->reagent_prep dissolve Dissolve Peptide in Reagent Solution start->dissolve reagent_prep->dissolve incubate Incubate (e.g., 65°C, 30 min) dissolve->incubate stop_reaction Stop Reaction (Acidification with TFA) incubate->stop_reaction desalt Desalt Sample (e.g., C18 ZipTip) stop_reaction->desalt analysis Analysis desalt->analysis ms_analysis Mass Spectrometry (MALDI-TOF or LC-MS) analysis->ms_analysis aaa_analysis Amino Acid Analysis (HPLC) analysis->aaa_analysis end End: Verified Homoarginine Peptide ms_analysis->end aaa_analysis->end

Caption: Step-by-step experimental workflow for peptide guanidinylation.

References

Application Notes and Protocols: Synthesis of N-Substituted Guanidinyl Amides via Coupling of 1,3-Di-Boc-2-(carboxymethyl)guanidine with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a key structural motif in a multitude of biologically active molecules and pharmaceuticals, valued for its ability to participate in strong hydrogen bonding and electrostatic interactions. The targeted introduction of this functional group often necessitates the use of protecting groups to ensure compatibility with various reaction conditions. 1,3-Di-Boc-2-(carboxymethyl)guanidine, also known as N-(N,N′-Di-Boc-guanyl)glycine, is a versatile bifunctional reagent that facilitates the incorporation of a protected guanidine moiety via an amide bond linkage.[1] This allows for the synthesis of complex molecules where the guanidine functionality can be unmasked in a later synthetic step.

These application notes provide a comprehensive guide to the reaction of this compound with secondary amines, a process that leverages standard peptide coupling methodologies to form a stable amide bond. The di-Boc protected guanidine group remains inert during this transformation, offering a robust method for the synthesis of guanidinylated amides.

Reaction Principle

The core of this application is the formation of an amide bond between the carboxylic acid of this compound and a secondary amine. This reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by the secondary amine. Common peptide coupling reagents, such as carbodiimides (e.g., EDC) often in the presence of an additive (e.g., HOBt or NHS), or uronium/phosphonium salts (e.g., HATU), are employed for this activation. The reaction is typically carried out in an anhydrous aprotic solvent and may require the addition of a non-nucleophilic base to neutralize any acid formed and to facilitate the reaction.

Following the successful coupling, the Boc protecting groups on the guanidine moiety can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the final guanidinylated amide product as a salt.

Data Presentation

The selection of the coupling reagent and reaction conditions can significantly influence the yield of the desired amide product. The following table summarizes typical conditions and expected yields for the coupling of N-Boc protected carboxylic acids with amines, which are analogous to the reaction of this compound with secondary amines.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF or DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[2]
HATUNoneDIPEADMF2 - 685 - 98Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.[2]
BOPNoneDIPEADMF2 - 880 - 95Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.[2]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol outlines a standard procedure for the amide coupling of this compound with a secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Secondary amine (R₂NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the secondary amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N,N'-di-Boc-protected guanidinyl amide.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting groups from the guanidine moiety.

Materials:

  • N,N'-di-Boc-protected guanidinyl amide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N,N'-di-Boc-protected guanidinyl amide in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product, the guanidinyl amide TFA salt, can be further purified by trituration with cold diethyl ether or by preparative HPLC if necessary.

Visualizations

Reaction_Workflow start Start reagents 1. Dissolve this compound, secondary amine, HOBt, and DIPEA in DMF/DCM start->reagents cool 2. Cool reaction mixture to 0 °C reagents->cool add_edc 3. Add EDC portion-wise cool->add_edc react 4. Stir at room temperature (4-24h) add_edc->react workup 5. Aqueous workup (EtOAc, NaHCO3, Brine) react->workup purify 6. Purification (Column Chromatography) workup->purify product Di-Boc-protected Guanidinyl Amide purify->product deprotection 7. Boc Deprotection (TFA/DCM) product->deprotection final_product Final Guanidinyl Amide (TFA salt) deprotection->final_product

Caption: Experimental workflow for the synthesis and deprotection of guanidinyl amides.

Signaling_Pathway reagent This compound COOH coupling Peptide Coupling (e.g., EDC, HOBt) reagent->coupling amine Secondary Amine R₂NH amine->coupling intermediate Di-Boc-Protected Guanidinyl Amide coupling->intermediate deprotection Deprotection (TFA) intermediate->deprotection product Guanidinyl Amide Salt deprotection->product

Caption: Logical relationship of the reaction steps.

References

Application Notes and Protocols for Boc-Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for Boc-guanidinylation reactions, a critical transformation in medicinal chemistry and drug development. The guanidinium group, due to its ability to engage in strong hydrogen bonding and electrostatic interactions, is a key pharmacophore in numerous biologically active compounds. The use of tert-butoxycarbonyl (Boc) as a protecting group allows for the controlled and efficient introduction of the guanidino moiety under mild conditions.[1][2]

Data Presentation: Comparative Overview of Guanidinylation Methods

The selection of the appropriate guanidinylating agent is crucial for the success of the reaction and depends on the nucleophilicity and steric hindrance of the amine substrate.[1][3] The following tables summarize the performance of common Boc-protected guanidinylating reagents with various primary amines.

Guanidinylating ReagentAmine SubstrateSolventReaction TimeYield (%)Reference(s)
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamineTHF2 h>95%[3]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAnilineTHF24 h>95%[3]
1-[N,N'-(di-Boc)amidino]pyrazole4-BromophenethylamineTHF24 h72%[4][5]
N,N'-Di-Boc-N''-triflylguanidineUnhindered primary aminesDichloromethaneNot Specified>90%[1]
N,N'-Di-Boc-N''-triflylguanidineBenzylamineDichloromethaneNot Specified95%[1]
N,N'-di-Boc-thioureaBenzylamineNot SpecifiedNot Specified91%[6]

Experimental Protocols

Detailed methodologies for key Boc-guanidinylation reactions are provided below.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is a general procedure for the efficient guanidinylation of primary amines.[6]

Materials:

  • Primary amine (e.g., Benzylamine)

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (DCM)

  • 2 M Aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous dichloromethane (13 mL).[6]

  • Addition of Amine: To the stirred solution at room temperature, add the primary amine (e.g., benzylamine, 0.31 mL, 2.8 mmol) in one portion via syringe.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[6]

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated aqueous sodium bicarbonate (10 mL).[6] Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.[1]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[1]

Protocol 2: Guanidinylation using 1-[N,N'-(di-Boc)amidino]pyrazole

This method is suitable for the guanidinylation of primary amines such as 4-bromophenethylamine.[4][5]

Materials:

  • Primary amine (e.g., 4-Bromophenethylamine)

  • 1-[N,N'-(di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., 4-bromophenethylamine, 200 mg, 1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (341 mg, 1.10 mmol) in anhydrous THF (1.7 mL).[5][6]

  • Reaction: Stir the solution at room temperature for 24 hours.[4][6]

  • Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., ethyl acetate:hexane = 1:3, Rf of the product is approximately 0.55).[5][6]

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[5][6]

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure guanidinylated product.[4]

Protocol 3: Guanidinylation using N,N'-di-Boc-thiourea with TCT activation

This protocol provides an environmentally benign alternative to using heavy-metal activators for di-Boc-thiourea.[7]

Materials:

  • N,N'-di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Activation: In a round-bottom flask, activate di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended.[6][7]

  • Addition of Amine and Base: To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[4][6]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.[1]

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, which may include filtration, extraction, and washing.[1][4] Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Amine Substrate Mix Mix Substrate & Reagent in Solvent Amine->Mix Reagent Boc-Guanidinylating Reagent Reagent->Mix Solvent Anhydrous Solvent Solvent->Mix Stir Stir at Room Temperature (or heat if necessary) Mix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Reaction Complete Extract Aqueous Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Product Purified Boc-Protected Guanidine Purify->Product

Caption: General experimental workflow for Boc-guanidinylation.

Simplified Signaling Pathway

G Amine Primary/Secondary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Electrophilic Boc-Guanidinylating Agent Reagent->Intermediate Product Boc-Protected Guanidine Intermediate->Product Elimination LG Leaving Group Intermediate->LG

Caption: Simplified mechanism of Boc-guanidinylation reaction.

References

Application Note: Monitoring Guanidinylation Reactions with High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Guanidinylation, the chemical modification that introduces a guanidinium group onto a primary amine, is a critical transformation in both proteomics and synthetic chemistry. In proteomics, the conversion of lysine residues to homoarginine via guanidinylation significantly improves protein digestion by trypsin and enhances peptide detection in mass spectrometry.[1] In drug development, the guanidinium group, a key component of the amino acid arginine, is incorporated into molecules to enhance binding affinity and biological activity through its ability to form strong hydrogen bonds and electrostatic interactions.[2][3]

Given its importance, the precise monitoring of guanidinylation reactions is essential to ensure reaction completion, quantify yield, and identify potential byproducts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to provide molecular weight information for reactants, intermediates, and products.[4][5][6][7][8] This application note provides detailed protocols for monitoring both proteomic and synthetic guanidinylation reactions using LC-MS.

Part 1: Guanidinylation for Proteomics Analysis

The guanidinylation of lysine's ε-amine converts it into a homoarginine residue. This modification restricts trypsin's cleavage activity to arginine and the newly formed homoarginine C-termini, leading to longer peptides and often improving protein sequence coverage.[1] The increased basicity of the resulting peptides can also improve chromatographic retention and ionization efficiency.[1]

Experimental Workflow for Proteomic Guanidinylation

The overall process involves protein denaturation, reduction, and alkylation, followed by the guanidinylation reaction, tryptic digestion, and finally LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 Analysis start Protein Sample denature Denature, Reduce, Alkylate start->denature guanidinylate Guanidinylate Lysine Residues denature->guanidinylate digest Digest with Trypsin guanidinylate->digest desalt Desalt Peptides (e.g., C18 ZipTip) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Processing & Identification lcms->data G cluster_0 Reaction & Sampling cluster_1 Analysis & Decision setup Set up Reaction (Amine + Reagent + Solvent) timepoint Take Aliquot at Time (t) setup->timepoint quench Quench Aliquot (e.g., with water or acid) timepoint->quench prep Dilute for Analysis quench->prep lcms Inject on LC-MS prep->lcms data Analyze Data (Peak Areas of Reactant, Product) lcms->data decision Reaction Complete? data->decision decision->timepoint No workup Proceed to Work-up decision->workup Yes

References

Application Notes and Protocols: Column Chromatography Purification of Di-Boc Protected Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of di-Boc (di-tert-butoxycarbonyl) protected guanidines using column chromatography. The protection of the highly basic guanidine group with Boc moieties is a common strategy in organic synthesis and medicinal chemistry, as it allows for the controlled introduction and manipulation of this important functional group.[1] Subsequent purification is a critical step to ensure the purity of the final compound, which is essential for reliable downstream applications.[2]

Introduction

Guanidines are a key structural motif in a wide range of biologically active natural products and pharmaceuticals.[3] The use of Boc protecting groups provides a robust method for their synthesis under mild conditions.[1][3] Column chromatography, particularly flash column chromatography using silica gel, is a widely employed technique for the purification of di-Boc protected guanidines from reaction mixtures.[4][5] The choice of eluent system is crucial for achieving efficient separation of the desired product from starting materials and byproducts.[5]

Data Presentation: Column Chromatography Conditions and Outcomes

The following table summarizes various reaction conditions and the subsequent column chromatography purification parameters for a selection of di-Boc protected guanidines. This data is compiled from various sources to provide a comparative overview for researchers.

Substrate/Starting AmineGuanidinylating ReagentActivatorSolventYield (%)Stationary PhaseEluent SystemTLC RfCitation
Various aminesN,N'-Di-Boc-thioureaCyanuric chloride (TCT)THFup to 95Silica gelNot specifiedNot specified[3][6]
4-Bromophenethylamine1-[N,N'-(Di-Boc)amidino]pyrazole-THF72Silica gelEthyl acetate:hexane (0:100 to 10:90)0.55 (1:3 Ethyl acetate:hexane)[3][7]
BenzylamineN,N'-Di-Boc-N''-triflylguanidine-DichloromethaneQuantitativeSilica gelGradient of ethyl acetate in hexaneNot specified[4][8]
AgmatineNot specifiedNot specifiedNot specifiedNot specifiedSilica gel5:3:2 Ethyl acetate-methanol-Et3NNot specified[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of di-Boc protected guanidines.

Protocol 1: General Guanidinylation and Purification using TCT Activation [3][5][6]

This protocol describes a general method for the guanidinylation of primary or secondary amines using N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT), followed by purification.

Materials:

  • Amine substrate

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Di-Boc-thiourea: In a round-bottom flask under an inert atmosphere, dissolve di-Boc-thiourea (1.1 equivalents) in anhydrous THF. Add TCT (0.4 equivalents) at room temperature and stir the mixture for 30 minutes.[3]

  • Guanidinylation Reaction: To the activated mixture, add a solution of the amine (1.0 equivalent), NMM (2.0 equivalents), and a catalytic amount of DMAP in anhydrous THF.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Aqueous Work-up:

    • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.[3]

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[3][5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3][4]

  • Column Chromatography Purification:

    • Prepare a silica gel column using an appropriate eluent system, typically a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).[4][7]

    • Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent.

    • Load the sample onto the column and elute with the chosen solvent system.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to obtain the purified N,N'-di-Boc-protected guanidine.[5][10]

Protocol 2: Guanidinylation using 1-[N,N'-(Di-Boc)amidino]pyrazole [7]

This protocol details the guanidinylation of an amine using a pre-activated pyrazole-based reagent.

Materials:

  • 4-Bromophenethylamine

  • 1-[N,N'-(Di-Boc)amidino]pyrazole

  • Anhydrous THF

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: Dissolve 4-bromophenethylamine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in THF (1.7 mL) in a suitable reaction vessel.[7]

  • Reaction: Stir the solution at room temperature for 24 hours.[7]

  • Work-up: Concentrate the reaction mixture under reduced pressure.[7]

  • Column Chromatography Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (from 0:100 to 10:90) to yield the purified product.[7]

Visualizations: Workflow Diagrams

The following diagrams illustrate the key workflows described in the protocols.

Guanidinylation_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Amine Amine Substrate Reaction Guanidinylation Reaction Amine->Reaction Guan_Reagent Di-Boc Guanidinylating Reagent Activation Activation (e.g., TCT) Guan_Reagent->Activation Activation->Reaction Filtration Filtration & Concentration Reaction->Filtration Crude Mixture Extraction Aqueous Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Crude Product Pure_Product Pure Di-Boc Protected Guanidine Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of di-Boc protected guanidines.

Column_Chromatography_Workflow Start Start: Crude Product Prep_Sample Dissolve Crude Product in Minimal Solvent Start->Prep_Sample Prep_Column Prepare Silica Gel Column Load_Sample Load Sample onto Column Prep_Column->Load_Sample Prep_Sample->Load_Sample Elution Elute with Gradient (e.g., Hexane/Ethyl Acetate) Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions Monitor_Fractions Monitor Fractions by TLC Collect_Fractions->Monitor_Fractions Combine_Fractions Combine Pure Fractions Monitor_Fractions->Combine_Fractions Identify Pure Fractions Concentrate Concentrate Under Reduced Pressure Combine_Fractions->Concentrate End End: Purified Product Concentrate->End

Caption: Detailed workflow for column chromatography purification.

Troubleshooting and Considerations

  • Solubility: Ensure the crude product is fully dissolved before loading onto the column. If solubility in the eluent is low, a stronger solvent like dichloromethane can be used, but ensure it is compatible with the column and eluent system.

  • Streaking on TLC: Streaking of the product spot on the TLC plate can indicate that the compound is still too basic. Adding a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent system can improve peak shape and separation.[9]

  • Monitoring: Careful monitoring of the reaction and the column fractions by TLC is essential for successful purification and to maximize yield.[3][7]

  • Alternative Stationary Phases: While silica gel is most common, other stationary phases like alumina or reversed-phase silica (C18) could be explored for challenging separations.[2]

By following these protocols and considering the provided data, researchers can effectively purify di-Boc protected guanidines, ensuring high-quality material for their downstream research and development activities.

References

Synthesis of Cyclic Guanidines Using Boc-Protected Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanidines are a prominent structural motif found in a wide array of natural products and synthetic molecules of significant biological importance. The unique basicity and hydrogen-bonding capabilities of the guanidine functional group make it a key pharmacophore for interacting with various biological targets. This has led to the development of cyclic guanidine-containing compounds with diverse therapeutic applications, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents.

The synthesis of these valuable heterocyclic compounds often employs the use of the tert-butyloxycarbonyl (Boc) protecting group. This strategy provides a robust and versatile approach, allowing for the modulation of the guanidine's reactivity and enabling milder reaction conditions, which are compatible with a variety of functional groups.

These application notes provide a detailed overview of a general and effective four-step methodology for the synthesis of cyclic guanidines utilizing Boc-protected precursors. This process encompasses:

  • Mono-Boc Protection of Diamine Precursors: The selective protection of one of the two primary amine groups of a linear diamine.

  • Guanidinylation: The introduction of the guanidine moiety to the unprotected amine.

  • Intramolecular Cyclization: The ring-closing step to form the cyclic guanidine core.

  • Deprotection: The removal of the Boc protecting groups to yield the final cyclic guanidine.

Detailed experimental protocols for each key step are provided, along with tables summarizing quantitative data to facilitate comparison and optimization of the synthetic procedures. Furthermore, diagrams illustrating the experimental workflow and a relevant biological signaling pathway are included to provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Data Presentation

Table 1: Mono-Boc Protection of Various Diamines

The selective mono-Boc protection of symmetrical diamines is a critical initial step. The following table summarizes the yields for the mono-Boc protection of various linear diamines, which serve as precursors for the synthesis of 5-, 6-, and 7-membered cyclic guanidines. A common method involves the slow addition of di-tert-butyl dicarbonate (Boc)₂O to the diamine.[1] An alternative, high-yield procedure utilizes the in situ mono-protonation of the diamine with an acid, such as HCl, followed by the addition of (Boc)₂O.[2][3]

Diamine PrecursorProduct Ring SizeProtection MethodSolventYield (%)
Ethylenediamine5-membered(Boc)₂O, slow additionDichloromethane~50-60
Ethylenediamine5-memberedHCl, (Boc)₂OMethanol87[2][3]
1,3-Diaminopropane6-memberedHCl, (Boc)₂OMethanol80[2]
1,4-Diaminobutane7-memberedHCl, (Boc)₂OMethanol65[2]
1,5-Diaminopentane8-memberedHCl, (Boc)₂OMethanol75
1,6-Diaminohexane9-memberedHCl, (Boc)₂OMethanol82
Table 2: Guanidinylation of Mono-Boc-Protected Diamines

The guanidinylation step introduces the core guanidine functionality. A variety of reagents can be employed for this transformation. The following table presents a comparison of different guanidinylating agents and their reported yields.

Guanidinylating AgentActivating AgentSubstrateSolventYield (%)
N,N'-Di-Boc-thioureaCyanuric Chloride (TCT)Various primary aminesTHFup to 95
1-[N,N'-(Di-Boc)amidino]pyrazole-4-BromophenethylamineTHF72[4]
Goodman's Reagent-1,4-DiaminobutaneDichloromethaneHigh
Table 3: Intramolecular Cyclization to Form Cyclic Guanidines

The formation of the cyclic guanidine is achieved through an intramolecular cyclization reaction. This can be accomplished using various methods, including metal-catalyzed approaches.

PrecursorCyclization MethodCatalystRing SizeYield (%)
N-allyl-N',N''-di-Boc-guanidineIntramolecular HydroaminationSilver Nitrate (AgNO₃)5-memberedExcellent[5]
N-(3-butenyl)-N',N''-di-Boc-guanidineIntramolecular HydroaminationSilver Nitrate (AgNO₃)6-memberedGood
Di-Boc-guanidinylated 1,3-diaminopropaneBase-mediatedSodium Hydride (NaH)6-memberedModerate

Experimental Protocols

Protocol 1: Mono-Boc Protection of Diamines (In Situ HCl Method)

This protocol describes the high-yield, selective mono-Boc protection of a diamine using di-tert-butyl dicarbonate ((Boc)₂O) following in situ mono-protonation with hydrochloric acid.[2][3]

Materials:

  • Diamine (e.g., ethylenediamine, 1.0 eq)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, gas or concentrated solution, 1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (2 N)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the diamine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Carefully add one equivalent of hydrochloric acid. Stir the mixture for 15 minutes at room temperature.

  • To this solution, add a solution of (Boc)₂O (1.0 eq) in methanol.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride salt, which can be removed by filtration.

  • To the filtrate, add 2 N NaOH solution to neutralize the remaining acid and deprotonate the product.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Guanidinylation using N,N'-Di-Boc-Thiourea and TCT

This protocol details the guanylation of a mono-Boc-protected diamine using N,N'-di-Boc-thiourea activated with cyanuric chloride (TCT).[6]

Materials:

  • Mono-Boc-protected diamine (1.0 eq)

  • N,N'-Di-Boc-thiourea (1.1 eq)

  • Cyanuric chloride (TCT, 0.4 eq)

  • N-methylmorpholine (NMM, 2.0 eq)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of N,N'-di-Boc-thiourea (1.1 eq) in anhydrous THF in a round-bottom flask, add TCT (0.4 eq) at room temperature. Stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of the mono-Boc-protected diamine (1.0 eq), NMM (2.0 eq), and a catalytic amount of DMAP in anhydrous THF.

  • Add the solution from step 2 to the activated thiourea mixture from step 1.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N,N'-di-Boc-protected acyclic guanidine by column chromatography on silica gel.

Protocol 3: Silver-Catalyzed Intramolecular Hydroamination for 5-Membered Cyclic Guanidines

This protocol is suitable for the intramolecular cyclization of N-allyl-N',N''-di-Boc-guanidines to form 5-membered cyclic guanidines.[5]

Materials:

  • N-allyl-N',N''-di-Boc-guanidine (1.0 eq)

  • Silver nitrate (AgNO₃, 10 mol%)

  • tert-Butoxide (t-BuONa, 1.2 eq)

  • Chlorobenzene (distilled and degassed)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-allyl-N',N''-di-Boc-guanidine (1.0 eq), AgNO₃ (10 mol%), and t-BuONa (1.2 eq) to a Schlenk tube.

  • Add distilled and degassed chlorobenzene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 17-21 hours.

  • After cooling to room temperature, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the Boc-protected cyclic guanidine.

Protocol 4: Deprotection of Boc-Protected Cyclic Guanidines

The final step is the removal of the Boc protecting groups to yield the desired cyclic guanidine, typically as a hydrochloride salt.

Materials:

  • Boc-protected cyclic guanidine

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected cyclic guanidine in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to 2 hours. A precipitate may form. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the cyclic guanidine.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Mandatory Visualization

Experimental Workflow

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Guanidinylation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection Diamine Diamine (e.g., Ethylenediamine) Mono_Boc_Diamine Mono-Boc Protected Diamine Diamine->Mono_Boc_Diamine  Protection Boc2O (Boc)₂O / HCl Boc2O->Mono_Boc_Diamine Acyclic_Guanidine Acyclic Boc-Protected Guanidine Mono_Boc_Diamine->Acyclic_Guanidine  Guanidinylation Guanidinylating_Agent Guanidinylating Agent (e.g., N,N'-Di-Boc-thiourea/TCT) Guanidinylating_Agent->Acyclic_Guanidine Cyclic_Guanidine Boc-Protected Cyclic Guanidine Acyclic_Guanidine->Cyclic_Guanidine  Cyclization Catalyst Catalyst (e.g., AgNO₃) Catalyst->Cyclic_Guanidine Final_Product Final Cyclic Guanidine (Salt Form) Cyclic_Guanidine->Final_Product  Deprotection Acid Acid (e.g., HCl in Dioxane) Acid->Final_Product

Caption: General workflow for the synthesis of cyclic guanidines.

Signaling Pathway: Inhibition of Voltage-Gated Potassium Channels

Cyclic guanidines are known to act as inhibitors of voltage-gated potassium (Kv) channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.[7][8] By blocking these channels, cyclic guanidines can prolong the duration of the action potential, leading to an increased influx of calcium ions and enhanced neurotransmitter release. This mechanism of action is relevant for potential therapeutic applications in neurological disorders.[7]

G cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel (Kv) K_efflux K+ Efflux Kv_channel->K_efflux Prolonged_Depolarization Prolonged Depolarization Kv_channel->Prolonged_Depolarization leads to Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Action_Potential Action Potential Depolarization Action_Potential->Kv_channel activates Cyclic_Guanidine Cyclic Guanidine Cyclic_Guanidine->Kv_channel inhibits Repolarization Repolarization K_efflux->Repolarization Prolonged_Depolarization->Ca_channel activates Neurotransmitter_Release Increased Neurotransmitter Release Ca_influx->Neurotransmitter_Release

Caption: Inhibition of Kv channels by cyclic guanidines.

Signaling Pathway: Opioid Receptor Modulation

Certain cyclic guanidine derivatives have been identified as ligands for opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation.[9] As agonists, they can activate the receptor, leading to downstream signaling cascades that ultimately result in analgesia.

G cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to Cyclic_Guanidine_Agonist Cyclic Guanidine Agonist Cyclic_Guanidine_Agonist->Opioid_Receptor binds & activates ATP ATP Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling reduction leads to Analgesia Analgesia Downstream_Signaling->Analgesia

Caption: Opioid receptor activation by a cyclic guanidine agonist.

References

Application Notes and Protocols for Direct Guanidinylation in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium moiety is a critical transformation in the synthesis of numerous biologically active natural products. Direct guanidinylation, the conversion of a primary amine to a guanidine in a single step, offers a streamlined and efficient alternative to traditional multi-step methods. This document provides detailed application notes and experimental protocols for direct guanidinylation reactions as applied to the total synthesis of complex natural products.

Application Note 1: Synthesis of Clavatadine A via Direct Guanidinylation of a Diamine

The total synthesis of Clavatadine A, a potent inhibitor of blood coagulation factor XIa, provides an excellent example of an early-stage direct guanidinylation strategy. This approach significantly shortens the synthetic sequence by avoiding the protection and deprotection of a terminal amine.[1]

Reaction Scheme:

An excess of a diamine, butane-1,4-diamine, is treated with Goodman's reagent (N,N'-Di-Boc-N''-triflylguanidine) to selectively guanidinylate one of the primary amino groups.

Quantitative Data:

ParameterValueReference
SubstrateButane-1,4-diamine[1]
ReagentN,N'-Di-Boc-N''-triflylguanidine[1]
SolventDichloromethane (CH2Cl2)[1]
BaseTriethylamine (Et3N)[1]
Temperature0 °C to room temperature[1]
Reaction Time12 hours[1]
YieldHigh (not explicitly stated for this step, but the subsequent product is obtained in high yield)[1]

Experimental Protocol: Direct Guanidinylation of Butane-1,4-diamine

Materials:

  • Butane-1,4-diamine

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent)

  • Triethylamine (Et3N), freshly distilled

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve butane-1,4-diamine (3.0 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Add triethylamine (1.0 equivalent) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equivalent) in anhydrous dichloromethane.

  • Transfer the solution of the guanidinylating reagent to the dropping funnel and add it dropwise to the stirred solution of the diamine over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-guanidinylated product.

Logical Workflow for Clavatadine A Synthesis:

Clavatadine_A_Synthesis Diamine Butane-1,4-diamine Guanidinylation Direct Guanidinylation (Goodman's Reagent) Diamine->Guanidinylation Protected_Guanidine Mono-guanidinylated Diamine Guanidinylation->Protected_Guanidine High Yield Further_Steps Further Synthetic Steps Protected_Guanidine->Further_Steps Clavatadine_A Clavatadine A Further_Steps->Clavatadine_A

Caption: Synthetic strategy for Clavatadine A.

Application Note 2: Bicyclic Guanidine Formation in the Total Synthesis of Saxitoxin

The total synthesis of the potent neurotoxin saxitoxin often involves the construction of its characteristic tricyclic guanidinium core. A key step in several synthetic routes is the formation of a bicyclic guanidine intermediate from a suitably functionalized diamine. The following protocol is based on the synthesis reported by Nagasawa and coworkers.[2][3]

Reaction Scheme:

A diamine precursor is treated with a guanidinylating reagent to effect an intramolecular cyclization, forming a bicyclic guanidine structure.

Quantitative Data:

ParameterValueReference
SubstrateDiamine intermediate[4]
Reagent1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea[4]
SolventDichloromethane (CH2Cl2)[4]
AdditiveDiisopropylethylamine (DIPEA)[4]
Co-reagentMonochloromethanesulfonyl chloride[4]
TemperatureNot specified, likely room temperature[4]
Reaction TimeNot specified[4]
Yield87%[4]

Experimental Protocol: Formation of Bicyclic Guanidine in Saxitoxin Synthesis

Materials:

  • Diamine intermediate

  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

  • Monochloromethanesulfonyl chloride

  • Diisopropylethylamine (DIPEA), freshly distilled

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diamine intermediate in anhydrous dichloromethane.

  • Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea to the solution.

  • Add diisopropylethylamine to the reaction mixture.

  • Add monochloromethanesulfonyl chloride dropwise to the stirred solution.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the bicyclic guanidine.[4]

Signaling Pathway of Guanidinylation:

Guanidinylation_Pathway Amine Primary Amine (Nucleophile) Guanidinylating_Reagent Guanidinylating Reagent (Electrophile) Amine->Guanidinylating_Reagent Nucleophilic Attack Intermediate Tetrahedral Intermediate Guanidinylating_Reagent->Intermediate Protected_Guanidine Protected Guanidine Intermediate->Protected_Guanidine Elimination of Leaving Group Deprotection Deprotection Protected_Guanidine->Deprotection Final_Guanidine Guanidine Product Deprotection->Final_Guanidine

Caption: General guanidinylation reaction pathway.

Application Note 3: Late-Stage Guanidinylation in the Total Synthesis of (-)-Agelasine F

The total synthesis of (-)-Agelasine F, a marine natural product with antimycobacterial activity, showcases a late-stage direct guanidinylation of a complex amine. This example highlights the utility of modern guanidinylating reagents in the final steps of a complex synthesis.

Reaction Scheme:

An advanced amine intermediate is treated with N,N'-Di-Boc-N''-triflylguanidine to install the protected guanidine moiety.

Quantitative Data:

ParameterValueReference
SubstrateDiterpenoid amine[4]
ReagentN,N'-Di-Boc-N''-triflylguanidine[4]
SolventDichloromethane (CH2Cl2)[4]
BaseTriethylamine (Et3N)[4]
TemperatureRoom temperature[4]
Reaction Time30 minutes[5]
YieldHigh (specific yield not stated in the abstract)[4]

Experimental Protocol: Guanidinylation in the Total Synthesis of (-)-Agelasine F

Materials:

  • Diterpenoid amine precursor

  • N,N'-Di-Boc-N''-triflylguanidine

  • Triethylamine (Et3N), freshly distilled

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Dissolve the diterpenoid amine in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Add N,N'-Di-Boc-N''-triflylguanidine in one portion to the stirred solution at room temperature.[5]

  • Stir the reaction mixture for 30 minutes.[5]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.[5]

  • Extract the aqueous layers with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the protected (-)-Agelasine F.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Anhydrous Solvent add_base Add Base start->add_base add_reagent Add Guanidinylating Reagent add_base->add_reagent stir Stir at Specified Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: General experimental workflow for direct guanidinylation.

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated Deprotection of Boc-Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group from guanidine functionalities using trifluoroacetic acid (TFA). The guanidinium group is a common feature in bioactive molecules and pharmaceuticals, and its protection and deprotection are critical steps in multi-step organic synthesis.

Introduction

The Boc group is a widely utilized protecting group for amines and guanidines due to its stability in a broad range of chemical conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering high efficiency and volatility, which simplifies product isolation.[1] The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[2] The resulting guanidine is obtained as a TFA salt.

However, the generation of the electrophilic tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[3][4] To mitigate these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[3]

Key Experimental Protocols

Protocol 1: Standard Boc-Guanidine Deprotection with TFA

This protocol is suitable for substrates that are not highly susceptible to tert-butylation.[4]

Materials:

  • Boc-protected guanidine compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (cold)

  • Toluene (optional)

Procedure:

  • Dissolve the Boc-protected guanidine in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[3]

  • Cool the solution to 0 °C using an ice bath.[3]

  • Slowly add an equal volume of TFA to the stirred solution.[4] The final TFA concentration typically ranges from 20% to 50% (v/v).[1] For many substrates, a 1:1 mixture of TFA:DCM is effective.[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[3][4]

  • Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[3][4]

  • To remove residual TFA, co-evaporate with toluene or DCM (3 times).[3]

  • The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.[3]

Protocol 2: Boc-Guanidine Deprotection with Scavengers

This protocol is recommended for substrates containing sensitive functional groups that are prone to alkylation by the tert-butyl cation.[4]

Materials:

  • Same as Protocol 1

  • Scavenger (e.g., Triisopropylsilane (TIS), water, thioanisole, phenol, 1,2-ethanedithiol (EDT))

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (0.1–0.2 M) in a round-bottom flask.[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Add the appropriate scavenger or scavenger cocktail. For general purposes, triisopropylsilane (TIS) can be added to a final concentration of 2.5-5% (v/v).[3] A common general-purpose cocktail is a 95:2.5:2.5 (v/v/v) mixture of TFA, TIS, and water.[4]

  • Slowly add TFA to the stirred solution to a final concentration of 50-95% (v/v).[3]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitor the reaction for 2-4 hours until completion by TLC or LC-MS.[3][4]

  • Work-up the reaction as described in Protocol 1 (steps 6-8).[3][4]

Data Presentation

Table 1: Common Scavengers and Scavenger Cocktails

Scavenger/CocktailTarget Residues/Side ReactionsTypical ConcentrationReference
Triisopropylsilane (TIS)General purpose, traps tert-butyl cation2.5 - 5% (v/v)[3]
WaterSuppresses tert-butylation2.5 - 5% (v/v)[4]
ThioanisoleScavenges sulfonyl cations from Pmc or Pbf groups, protects tryptophan5% (v/v)[4]
PhenolTraps tert-butyl cation, protects tyrosine5% (v/v)[4]
1,2-Ethanedithiol (EDT)Scavenges various cations2.5% (v/v)[4]
Reagent K (TFA/water/phenol/thioanisole/EDT)Complex peptides with multiple sensitive residues82.5:5:5:5:2.5 (v/v/v/v/v)[4]

Table 2: Troubleshooting Common Issues in Boc-Guanidine Deprotection

IssueLikely CauseSuggested SolutionReference
Incomplete or slow reactionInsufficient acid strength, low temperature, or steric hindrance.Increase TFA concentration (e.g., from 50% to 95%), increase reaction time, or consider a stronger acid system.[3]
Presence of a +56 Da mass in LC-MSTert-butylation of a nucleophilic site on the product.Add a scavenger such as TIS or phenol to the reaction mixture.[3]
Low yield of deprotected productIncomplete reaction, product loss during work-up, or product decomposition.Optimize reaction conditions and work-up procedure. For water-soluble products, consider alternative purification methods to extraction.[4]
δ-Lactam formationIntramolecular cyclization of arginine residues.This is more common during peptide coupling but can be a concern under certain deprotection conditions.[3]

Table 3: Comparison of TFA Concentrations for Boc Deprotection in Solid-Phase Peptide Synthesis

TFA ConcentrationReaction TimeAverage Peptide PurityNotesReference
55% in DCM30 min~9% higher than 100% TFAReduced incidence of omission analogs due to better resin swelling.[5]
100% (Neat TFA)5 minLowerFaster but may lead to incomplete deprotection due to poor resin swelling.[5]

Visualizations

Deprotection_Mechanism cluster_0 Boc-Guanidine Deprotection with TFA BocGuanidine Boc-Protected Guanidine ProtonatedBoc Protonated Boc Group BocGuanidine->ProtonatedBoc + TFA CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tBu+ tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeGuanidine Free Guanidine CarbamicAcid->FreeGuanidine - CO2 TrappedCation Trapped Cation tBuCation->TrappedCation + Scavenger SideProduct Alkylated Side Product tBuCation->SideProduct + Nucleophile Scavenger Scavenger (e.g., TIS) Nucleophile Nucleophilic Residue (e.g., Trp, Met)

Caption: Mechanism of TFA-mediated Boc deprotection of guanidines and the role of scavengers.

Experimental_Workflow cluster_1 Experimental Workflow for Boc-Guanidine Deprotection Start Start: Boc-Protected Guanidine Dissolve 1. Dissolve in Anhydrous DCM Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool AddScavenger 3. Add Scavenger (Optional) Cool->AddScavenger AddTFA 4. Add TFA AddScavenger->AddTFA React 5. Stir at RT (1-4 h) AddTFA->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup 7. Work-up Monitor->Workup Concentrate a. Concentrate in vacuo Workup->Concentrate Coevaporate b. Co-evaporate with Toluene Concentrate->Coevaporate Precipitate c. Precipitate with Cold Ether Coevaporate->Precipitate Isolate 8. Isolate Product (TFA Salt) Precipitate->Isolate End End: Deprotected Guanidine Isolate->End

Caption: General experimental workflow for the deprotection of Boc-guanidines using TFA.

References

Solvent Selection for Guanidinylation Reactions: A Detailed Guide to Using THF, DCM, and DMF

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The guanidinylation of amines is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to the unique physicochemical properties of the guanidinium group. The choice of solvent is a critical parameter that can significantly influence the reaction's efficiency, yield, and side-product profile. This guide provides a detailed comparison of three commonly used aprotic solvents—tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF)—for guanidinylation reactions.

Application Notes

The selection of an appropriate solvent for a guanidinylation reaction is contingent upon several factors, including the nature of the amine substrate, the type of guanidinylating agent employed, and the desired reaction conditions. THF, DCM, and DMF are all polar aprotic solvents capable of dissolving a wide range of organic compounds, yet their distinct properties can lead to varying outcomes in guanidinylation reactions.

Tetrahydrofuran (THF) is a moderately polar ether that is a good solvent for many organic reagents. It is often used in reactions involving organometallic species and hydrides. In the context of guanidinylation, THF is a suitable solvent for reactions with certain activating agents like cyanuric chloride for the activation of di-Boc-thiourea.[1] Its lower boiling point compared to DMF facilitates its removal during work-up. However, its tendency to form explosive peroxides upon storage requires careful handling and testing before use.

Dichloromethane (DCM) is a versatile, non-flammable solvent with a lower boiling point, which allows for easy removal post-reaction.[2][3] It is an excellent solvent for a wide range of organic compounds, including many common guanidinylating reagents such as N,N'-di-Boc-N''-triflylguanidine ("Goodman's reagent").[4][5][6] Many guanidinylation protocols using this powerful reagent are performed in DCM, often yielding high product yields in short reaction times.[1] Its relatively low polarity can be advantageous in minimizing certain side reactions.

N,N-Dimethylformamide (DMF) is a highly polar aprotic solvent with a high boiling point, making it suitable for reactions that require elevated temperatures.[7][8] Its strong solvating power can be beneficial for dissolving sparingly soluble reactants.[9] However, its high boiling point can make it difficult to remove during product isolation. DMF can also decompose to dimethylamine and formic acid, which can potentially lead to side reactions.[8] In some cases, DMF is used as a solvent for guanidinylation, particularly in solid-phase synthesis where its resin-swelling properties are advantageous.

Comparative Overview

A direct quantitative comparison of these solvents for the same guanidinylation reaction is not extensively documented in a single study. However, based on various reports, general trends can be inferred. For instance, reactions with the highly reactive N,N'-di-Boc-N''-triflylguanidine are often carried out in DCM, suggesting its suitability for facilitating rapid conversions. It has been noted that for this reagent, reaction rates can decrease with an increase in solvent polarity.[5]

Data Presentation

Physicochemical Properties of Solvents
PropertyTetrahydrofuran (THF)Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Formula C₄H₈OCH₂Cl₂C₃H₇NO
Molecular Weight ( g/mol ) 72.11[10][11]84.93[12]73.09[7]
Boiling Point (°C) 66[11]39.6[13]153[14]
Melting Point (°C) -108.4-96.7[13]-61[15]
Density (g/mL at 20°C) 0.889[16]1.327[13]0.944[15]
Dielectric Constant (at 25°C) 7.68.93[12]36.7[7]
Dipole Moment (D) 1.751.6[12]3.82
Solubility in Water MiscibleSlightly soluble[2]Miscible[8]
Guanidinylation Reaction Examples

The following table summarizes examples of guanidinylation reactions in each solvent. It is important to note that these reactions were not performed under identical conditions and serve as individual examples rather than a direct comparative study.

Amine SubstrateGuanidinylating AgentSolventReaction TimeYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-triflylguanidineDCM30 minQuantitative[5]
4-Bromophenethylamine1-[N,N'-(Di-Boc)amidino]pyrazoleTHF24 h72[4]
Various aminesThiourea (HgCl₂ promoted)DMFVariesGood to excellent[9]

Experimental Protocols

Protocol 1: Guanidinylation of Benzylamine using N,N'-Di-Boc-N''-triflylguanidine in DCM[1][6]

Materials:

  • Benzylamine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (DCM)

  • 2 M Aqueous Sodium Bisulfate

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous DCM (13 mL).[4]

  • To the stirred solution at room temperature, add benzylamine (0.31 mL, 2.8 mmol) in one portion via syringe.[4]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[4][5]

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated aqueous sodium bicarbonate (10 mL).[5]

  • Back-extract each aqueous layer with DCM (2 x 10 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to yield the N,N'-di-Boc-protected benzylguanidine.

Protocol 2: Guanidinylation of 4-Bromophenethylamine using 1-[N,N'-(Di-Boc)amidino]pyrazole in THF[1]

Materials:

  • 4-Bromophenethylamine

  • 1-[N,N'-(Di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenethylamine (200 mg, 1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (341 mg, 1.10 mmol) in anhydrous THF (1.7 mL).[4]

  • Stir the resulting solution at room temperature for 24 hours.[4]

  • Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[4]

  • Purify the residue by column chromatography on silica gel to afford the N,N'-di-Boc-protected guanidine.

Protocol 3: General Procedure for HgCl₂-Promoted Guanidinylation of Amines with Thioureas in DMF[10]

Materials:

  • Amine substrate

  • Substituted thiourea

  • Mercury(II) chloride (HgCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

  • Rotary evaporator

  • Purification setup (e.g., column chromatography or recrystallization)

Procedure:

  • To a solution of the substituted thiourea (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF, add triethylamine (1.1 equiv).

  • To this stirred mixture, add a solution of HgCl₂ (1.1 equiv) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitate (mercury salts).

  • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Mandatory Visualization

Guanidinylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_Reagents Dissolve amine and guanidinylating agent in selected solvent (THF, DCM, or DMF) Stir_Mixture Stir mixture at appropriate temperature Dissolve_Reagents->Stir_Mixture Monitor_Progress Monitor reaction progress by TLC/LC-MS Stir_Mixture->Monitor_Progress Quench_Reaction Quench reaction (if necessary) Monitor_Progress->Quench_Reaction Extraction_Washing Perform aqueous extraction and washing Quench_Reaction->Extraction_Washing Drying_Concentration Dry organic layer and concentrate in vacuo Extraction_Washing->Drying_Concentration Purify_Product Purify crude product by column chromatography or recrystallization Drying_Concentration->Purify_Product Guanidinylation_Mechanism Amine R-NH₂ (Nucleophile) Guanidinylating_Agent Guanidinylating Agent (Electrophile) with Leaving Group (LG) Amine->Guanidinylating_Agent Nucleophilic Attack Intermediate Tetrahedral Intermediate Product Guanidinylated Product Intermediate->Product Elimination of LG Leaving_Group Leaving Group (LG⁻) Intermediate->Leaving_Group

References

Troubleshooting & Optimization

Troubleshooting incomplete guanidinylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for guanidinylation reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their guanidinylation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during guanidinylation reactions in a question-and-answer format.

Q1: Why is my guanidinylation reaction yield unexpectedly low?

Low yields can arise from several factors, from the quality of your reagents to the reaction conditions. A systematic approach can help pinpoint the issue.[1][2]

Potential Causes and Solutions:

  • Reagent Quality:

    • Guanidinylating Agent Degradation: Ensure the purity and stability of your guanidinylating agent, as degradation is a common reason for low yields.[1] For example, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and di-Boc-thiourea can degrade over time.

    • Amine Substrate Impurity: The presence of impurities or water in your amine substrate can lead to unwanted side reactions.[1] Ensure your amine is pure and dry.

    • Reagent Stoichiometry: Inaccurate measurement of starting materials can lead to incomplete conversion. Use precise measurements, ensuring a 1:1 molar ratio or a slight excess of the less expensive reagent.[2]

  • Reaction Conditions:

    • Suboptimal Temperature: Some guanidinylation reactions are sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be cautious as excessive heat can cause decomposition of reagents or products.[1]

    • Insufficient Reaction Time: Monitor the reaction's progress using TLC or LC-MS. Incomplete conversion will result from insufficient reaction time, while prolonged times may lead to byproduct formation.[1]

    • Inappropriate Solvent: The solubility of both the amine and the guanidinylating agent is crucial. Tetrahydrofuran (THF) is a commonly used solvent that often provides good results.[1] The choice of solvent can also influence the reaction's regioselectivity.[3]

  • Workup and Purification:

    • Product Loss During Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent like ethyl acetate.[1]

    • Product Loss During Purification: Inefficient purification, such as column chromatography, can lead to significant product loss. Optimize your purification method to minimize this.[4][5]

Q2: My guanidinylation reaction is not proceeding. What should I do?

A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue.

Potential Causes and Solutions:

  • Low Reactivity of Amine: Sterically hindered or weakly nucleophilic amines may fail to react under standard conditions.

    • Switch to a More Reactive Guanidinylating Agent: For challenging amines, consider using a more powerful reagent like N,N'-Di-Boc-N''-triflylguanidine.[4]

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Inactive Guanidinylating Reagent: The reagent may have degraded or is not suitable for the specific substrate.

    • Verify Reagent Quality: Check the purity and activity of your guanidinylating agent.

    • Use an Activating Agent: For reagents like N,N'-Di-Boc-thiourea, an activating agent such as cyanuric chloride (TCT) is necessary.[4][6]

  • Inadequate Solvent: The reactants may not be sufficiently soluble in the chosen solvent.

    • Test Different Solvents: Experiment with a range of solvents to find one that effectively dissolves both the amine and the guanidinylating agent.[7]

Q3: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

Side product formation is a common challenge in guanidinylation reactions. Understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Mitigation Strategies:

  • Over-guanidinylation: Highly reactive agents can sometimes lead to the guanidinylation of other nucleophilic functional groups within the substrate.[4]

    • Solution: Carefully control the stoichiometry of the reagents and consider using a less reactive guanidinylating agent.

  • Reaction with Other Nucleophiles: In peptide synthesis, guanidinium-based coupling reagents like HATU can cause guanidinylation of the N-terminal amine as a side reaction.[4] Phenol groups, such as on tyrosine residues, can also be modified.[8]

    • Solution: To avoid N-terminal guanidinylation, pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component.[9]

  • Formation of Uronium Derivatives: When using guanidinium salts in peptide coupling, a uronium derivative can be installed on certain amino acid scaffolds.[10][11]

    • Solution: The formation of this side product is dependent on the reaction conditions. Optimization of these conditions can help avoid its formation.[10][11]

Quantitative Data Summary

The selection of the guanidinylating reagent significantly impacts reaction efficiency. The following tables provide a comparison of common reagents.

Table 1: Comparison of Common Guanidinylating Reagents

ReagentReactivitySubstrate ScopeStabilityNotes
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine HighWide range of primary and some secondary amines.[4]Generally stable.[4]Widely used and commercially available.[4]
N,N'-Di-Boc-N''-triflylguanidine Very HighEffective for weakly nucleophilic and sterically hindered amines.[4]May be less stable and more expensive.[4]A powerful guanidinylating agent.[4]
N,N'-Di-Boc-S-methylisothiourea ModerateEffective for aliphatic amines, but may give poor results with other substrates.[12]Stable.Often used in syntheses.
N,N'-Di-Boc-thiourea Low (requires activation)Used with an activating agent (e.g., TCT, HgCl₂) to guanidinylate amines.[4]Stable.The use of TCT is an environmentally friendlier alternative to heavy metals.[13]

Table 2: Guanidinylation of Benzylamine with Different Reagents

Guanidinylating AgentSolventReaction Time for >90% Conversion
N,N'-Di-Boc-N''-triflyl-guanidine Benzene-d6< 10 minutes
Commercially Available Reagent 1 Benzene-d6~ 30 minutes
Commercially Available Reagent 2 Benzene-d6> 60 minutes

This data is based on NMR studies comparing the reactivity of different guanidinylating agents.[14]

Experimental Protocols

Below are detailed methodologies for common guanidinylation reactions.

Protocol 1: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

  • Reaction Setup: In a suitable flask, dissolve the primary or secondary amine (1.0 equiv) in an unpolar solvent such as dichloromethane, chloroform, or benzene.[7]

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within one hour.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

  • Activation: In a flask, dissolve N,N'-di-Boc-thiourea (1.0 equiv) in anhydrous THF. Add cyanuric chloride (TCT) (0.5 equiv) to activate the thiourea.

  • Amine Addition: To the activated mixture, add the desired amine (1.0 equiv), N-methylmorpholine (NMM) (2.0 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

  • Reaction: Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification via column chromatography to isolate the N,N'-di-Boc-protected guanidine.[4]

Visualizations

Diagram 1: General Guanidinylation Reaction Mechanism

Guanidinylation_Mechanism Amine R-NH₂ (Amine) GuanidinylatingAgent Guanidinylating Agent (Electrophilic Carbon) Amine->GuanidinylatingAgent Nucleophilic Attack Intermediate Tetrahedral Intermediate GuanidinylatingAgent->Intermediate Product Guanidinylated Product Intermediate->Product LeavingGroup Leaving Group Intermediate->LeavingGroup Elimination

Caption: A simplified mechanism of a guanidinylation reaction.

Diagram 2: Experimental Workflow for a Typical Guanidinylation Reaction

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Amine & Guanidinylating Agent Stir Stir at Room Temp (or gentle heating) Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify FinalProduct Isolated Guanidinylated Product Purify->FinalProduct

Caption: A general experimental workflow for guanidinylation.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Reaction Yield CheckReagents Verify Reagent Quality (Purity, Stoichiometry) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->OptimizeConditions CheckWorkup Review Workup & Purification Procedure Start->CheckWorkup ReagentIssue Solution: Use fresh/pure reagents, verify stoichiometry CheckReagents->ReagentIssue ConditionIssue Solution: Adjust temp/time, try different solvents OptimizeConditions->ConditionIssue WorkupIssue Solution: Optimize extraction and purification steps CheckWorkup->WorkupIssue

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Boc-Guanidine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of Boc-protected guanidine groups. It is intended for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the primary cause of side reactions during the acidic deprotection of Boc-guanidine?

The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate various nucleophilic sites on the substrate or other sensitive amino acid residues within a peptide.[1][2][3]

Q2: Which functional groups are most susceptible to side reactions from the tert-butyl cation?

Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, these include:

  • Guanidine groups (Arginine): The guanidinium group itself can be susceptible to alkylation.[1][3]

  • Indole ring (Tryptophan): The electron-rich indole ring is highly prone to tert-butylation.[1]

  • Thioether (Methionine): The sulfur atom can be alkylated to form a sulfonium salt.[1][4]

  • Thiol (Cysteine): The free thiol group is a common target, leading to S-tert-butylated residues.[1]

  • Phenolic ring (Tyrosine): The activated aromatic ring can undergo Friedel-Crafts alkylation.[1]

Q3: What is δ-lactam formation and when does it occur?

δ-Lactam formation is an intramolecular cyclization side reaction specific to arginine residues. The activated carboxylic acid of an N-terminally protected arginine can react with its own side-chain guanidine group.[1] This is a significant issue during the coupling step in peptide synthesis but can also be a concern under certain deprotection or cleavage conditions, leading to truncated or modified peptides. The di-Boc protected guanidino group, in particular, has been shown to induce more δ-lactam formation.[1]

Q4: How do scavengers prevent side reactions?

Scavengers are nucleophilic compounds added to the deprotection reaction mixture. They work by trapping the reactive tert-butyl cation, preventing it from reacting with nucleophilic sites on the desired molecule. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT). A standard scavenger cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).

Troubleshooting Guides

Issue 1: My LC-MS shows a mass corresponding to my product +56 Da.

  • Likely Cause: This mass increase is the characteristic signature of tert-butylation, where a tert-butyl group (C₄H₈, 56 Da) has been added to your molecule.[1] This is due to the reaction of the tert-butyl cation with a nucleophilic site on your compound.

  • Solution:

    • Add or Optimize Scavengers: Introduce or increase the concentration of scavengers like triisopropylsilane (TIS) or water in your deprotection cocktail. A common mixture is 95:2.5:2.5 TFA/TIS/H₂O.

    • Lower the Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.

Issue 2: The deprotection reaction is incomplete or very slow.

  • Likely Cause: Insufficient acid strength, low temperature, or steric hindrance around the Boc-protected guanidine group can lead to incomplete reactions.[1]

  • Solution:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 50% TFA in DCM to 95% TFA).[1]

    • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.

    • Increase Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature.[1]

Issue 3: I'm observing side products even with scavengers.

  • Likely Cause: The choice of protecting group on other residues (especially Arginine) can lead to side reactions during the final cleavage. For example, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group on Arginine is more prone to causing tryptophan alkylation during cleavage than the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[1]

  • Solution:

    • Select a More Robust Protecting Group: In future syntheses, consider using the Pbf protecting group for arginine, as it is less prone to side reactions during cleavage.[1]

Data Presentation

Table 1: Impact of Arginine Protecting Group on Peptide Yield

This table shows the impact of the arginine side-chain protecting group on the final yield of a tryptophan-containing peptide after a 3-hour cleavage and deprotection with TFA.

Arginine Derivative Used in SynthesisFinal Yield of Desired PeptideNotes
Fmoc-Arg(Pmc)-OH46%Higher incidence of tryptophan alkylation.[1]
Fmoc-Arg(Pbf)-OH69%Pbf group is less prone to this side reaction.[1]

Experimental Protocols

Protocol 1: Standard Boc-Guanidine Deprotection with TFA and Scavengers

This protocol is a general method for the cleavage of a Boc group from a guanidine moiety in solution.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Scavenger Addition: Add the appropriate scavenger. For general purposes, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[1]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[1]

    • Co-evaporate with toluene or DCM (3x) to remove residual TFA.[1]

    • The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.[1]

    • For neutralization, dissolve the crude salt in an appropriate solvent and wash with a mild base like saturated aqueous sodium bicarbonate.[1]

Protocol 2: Mild Boc-Guanidine Deprotection with TMSOTf

This method is suitable for substrates that are sensitive to strong acids like TFA.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).[1]

  • Reagent Addition: Add 2,6-lutidine (1.5-2.0 equivalents). Cool the solution to 0 °C.[1]

  • TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.[1]

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by adding methanol. Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate.[1]

Visualizations

Boc_Deprotection_Pathway cluster_main Boc-Guanidine Deprotection with TFA BocGuanidine Boc-Protected Guanidine ProtonatedBoc Protonated Intermediate BocGuanidine->ProtonatedBoc + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation (t-Bu+) ProtonatedBoc->tBuCation DeprotectedGuanidine Deprotected Guanidine (Product) CarbamicAcid->DeprotectedGuanidine - CO2 SideProduct Alkylated Side Product tBuCation->SideProduct + Nucleophile (e.g., Trp) TrappedCation Trapped Cation tBuCation->TrappedCation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Boc-Guanidine deprotection pathway and side reaction.

Troubleshooting_Workflow Start Start: Boc Deprotection Issue CheckReaction Identify the Issue Start->CheckReaction Incomplete Incomplete Deprotection CheckReaction->Incomplete Slow/Stalled SideProduct Side Product Formation (+56 Da) CheckReaction->SideProduct Alkylation IncreaseAcid Increase TFA Concentration / Time Incomplete->IncreaseAcid AddScavenger Add/Optimize Scavengers (TIS) SideProduct->AddScavenger CheckProtectingGroup Review Orthogonal Protecting Groups (Pbf) SideProduct->CheckProtectingGroup Monitor Monitor by LC-MS IncreaseAcid->Monitor AddScavenger->Monitor CheckProtectingGroup->Monitor End End: Optimized Deprotection Monitor->End

Caption: Troubleshooting workflow for Boc-guanidine deprotection.

References

Technical Support Center: Preventing tert-Butylation During Boc Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize the tert-butoxycarbonyl (Boc) protecting group and encounter challenges during its acidic cleavage. Our focus is to provide in-depth, field-proven insights into preventing the common side reaction of tert-butylation, ensuring the integrity of your final product.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles behind Boc group cleavage and the origins of the tert-butylation side reaction.

Q1: What is the mechanism of Boc group cleavage?

The Boc group is prized for its stability in many chemical environments while being easily removable under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2][3] The cleavage mechanism proceeds in distinct steps:

  • Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA.[4][5]

  • Fragmentation: This protonation destabilizes the carbamate, leading to its fragmentation. This generates a highly stable tert-butyl cation, a carbamic acid intermediate, and the deprotected amine.[4][5][6]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes into carbon dioxide (CO₂) and the free amine.[1][5][6]

  • Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically forming a TFA salt.[6]

The critical takeaway is the generation of the highly reactive tert-butyl cation , which is the root cause of subsequent side reactions.[4][7][8]

Boc Cleavage Mechanism cluster_0 Boc Cleavage Pathway Boc_Amine R-NH-Boc Protonated Protonated Intermediate Boc_Amine->Protonated + H+ (TFA) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated->Carbamic_Acid - tert-Butyl Cation Deprotected_Amine Deprotected Amine Salt (R-NH3+ TFA-) Carbamic_Acid->Deprotected_Amine CO2 CO2 (gas) Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Q2: What is tert-butylation and why does it happen?

tert-Butylation is an undesirable side reaction where the electrophilic tert-butyl cation, generated during Boc cleavage, attacks nucleophilic sites within your molecule.[4][9] This results in the covalent addition of a tert-butyl group (+56 Da), leading to impurities that can be difficult to separate from the desired product.[7] The reaction is a classic example of electrophilic alkylation.[9][10]

Q3: Which amino acid residues are most susceptible to tert-butylation?

In peptide synthesis, several amino acid side chains are particularly vulnerable due to their nucleophilic nature.[8][9] If your sequence contains these residues, you must take preventative measures.

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[8][11][12]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7][8]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, forming an S-tert-butylated residue.[7][8]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[7][8]

Part 2: Troubleshooting Guide - Scavengers and Optimized Protocols

This section provides actionable solutions and detailed protocols to suppress tert-butylation and other common side reactions.

Q4: What are scavengers and how do they prevent tert-butylation?

Scavengers are nucleophilic reagents added to the cleavage cocktail.[4][8][13] Their function is to intercept and neutralize the reactive tert-butyl cation at a rate faster than it can react with sensitive residues in your product.[8][14] The choice of scavenger is critical and depends on the specific residues present in your molecule.[7]

Scavenging Mechanism cluster_pathways Competitive Pathways tBu_Cation tert-Butyl Cation (Reactive Electrophile) Side_Reaction tert-Butylation (Undesired Side Product) tBu_Cation->Side_Reaction Alkylation Scavenging Neutralization (Inert Product) tBu_Cation->Scavenging Trapping Nucleophilic_Residue Sensitive Residue (e.g., Trp, Met, Cys) Nucleophilic_Residue->Side_Reaction Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Scavenging

Caption: Competitive pathways for the reactive tert-butyl cation.

Q5: How do different scavengers work and which one should I use?

The mechanism of action varies among scavengers, making some more suitable for certain applications than others.

  • Silanes (TIS, TES): Triisopropylsilane (TIS) and triethylsilane (TES) are hydride donors.[15] They react with the tert-butyl cation to form the inert, volatile gas isobutane, effectively and irreversibly removing the electrophile from the reaction.[15][16] TIS is particularly effective and has the benefit of being low-odor.[15]

  • Thiols and Thioethers (EDT, Thioanisole): Ethanedithiol (EDT) and thioanisole act as potent nucleophiles.[15] The sulfur atom attacks the carbocation, forming a stable adduct and preventing it from reacting with the peptide.[15] Thioanisole is particularly recommended for protecting Met residues.[7][8]

  • Water (H₂O): Water can act as a scavenger, reacting with the tert-butyl cation to form tert-butanol. It is a key component in many standard scavenger cocktails.[10]

The following table provides guidance on selecting an appropriate scavenger cocktail based on the sensitive residues in your peptide.

Sensitive Residue(s)Recommended Scavenger Cocktail (v/v/v)Mechanism & Rationale
General Purpose / Trp TFA / TIS / H₂O (95:2.5:2.5) [7]A robust, low-odor, general-purpose cocktail. TIS is highly efficient at scavenging cations that would otherwise alkylate the tryptophan indole ring.[7][16]
Met, Cys TFA / Thioanisole / EDT (95:2.5:2.5) Thioanisole prevents S-alkylation of methionine, while EDT protects the free thiol of cysteine.[7][8]
Multiple Sensitive Residues Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[7][11]A powerful, broad-spectrum cocktail for complex peptides containing multiple sensitive residues like Trp, Met, and Cys.[7]
Q6: Can you provide a standard protocol for TFA-mediated Boc cleavage?

This protocol is a reliable starting point for the solution-phase deprotection of a Boc-protected amine using a standard scavenger cocktail.

Experimental Protocol: General Boc Deprotection with TFA/TIS/H₂O

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm upon acid addition.[2][17]

  • Reagent Addition: Slowly add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the stirred solution. A common approach is to add a volume of cocktail equal to the volume of DCM used.[8][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[2][17]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material has been consumed.[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove DCM and excess TFA.[2][18]

    • For peptides, the crude product is often precipitated by adding the concentrated filtrate dropwise to a large volume of ice-cold diethyl ether.[11]

    • Collect the precipitate by centrifugation or filtration, wash with cold ether to remove scavengers, and dry under vacuum.[2][11]

Part 3: Advanced Troubleshooting
Q7: My mass spectrometry results show unexpected +56 Da adducts. What does this mean?

An observed mass increase of +56 Da (or multiples thereof) is the classic signature of tert-butylation.[7] This confirms that the tert-butyl cation generated during cleavage has alkylated your product.

  • Immediate Action: Re-evaluate your scavenger strategy. If you did not use a scavenger, you must incorporate one. If you did, consider increasing its concentration or switching to a more potent cocktail, such as Reagent K, especially if multiple Trp, Met, or Cys residues are present.[7]

Q8: I see incomplete deprotection. Should I simply increase the reaction time or temperature?

While insufficient reaction time or acid concentration can cause incomplete deprotection, simply extending the time or heating the reaction without adequate scavenging can worsen side reactions.[7][13]

  • Troubleshooting Steps:

    • Verify Acid Concentration: Ensure you are using a sufficient excess of acid. For difficult substrates, neat TFA or 4M HCl in dioxane may be necessary.[7][13]

    • Monitor Progress: Increase the reaction time incrementally, monitoring by LC-MS to find the point of complete deprotection without significant byproduct formation.[7]

    • Use Caution with Heat: Gentle warming (e.g., to 40°C) can be effective but significantly increases the risk of alkylation. This approach should only be used with an optimized and highly effective scavenger cocktail in place.[7][13]

References

Technical Support Center: Utilizing Scavengers in TFA Deprotection Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of scavengers, such as triisopropylsilane (TIS), in trifluoroacetic acid (TFA) deprotection cocktails during peptide synthesis. Find answers to frequently asked questions and troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during TFA deprotection?

A1: The primary cause of side reactions during the cleavage of tert-butyl-based protecting groups by TFA is the generation of highly reactive carbocations, most notably the tert-butyl cation.[1] These electrophilic species can then attack nucleophilic amino acid side chains, leading to undesired modifications of the peptide product.[1]

Q2: Which amino acid residues are most susceptible to these side reactions?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to modification by carbocations generated during TFA deprotection. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][2]

  • Cysteine (Cys): The free thiol group is a target for alkylation, such as S-tert-butylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2]

  • Arginine (Arg): Protecting groups on the guanidino side chain (e.g., Pmc, Pbf) can generate reactive species upon cleavage that may modify other residues, particularly tryptophan.[1]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species generated during deprotection.[1][3] By reacting with these species, scavengers prevent them from modifying the desired peptide product.[1][2] Triisopropylsilane (TIS), for example, is a very effective carbocation scavenger.[1]

Q4: What is a standard, general-purpose cleavage cocktail?

A4: A widely used and effective general-purpose cleavage cocktail for many peptide sequences is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[4] This cocktail is suitable for peptides without highly sensitive residues.

Q5: When should more complex scavenger cocktails be used?

A5: More complex cocktails, such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5), are employed when synthesizing peptides containing multiple sensitive residues like Trp, Met, and Cys.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient TFA concentration, inadequate reaction time, or steric hindrance.[2][6]Increase TFA concentration, extend the reaction time (e.g., from 2 hours to 4 hours), or consider a stronger acid if the peptide is stable under such conditions.[7][8] For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.[9]
Alkylation of Sensitive Residues (e.g., Trp, Met, Cys, Tyr) Insufficient or inappropriate scavengers to trap reactive carbocations generated during deprotection.[1][2]Use an effective scavenger cocktail. For peptides with sensitive residues, a standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).[4][6] For peptides with multiple sensitive residues, consider using Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).[5]
Oxidation of Methionine or Tryptophan Exposure to air during cleavage; generation of oxidizing species.Use scavengers with reducing properties and perform the cleavage under an inert atmosphere.[1] Recommended scavengers include 1,2-Ethanedithiol (EDT) and Thioanisole.[1][10] The addition of dimethyl sulfide (DMS) can also help prevent oxidation.[10]
Dehydration of Asparagine (Asn) and Glutamine (Gln) Strong acidic conditions of the TFA cocktail can lead to the formation of nitriles.[1]This side reaction is inherent to strong acid cleavage. Minimizing the cleavage time can help reduce the extent of dehydration. Ensure the minimum necessary time for complete deprotection is used.
Aspartimide Formation Acid-catalyzed rearrangement of aspartic acid residues.[1]While more common during Fmoc deprotection with piperidine, strong acid can also contribute. Minimizing TFA exposure time is recommended.[11]

Common TFA Deprotection Cocktails

Cocktail NameCompositionPrimary Application
Standard 95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose, suitable for peptides without highly sensitive residues.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Trp, Met, Cys).[5]
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn alternative to cocktails with malodorous thiols, where TIS is the primary scavenger.[12]
For Cysteine-containing peptides 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDTThe presence of EDT helps to keep the cysteine residues in a reduced state.[13]

Experimental Protocols

General Protocol for TFA Deprotection and Cleavage from Solid-Phase Resin

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Selected scavengers (e.g., TIS, water, EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3 times the volume of the resin) to remove residual solvents and to swell the resin.[1]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the desired cleavage cocktail by combining TFA and the selected scavengers. For example, for a standard cocktail, mix 95 parts TFA, 2.5 parts water, and 2.5 parts TIS. Prepare this solution fresh.[4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).[8]

    • Agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the protecting groups and the peptide sequence.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]

    • In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved organic impurities.[1]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Visualizations

cluster_0 TFA Deprotection cluster_1 Side Reaction (No Scavenger) cluster_2 Scavenging Action Protected_Peptide Protected Peptide (e.g., with t-Butyl groups) Deprotected_Peptide Deprotected Peptide Protected_Peptide->Deprotected_Peptide TFA Carbocation Reactive Carbocation (e.g., t-Butyl+) Protected_Peptide->Carbocation TFA TFA TFA Side_Product Modified Peptide (Side Product) Carbocation->Side_Product Trapped_Carbocation Trapped Species Carbocation->Trapped_Carbocation reacts with Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Sensitive_Residue->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Carbocation

Caption: Mechanism of TFA deprotection and the role of scavengers.

Start Start: Dried Peptide-Resin Swell_Resin Swell Resin in DCM Start->Swell_Resin Cleavage Add Cocktail to Resin Agitate for 1-4 hours Swell_Resin->Cleavage Prepare_Cocktail Prepare Fresh TFA/Scavenger Cocktail Prepare_Cocktail->Cleavage Filter Filter to Separate Resin and Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Centrifuge and Wash Peptide Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry End End: Crude Peptide Ready for Purification Dry->End

Caption: Experimental workflow for peptide cleavage and deprotection.

Problem Unexpected Peak in LC-MS? Check_Mass Check Mass Shift Problem->Check_Mass Yes Incomplete_Deprotection Incomplete Deprotection Check_Mass->Incomplete_Deprotection Starting Material Present Alkylation Alkylation (+56 Da) Check_Mass->Alkylation +56 Da Oxidation Oxidation (+16 Da) Check_Mass->Oxidation +16 Da Dehydration Dehydration (-18 Da) Check_Mass->Dehydration -18 Da Solution_Time Increase Cleavage Time/ Increase TFA Concentration Incomplete_Deprotection->Solution_Time Solution_Scavenger Add/Optimize Scavengers (TIS, EDT, Thioanisole) Alkylation->Solution_Scavenger Solution_Inert Use Reducing Scavengers/ Inert Atmosphere Oxidation->Solution_Inert Solution_Minimize_Time Minimize Cleavage Time Dehydration->Solution_Minimize_Time

Caption: Troubleshooting logic for TFA deprotection side reactions.

References

Optimizing reaction time for guanidinylation with hindered amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing guanidinylation reactions, with a special focus on sterically hindered amines. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my guanidinylation reaction with a hindered amine so slow?

A1: Steric hindrance is a primary factor that slows down guanidinylation reactions.[1][2] Bulky chemical groups on or near the amine's nitrogen atom physically obstruct the approach of the guanidinylating reagent, impeding the reaction kinetics.[1][2] This spatial interference can lead to slow or incomplete reactions and lower yields.[1][2] Additionally, the nucleophilicity of the amine can be reduced by bulky adjacent groups, making it a less effective reactant.[2]

Q2: Which guanidinylating reagents are most effective for hindered amines?

A2: For sterically hindered or weakly nucleophilic amines, more powerful guanidinylating agents are necessary.[3][4] Reagents like N,N'-Di-Boc-N''-triflylguanidine are highly effective due to the strong electron-withdrawing nature of the triflyl group, which makes them very reactive.[4][5] This reagent can successfully guanidinylate even unreactive aromatic amines.[4] Other options include pyrazole-based reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride and 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) , which have also proven effective.[6][7]

Q3: Can catalysts be used to accelerate the reaction time?

A3: Yes, several catalysts can significantly improve reaction rates. For instance, the addition of 4-dimethylaminopyridine (DMAP) can accelerate the guanidinylation of amines.[3][8] Simple lanthanide amides and ytterbium triflate have been shown to be highly efficient catalysts for the guanylation of secondary and aromatic amines under mild conditions.[8] Scandium(III) triflate is another effective catalyst for the guanylation of various amines with cyanamide in water.[8]

Q4: What are the typical reaction conditions for guanidinylating a hindered amine?

A4: More forcing reaction conditions are often required for hindered amines.[3] This can include:

  • Elevated Temperatures: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[3][9]

  • Extended Reaction Times: While many guanidinylation reactions are complete within minutes to a few hours for unhindered amines, hindered substrates may require significantly longer reaction times, sometimes even overnight.[8][9][10]

  • Solvent Choice: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used.[3][11] The choice of solvent can impact reaction rates and should be optimized.

Q5: How can I avoid the formation of over-protected guanidine byproducts?

A5: To prevent the formation of di-Boc or other over-protected guanidines, it is crucial to carefully control the stoichiometry of the protecting reagent (e.g., (Boc)₂O).[3] Using a slight excess (around 1.0-1.2 equivalents) is often sufficient.[3] Adding the reagent slowly to the reaction mixture and closely monitoring the reaction's progress via TLC or LC-MS can help favor mono-protection.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the guanidinylation of hindered amines.

Problem: Slow or Incomplete Reaction

This is the most common issue when working with sterically hindered amines.[1]

Potential Cause Recommended Solution Citation
Insufficient Reagent Reactivity Switch to a more powerful guanidinylating agent like N,N'-Di-Boc-N''-triflylguanidine.[4]
Steric Hindrance Increase the reaction temperature (e.g., to 40-60°C) or extend the reaction time. Microwave-assisted synthesis can also be effective.[3][9]
Low Nucleophilicity of Amine Add a catalyst such as DMAP, ytterbium triflate, or a lanthanide amide to activate the guanidinylating agent or amine.[3][8]
Suboptimal Solvent Test different anhydrous solvents like THF, DCM, or MeCN to find the optimal medium for your specific substrates.[3]

Problem: Low Yield

Low yields can result from several factors, including incomplete reactions, side reactions, or issues during work-up and purification.[3]

Potential Cause Recommended Solution Citation
Degraded Reagents Ensure the purity and freshness of your guanidinylating agent and amine. Use anhydrous solvents and high-quality bases.[3]
Side Reactions Carefully control the stoichiometry of your reagents to avoid over-protection. Monitor the reaction closely and stop it once the starting material is consumed.[3]
Difficult Purification Optimize your work-up procedure to avoid emulsion formation. Refine your column chromatography method (e.g., solvent system, gradient) to effectively separate the product.[3]
Use of an Inappropriate Reagent For some amines, reagents activated with agents other than heavy metals, such as cyanuric chloride (TCT) with di-Boc-thiourea, can provide a high-yield, environmentally friendlier alternative.[8][12]

Data Presentation: Reagent Performance

The choice of guanidinylating reagent is critical for success. The following tables summarize the performance of various reagents with different types of amines.

Table 1: Performance of N,N'-Di-Boc-N''-triflylguanidine with Various Amines [11]

Amine Product Yield (%)
4-FluoroanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine98%
4-NitroanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine99%
AnilineN,N′-Bis(tert-butoxycarbonyl)-N′′-phenylguanidine85%
o-ToluidineN,N′-Bis(tert-butoxycarbonyl)-N′′-(o-tolyl)guanidine85%

Table 2: Performance of 1-[N,N'-(Di-Boc)amidino]pyrazole with a Primary Amine [11]

Amine Product Yield (%)
4-BromophenethylamineN,N'-di-Boc-guanidinylated 4-bromophenethylamine72%

Experimental Protocols

Protocol 1: Guanidinylation of a Hindered Amine using N,N'-Di-Boc-N''-triflylguanidine [11]

This protocol is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or unreactive.[4][11]

  • Reaction Setup: In a round-bottomed flask, dissolve the primary or secondary amine (1.0 mmol) and N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Addition of Base (Optional): For less reactive or hindered amines, add triethylamine (1.1 mmol).[11]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 30 minutes to a few hours.[11]

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with 2 M aqueous sodium bisulfate solution (10 mL) and then with saturated sodium bicarbonate solution (10 mL).[11]

    • Extract each aqueous layer with dichloromethane (2 x 10 mL).[11]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride

This reagent is effective for the guanylation of primary and secondary aliphatic amines under mild conditions.[13]

  • Reaction Setup: In a suitable flask, dissolve the amine (1.0 mmol) and 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 mmol) in a polar solvent such as THF or DMF.

  • Addition of Base: Add an appropriate base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 mmol), to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. For hindered amines, gentle heating may be required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Perform a standard aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer sequentially with a mild acid (e.g., dilute HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select Amine & Guanidinylating Reagent Setup Dissolve Amine & Reagent in Solvent Reagents->Setup Solvent Choose Anhydrous Solvent (e.g., DCM, THF) Solvent->Setup Add_Base Add Base (e.g., TEA) (if needed) Setup->Add_Base Stir Stir at RT or Heat (for hindered amines) Add_Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Work-up (Wash with acid/base) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Guanidine Product Purify->Product

Caption: General experimental workflow for the guanidinylation of amines.

Troubleshooting_Guanidinylation Start Start: Low Yield or Slow Reaction Rate CheckReagents Are reagents pure and anhydrous? Start->CheckReagents OptimizeConditions Are reaction conditions optimized for hindered amine? CheckReagents->OptimizeConditions Yes Sol_Reagents Solution: Use fresh, pure reagents and anhydrous solvents. CheckReagents->Sol_Reagents No ChangeReagent Is the guanidinylating reagent reactive enough? OptimizeConditions->ChangeReagent Yes Sol_Conditions Solution: - Increase Temperature - Extend Reaction Time - Add Catalyst (DMAP) OptimizeConditions->Sol_Conditions No Sol_ChangeReagent Solution: Use a more powerful reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine) ChangeReagent->Sol_ChangeReagent No End Improved Yield and Reaction Time ChangeReagent->End Yes Sol_Reagents->CheckReagents Sol_Conditions->OptimizeConditions Sol_ChangeReagent->ChangeReagent

References

How to improve the yield of guanidinylation for complex substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the guanidinylation of complex substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in guanidinylation reactions?

A1: Low yields in guanidinylation can stem from several factors, including:

  • Poor quality or degradation of the guanidinylating reagent. [1]

  • Low nucleophilicity or steric hindrance of the amine substrate. [2]

  • Suboptimal reaction conditions , such as incorrect temperature, reaction time, or solvent.[1]

  • Presence of moisture , which can hydrolyze sensitive reagents.[1]

  • Unwanted side reactions , such as the formation of over-protected guanidines or reaction with other functional groups.[1]

  • Incomplete reaction or product loss during workup and purification. [3][4]

Q2: How do I choose the right guanidinylating reagent for my complex substrate?

A2: The choice of reagent is critical and depends on the properties of your amine substrate.[5][6]

  • For unhindered, primary amines , reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine generally provide good yields under mild conditions.[2]

  • For weakly nucleophilic or sterically hindered amines , a more powerful agent like N,N'-Di-Boc-N''-triflylguanidine is often required.[2][7]

  • When working with peptides , compatibility with solid-phase or solution-phase synthesis methodologies is a key consideration. Boc-protected reagents are widely used in peptide chemistry.[6]

  • For cost-effective and environmentally friendly syntheses , activating N,N'-di-Boc-thiourea with an agent like cyanuric chloride (TCT) can be a good alternative to heavy-metal activators.[8]

Q3: What are common side reactions in guanidinylation and how can I minimize them?

A3: Common side reactions include:

  • N-terminal guanidinylation in peptide synthesis : Uronium/aminium-based coupling reagents can react with the unprotected N-terminal amine of a peptide, leading to chain termination. This can be minimized by pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin.[9][10]

  • Over-protection : Formation of di-Boc or other over-protected guanidines can occur. To avoid this, carefully control the stoichiometry of the protecting reagent (a slight excess of 1.0-1.2 equivalents is often sufficient) and add it slowly to the reaction mixture.[1]

  • Reaction with other nucleophilic groups : In complex molecules, other nucleophilic groups can compete with the target amine. Protecting these groups prior to guanidinylation is a common strategy. The choice of protecting groups should be orthogonal to the guanidinylation and deprotection conditions.[11][12]

Q4: What is the optimal pH for guanidinylation reactions?

A4: The guanidinylation reaction is pH-dependent. The amine substrate needs to be in its deprotonated, nucleophilic form. Therefore, the reaction is typically carried out under basic conditions. An optimal pH is often around 10-11.3 to ensure the amino group is sufficiently deprotonated.[13]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Degraded Guanidinylating Reagent Verify the purity and activity of the reagent. If it's old or has been improperly stored, use a fresh batch.[1]
Inactive Amine Substrate Confirm the purity and dryness of your amine. Impurities or water can lead to side reactions.[1]
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as excessive heat can cause decomposition.[1]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, it may require a longer reaction time.[1]
Inappropriate Solvent Ensure that both the amine substrate and the guanidinylating reagent are soluble in the chosen solvent. Anhydrous THF is a commonly used and effective solvent.[1]
Sterically Hindered or Electron-Poor Amine For challenging substrates, a more reactive guanidinylating agent, such as N,N'-Di-Boc-N''-triflylguanidine, may be necessary.[2]
Issue 2: Multiple Products or Impurities
Potential Cause Troubleshooting Step
Over-guanidinylation Carefully control the stoichiometry of the guanidinylating reagent. A 1:1 ratio or a slight excess of the amine can favor mono-guanidinylation.
Side reaction with other functional groups Protect other nucleophilic functional groups in your substrate with orthogonal protecting groups before performing the guanidinylation.[11][12]
Decomposition of product or starting material Monitor the reaction closely and consider quenching it earlier if product decomposition is observed. Ensure the workup procedure is not too harsh.[4]
Reaction with coupling agents (in peptide synthesis) In peptide synthesis, pre-activate the carboxylic acid with the coupling reagent before adding the amine component to minimize guanidinylation of the free N-terminus.[9]

Data Presentation: Comparison of Common Guanidinylating Reagents

Guanidinylating ReagentSubstrate ScopeTypical Reaction ConditionsAdvantagesDisadvantages
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Primary and some secondary amines.[2]Room temperature, THF.[6]Commercially available, stable, good yields for many substrates.[2]May not be reactive enough for hindered or electron-poor amines.
N,N'-Di-Boc-N''-triflylguanidine Primary and secondary amines, including weakly nucleophilic and sterically hindered ones.[2]Room temperature, unpolar solvents like benzene, chloroform, or dichloromethane are preferred.[14]Highly reactive, excellent for challenging substrates.[2]Can be less stable and more expensive.[2]
N,N'-Di-Boc-thiourea with activator (e.g., TCT) Primary and secondary amines.[6]Room temperature, THF, requires an activating agent.[6]Avoids the use of toxic heavy metals like mercury.[8]Requires an additional activation step.
O-methylisourea Primary amines, particularly lysine residues in peptides.[13]High pH (around 11), aqueous solution.[13]Rapid and quantitative for specific applications like MALDI mass mapping.[13]Can have side reactions with N-terminal amino groups, especially glycine.[13]

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
  • Reaction Setup : In a round-bottomed flask, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) in anhydrous tetrahydrofuran (THF, ~5-10 mL).[6]

  • Reaction : Stir the solution at room temperature.[6]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up : Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[1]

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)
  • Activation : In a round-bottomed flask, dissolve N,N'-di-Boc-thiourea (1.0 mmol) in anhydrous THF. Add cyanuric chloride (TCT) (0.33 mmol) to activate the thiourea.[6]

  • Amine Addition : To the activated mixture, add the primary amine (1.0 mmol), N-methylmorpholine (NMM) (1.1 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

  • Reaction : Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.[6]

  • Work-up and Purification : Perform a standard aqueous work-up followed by purification via column chromatography to isolate the N,N'-di-Boc-protected guanidine.[6]

Visualizations

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select & Verify Reagents (Amine, Guanidinylating Agent) Setup Dissolve Reactants Reagents->Setup Solvent Choose Anhydrous Solvent (e.g., THF) Solvent->Setup Stir Stir at RT (or gentle heating) Setup->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Guanidinylated Product Purify->Product

Caption: General experimental workflow for a solution-phase guanidinylation reaction.

Troubleshooting_Low_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity Start Low Guanidinylation Yield Reagent_Check Check Guanidinylating Reagent Purity/Age Start->Reagent_Check Amine_Check Verify Amine Purity & Dryness Start->Amine_Check Temp_Check Optimize Temperature Start->Temp_Check Time_Check Extend Reaction Time Start->Time_Check Solvent_Check Check Solvent & Solubility Start->Solvent_Check Reactivity_Check Consider More Reactive Guanidinylating Agent Start->Reactivity_Check Solution Improved Yield Reagent_Check->Solution Amine_Check->Solution Temp_Check->Solution Time_Check->Solution Solvent_Check->Solution Reactivity_Check->Solution

Caption: A logical guide to troubleshooting low guanidinylation yields.

References

Avoiding δ-lactam formation side reaction with arginine residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and avoiding the common side reaction of δ-lactam formation during the incorporation of arginine residues in peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing direct causes and actionable solutions.

Issue Observed Potential Cause Recommended Solution
High levels of des-Arg (arginine deletion) impurity in the final peptide. This is a common consequence of δ-lactam formation. The activated arginine forms an inactive lactam, which is washed away, leading to the subsequent amino acid coupling to a peptide chain missing the intended arginine residue.[1]1. Optimize Coupling Reagents: Avoid mixed anhydride methods.[1][2] Use a carbodiimide like DIC with an additive such as OxymaPure.[1] For challenging sequences, consider more potent uronium or phosphonium-based reagents (e.g., HBTU, HATU) to accelerate the desired peptide bond formation over the side reaction.[3] 2. Employ a "Double Coupling" Strategy: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated arginine to ensure complete incorporation.[1] 3. Change the Protecting Group: Switch to an arginine derivative less prone to lactam formation, such as Fmoc-Arg(NO2)-OH.[1][4][5]
Low coupling efficiency for arginine residues, even with standard protocols. The rate of δ-lactam formation is competing with the rate of peptide bond formation. This can be exacerbated by certain solvents and elevated temperatures.[1]1. Solvent Selection: If using N-butylpyrrolidinone (NBP), be aware that it can worsen this issue.[1] Consider switching to DMF or using more polar binary solvent mixtures, which have been shown to suppress lactam formation.[1][6] 2. Temperature Control: If using microwave-assisted synthesis, the elevated temperature can accelerate δ-lactam formation.[1] Perform the arginine coupling at room temperature or carefully optimize microwave parameters to minimize heating time.[1] 3. In Situ Activation: Minimize the time the activated arginine is in solution before coupling by using an in situ activation protocol.[3][7]
Presence of an unexpected peak in HPLC analysis of the crude peptide, corresponding to the mass of the peptide minus arginine. This confirms the presence of a des-Arg deletion sequence, a direct result of δ-lactam formation during the arginine coupling step.[1]Follow all the recommendations for "High levels of des-Arg impurity." Additionally, you can monitor the formation of the lactam species by taking an aliquot of the supernatant during the coupling step and analyzing it by HPLC.[8]

Frequently Asked Questions (FAQs)

Q1: What is δ-lactam formation in the context of arginine coupling?

A1: During the coupling of an arginine residue in solid-phase peptide synthesis (SPPS), a significant side reaction known as δ-lactam formation can occur. This intramolecular cyclization happens when the activated carboxylic acid of the arginine amino acid reacts with its own side-chain guanidinium group.[1] This reaction forms a stable, six-membered ring structure called a δ-lactam, which is inactive and cannot be incorporated into the peptide chain.[1][8]

Q2: What are the main factors that influence δ-lactam formation?

A2: Several factors during the coupling step can influence the extent of δ-lactam formation:

  • Arginine Protecting Group: The choice of the protecting group for the guanidinium side chain is critical. Some are more prone to this side reaction than others.[1]

  • Coupling Reagents: The method used to activate the carboxylic acid of the arginine can significantly affect the rate of lactam formation.[1]

  • Solvent: The solvent system can either promote or suppress the formation of the δ-lactam.[1][6]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can increase the rate of this side reaction.[1]

Q3: Which arginine protecting groups are most and least prone to δ-lactam formation?

A3: The di-Boc protecting group is highly prone to δ-lactam formation.[2][3][5] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a commonly used alternative that offers a better balance but is still susceptible.[5][9] The NO2 (nitro) protecting group has been shown to be significantly more stable and less prone to this side reaction.[4][5][10]

Q4: How do different coupling reagents affect δ-lactam formation?

A4: The choice of coupling reagent directly impacts the kinetics of the desired peptide bond formation versus the undesired δ-lactam formation. The mixed anhydride coupling procedure has been reported to induce more δ-lactam formation.[1][2] Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), when used with an additive like OxymaPure, are a commonly employed and effective combination for arginine coupling that helps minimize side reactions.[1]

Data Presentation

Table 1: Effect of Arginine Protecting Group on δ-Lactam Formation
Arginine DerivativeCoupling Conditionsδ-Lactam Formation (%)Coupling Efficiency (%)Reference
Fmoc-Arg(Boc)2-OHDIC/OxymaPure in NBP at 45°C6028[3][5]
Fmoc-Arg(Pbf)-OHDIC/OxymaPure in NBP at 45°C4 (after 30 min)>99[10]
Fmoc-Arg(NO2)-OHDIC/OxymaPure in NBP at 45°CSignificantly less than Pbf>99[4][5][10]
Table 2: Influence of Solvent Polarity on δ-Lactam Formation
Solvent Mixture (Ratio)Relative Polarityδ-Lactam Formation (%)Reference
NBP/DOL (4:6)LowerHigh[6]
DMSO/DOL (4:6)HigherSuppressed[6]
DMSO/2-Me-THF (4:6)HigherLeast[6]

Note: Data is compiled from various studies and conditions may vary. Refer to the original sources for detailed experimental parameters.

Experimental Protocols

Protocol 1: Minimized δ-Lactam Formation during Fmoc-Arg(Pbf)-OH Coupling in NBP

This protocol is designed to improve the incorporation of the problematic Fmoc-Arg(Pbf)-OH, especially when using NBP as a solvent.[7]

  • Resin Swelling: Swell the resin in NBP.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NBP to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with NBP.

  • Pre-activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 equiv.) and OxymaPure (1.5 equiv.) in NBP.

  • Initial Addition: Add the pre-activation mixture to the resin and allow the temperature to reach 45°C.

  • Staggered DIC Addition: Add the first portion of DIC (0.9 equiv.) and let the reaction proceed for 30 minutes at 45°C. Add the second portion of DIC (0.9 equiv.).

  • Coupling Completion: Allow the reaction to proceed for a sufficient time to ensure complete coupling, maintaining the temperature at 45°C.

Protocol 2: Monitoring for δ-Lactam Formation

During the synthesis, it is crucial to monitor for the formation of the inactive δ-lactam of arginine.[8]

  • Sample Collection: During the coupling step of the arginine residue, take a small aliquot of the supernatant from the reaction vessel.

  • Quenching: Quench the reaction in the aliquot.

  • Analysis: Analyze the sample by reverse-phase HPLC to detect the presence of the lactam species.

Visualizations

cluster_0 δ-Lactam Formation Pathway (Side Reaction) cluster_1 Desired Peptide Bond Formation Activated_Arg Fmoc-Arg(PG)-O-X (Activated Carboxyl Group) Lactam Inactive δ-Lactam Activated_Arg->Lactam Intramolecular Nucleophilic Attack Activated_Arg_2 Fmoc-Arg(PG)-O-X (Activated Carboxyl Group) Coupled_Peptide Fmoc-Arg(PG)-Peptide-Resin Activated_Arg_2->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Peptide Bond Formation

Caption: Competing pathways of activated arginine: desired peptide bond formation vs. side reaction.

Start High Des-Arg Impurity Detected Check_Reagents Review Coupling Reagents Start->Check_Reagents Check_Solvent Examine Solvent System Start->Check_Solvent Check_Temp Assess Reaction Temperature Start->Check_Temp Use_DIC_Oxyma Action: Use DIC/Oxyma or Uronium Reagents Check_Reagents->Use_DIC_Oxyma Mixed Anhydride Used? Change_Solvent Action: Switch to DMF or more polar solvent mix Check_Solvent->Change_Solvent NBP Used? Lower_Temp Action: Couple at RT or optimize microwave method Check_Temp->Lower_Temp Microwave Used? Double_Couple Implement 'Double Coupling' Strategy Use_DIC_Oxyma->Double_Couple Change_Solvent->Double_Couple Lower_Temp->Double_Couple Change_PG Consider Switching to Fmoc-Arg(NO2)-OH Double_Couple->Change_PG Impurity still high? End Problem Resolved Double_Couple->End Impurity resolved Change_PG->End

Caption: Troubleshooting workflow for arginine deletion impurities.

References

Navigating the Nuances of Boc-Guanidine Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the tert-butyloxycarbonyl (Boc) protecting group is a familiar tool for masking the reactive guanidine function of arginine and other guanidinylated scaffolds. However, its removal, particularly in the presence of other acid-sensitive functionalities, can be a significant challenge. This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for mild deprotection of Boc-guanidines, ensuring the integrity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the deprotection of Boc-protected guanidines.

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid strength or concentration. 2. Steric hindrance around the Boc-protected guanidine. 3. Short reaction time or low temperature.1. Gradually increase the concentration of the acid (e.g., from 25% TFA in DCM to 50% or higher). 2. Consider a less sterically hindered deprotection reagent or prolonged reaction times. 3. Increase the reaction time and/or allow the reaction to warm to room temperature after an initial period at 0°C. Monitor progress by TLC or LC-MS.[1]
Observation of a +56 Da mass peak in LC-MS Alkylation of a nucleophilic site on your molecule by the tert-butyl cation generated during deprotection. Common sites include tryptophan, methionine, cysteine, and tyrosine residues.[1]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or a cocktail such as TFA/TIS/H₂O (95:2.5:2.5).[1]
Formation of δ-lactam side product with arginine residues Intramolecular cyclization of an activated C-terminal arginine with its own side-chain guanidine. This is more prevalent with di-Boc protected guanidines.[1]This is more of a concern during the coupling step in peptide synthesis. However, if observed during deprotection/cleavage, consider using alternative arginine protecting groups like Tosyl (Tos) for subsequent syntheses, though this requires harsher deprotection conditions (e.g., HF).[2]
Degradation of other acid-sensitive groups in the molecule The deprotection conditions are too harsh for other functionalities present in the substrate.Employ a milder deprotection protocol. Options include using a lower concentration of TFA, or switching to alternative reagents like TMSOTf with 2,6-lutidine, or oxalyl chloride in methanol.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the standard method for Boc-guanidine deprotection, and when should I use it?

The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] A common starting point is 25-50% TFA in DCM.[5] This method is robust and efficient for many substrates. However, it may be too harsh for molecules containing other acid-labile protecting groups or sensitive functionalities.

Q2: What are "scavengers" and why are they important in Boc deprotection?

Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation that is formed when the Boc group is cleaved.[1] This prevents the tert-butyl cation from reacting with and modifying sensitive amino acid residues in your peptide, such as tryptophan or cysteine, thus preventing the formation of unwanted side products.[1] Triisopropylsilane (TIS) is a widely used and effective scavenger.

Q3: Can I selectively deprotect a Boc-guanidine in the presence of other acid-labile groups?

Yes, selective deprotection is possible by carefully choosing the deprotection conditions. The Boc group is generally more sensitive to acid than many other protecting groups. Using milder acidic conditions, such as lower concentrations of TFA or alternative reagents like 4M HCl in dioxane, can sometimes achieve selective removal.[5] For highly sensitive substrates, non-standard mild methods may be required.

Q4: Are there any non-acidic methods for Boc-guanidine deprotection?

While acidic cleavage is the most common, thermal deprotection is a potential alternative, although it requires high temperatures and may not be suitable for all substrates.[6][7] Enzymatic methods have been reported for the cleavage of tert-butyl esters, but their application for the direct removal of Boc groups from guanidines is not well-established.[8]

Comparison of Mild Deprotection Methods

The choice of a mild deprotection method depends on the specific substrate and the other functional groups present. Below is a comparison of some common mild deprotection protocols.

Method Reagents/Conditions Reaction Time Temperature Advantages Potential Disadvantages
TFA (low concentration) with Scavengers 1-25% TFA in DCM, with TIS30 min - 4 hours0°C to RTWell-established, scalableMay not be mild enough for highly acid-sensitive substrates
TMSOTf / 2,6-Lutidine TMSOTf (1.5-2.0 eq), 2,6-Lutidine (1.5-2.0 eq) in DCM1 - 4 hours0°C to RTVery mild, suitable for acid-sensitive substrates[9]Reagents can be expensive, requires anhydrous conditions
Oxalyl Chloride / Methanol Oxalyl chloride (3 eq) in Methanol1 - 4 hoursRoom TemperatureMild conditions, high yields reported for various substrates[3][10]Reagent is corrosive and moisture-sensitive
Formic Acid 96% Formic Acid, neatVariable (can be slow)Heating may be requiredMilder than TFACan lead to N-formylation as a side product[6]
Thermal Deprotection Heating in a suitable solvent (e.g., toluene, water)Can be lengthy (hours to days)High temperatures (reflux)Avoids acidic reagentsNot suitable for thermally unstable compounds[6][7]

Key Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavengers

This protocol is a general method for the deprotection of Boc-guanidines in solution.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3 times) to remove residual TFA. The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold ether.[1]

Protocol 2: Mild Deprotection using TMSOTf and 2,6-Lutidine

This method is suitable for substrates that are sensitive to strong acids like TFA.[1]

  • Preparation: Dissolve the Boc-protected compound in anhydrous DCM under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Add 2,6-lutidine (1.5-2.0 equivalents).

  • Cooling: Cool the solution to 0°C.

  • TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by adding methanol. Dilute the mixture with an organic solvent (e.g., DCM) and wash with water and saturated aqueous sodium bicarbonate.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

This protocol offers a mild alternative for the deprotection of N-Boc groups.[3][10]

  • Preparation: In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizing Experimental Workflows

To aid in the selection and execution of these deprotection strategies, the following diagrams illustrate the key decision-making processes and experimental workflows.

Deprotection_Decision_Tree start Start: Boc-Guanidine Substrate acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive standard_deprotection Standard Deprotection: TFA/DCM with Scavengers acid_sensitive->standard_deprotection No mild_deprotection Mild Deprotection Protocol acid_sensitive->mild_deprotection Yes tmsotf_method TMSOTf / 2,6-Lutidine mild_deprotection->tmsotf_method oxalyl_chloride_method Oxalyl Chloride / Methanol mild_deprotection->oxalyl_chloride_method other_mild_methods Other Mild Methods (e.g., Formic Acid) mild_deprotection->other_mild_methods

Caption: Decision tree for selecting a Boc-guanidine deprotection method.

Standard_Deprotection_Workflow A 1. Dissolve substrate in DCM B 2. Cool to 0°C A->B C 3. Add Scavenger (e.g., TIS) B->C D 4. Add TFA (25-50%) C->D E 5. React (0°C to RT) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Work-up: Concentrate & Precipitate F->G H Deprotected Product G->H

Caption: Workflow for standard TFA-mediated Boc-guanidine deprotection.

Mild_Deprotection_Workflow_TMSOTf A 1. Dissolve substrate in anhydrous DCM B 2. Add 2,6-Lutidine A->B C 3. Cool to 0°C B->C D 4. Add TMSOTf dropwise C->D E 5. React at 0°C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with Methanol F->G H 8. Aqueous Work-up G->H I Deprotected Product H->I

Caption: Workflow for mild Boc-guanidine deprotection using TMSOTf.

References

Technical Support Center: Overcoming Low Solubility of Substrates in Guanidinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the low solubility of substrates during guanidinylation reactions.

Frequently Asked Questions (FAQs)

Q1: My substrate is poorly soluble in common organic solvents. How can I perform a guanidinylation reaction?

A1: Overcoming low substrate solubility is a common challenge in guanidinylation. Here are several strategies you can employ, ranging from simple adjustments to more advanced techniques:

  • Solvent Optimization and Co-solvents: The first step is to screen a variety of solvents. If a single solvent is not effective, a co-solvent system can be used to enhance solubility. For instance, adding a polar aprotic solvent like DMF or DMSO to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can improve the solubility of polar substrates. For some reactions, a mixture of 1,4-dioxane and water has been used successfully.

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of your substrate.[1] However, it is crucial to ensure the thermal stability of all reactants and the guanidinylating reagent. Incremental heating while monitoring for dissolution is recommended.

  • Sonication: Applying ultrasonic waves can help break down substrate aggregates and promote dissolution, facilitating the reaction.

  • Increasing Solvent Volume: A larger volume of solvent can be used to keep the substrate concentration below its saturation point. This is a straightforward approach, but it may lead to slower reaction rates.

  • Alternative Guanidinylating Reagents: Some guanidinylating reagents are more amenable to different solvent systems, including aqueous conditions. For example, the guanylation of amines with cyanamide in the presence of scandium(III) triflate can be performed in water, which is useful for substrates that are only soluble in aqueous media.[2]

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., solid-liquid or liquid-liquid), a phase-transfer catalyst can be employed. Guanidinium salts themselves can act as phase-transfer catalysts, facilitating the transfer of a reactant from one phase to another where the reaction can occur.[3]

  • Use of Ionic Liquids: Ionic liquids can be excellent solvents for a wide range of organic compounds and can serve as a medium for guanidinylation reactions, sometimes even acting as the catalyst.

Q2: My guanidinylating reagent is not dissolving in the reaction solvent. What should I do?

A2: Similar to substrate solubility issues, the solubility of the guanidinylating reagent is critical. Here are some troubleshooting steps:

  • Verify Reagent Purity: Impurities can sometimes affect the solubility of the guanidinylating agent. Ensure you are using a high-purity reagent.

  • Solvent Selection: Consult solubility data for your specific guanidinylating reagent. For example, N,N'-Di-Boc-N''-triflylguanidine has been successfully used in a range of solvents from non-polar (benzene, chloroform, DCM) to polar (acetonitrile, DMSO).[3]

  • Co-solvents and Heating: As with the substrate, using a co-solvent system or gently heating the mixture can aid in dissolving the reagent. Always be mindful of the reagent's stability at elevated temperatures.

Q3: The reaction starts, but then my product or starting material precipitates out of solution. How can I prevent this?

A3: Precipitation during a reaction can be due to several factors:

  • Change in Solvent Polarity: As the reaction progresses, the polarity of the reaction mixture may change, leading to a decrease in the solubility of one of the components. Using a more robust co-solvent system from the start can help maintain solubility throughout the reaction.

  • Temperature Fluctuation: If the reaction was initially heated to dissolve the components, a drop in temperature could cause precipitation. Maintaining a constant temperature is crucial.

  • Formation of Insoluble Byproducts: The formation of byproducts can alter the solvent composition and affect solubility.

To address this, consider using a larger volume of solvent or a different solvent system that can accommodate all components throughout the reaction.

Q4: Are there any guanidinylating reagents that are particularly well-suited for hydrophobic or sterically hindered substrates?

A4: Yes, the choice of guanidinylating reagent can significantly impact the success of the reaction with challenging substrates.

  • For Hydrophobic Substrates: Reagents like N,N'-Di-Boc-N''-triflylguanidine are highly reactive and can be used in a variety of non-polar and polar aprotic solvents, making them suitable for hydrophobic substrates.[3]

  • For Sterically Hindered Amines: Highly reactive reagents are often necessary for sterically hindered amines. N,N'-Di-Boc-N''-triflylguanidine has shown good reactivity with such substrates. Alternatively, methods that generate a reactive carbodiimide intermediate in situ, for example from N,N'-Di-Boc-thiourea with an activating agent like cyanuric chloride (TCT), can be effective.[2]

Data Presentation

Table 1: Qualitative Solubility of Common Guanidinylating Reagents
Guanidinylating ReagentWaterMethanol/EthanolDCM/ChloroformTHFAcetonitrileDMF/DMSO
O-Methylisourea hemisulfate SolubleSolubleInsolubleInsolubleSparingly SolubleSoluble
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine InsolubleSolubleSolubleSolubleSolubleSoluble
N,N'-Di-Boc-N''-triflylguanidine InsolubleSparingly SolubleSolubleSolubleSolubleSoluble
N,N'-Di-Boc-S-methylisothiourea InsolubleSolubleSolubleSolubleSolubleSoluble

Note: This table provides general qualitative solubility information. It is always recommended to perform a small-scale solubility test with your specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Guanidinylation of a Poorly Soluble Amine using a Co-solvent and Heating

This protocol describes a general method for the guanidinylation of a primary amine with low solubility in a single solvent system.

Materials:

  • Primary amine substrate

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine substrate.

  • Add a minimal amount of anhydrous THF to suspend the amine.

  • Slowly add anhydrous DMF dropwise while stirring until the amine is fully dissolved.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) to the solution.

  • If the reagent does not fully dissolve, gently heat the reaction mixture to 30-40 °C.[4][5]

  • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Phase-Transfer Catalyzed Guanidinylation

This protocol provides a general procedure for the guanidinylation of a substrate with low solubility in the reaction solvent, using a phase-transfer catalyst.

Materials:

  • Substrate (e.g., an alkyl halide)

  • Protected guanidine (e.g., N,N'-Di-Boc-guanidine)

  • Phase-transfer catalyst (e.g., tetrabutylammonium salt)

  • Organic solvent (e.g., toluene)

  • Aqueous base (e.g., 50% KOH)

  • Reaction vessel with vigorous stirring capabilities

Procedure:

  • In a reaction vessel, dissolve the substrate and the protected guanidine in the organic solvent.

  • Add the phase-transfer catalyst to the mixture.

  • With vigorous stirring, add the aqueous base.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization & Reaction Strategies cluster_reaction Guanidinylation cluster_end Outcome start Poorly Soluble Substrate cosolvent Use Co-solvent (e.g., THF/DMF) start->cosolvent heating Apply Gentle Heating (30-40°C) start->heating sonication Sonication start->sonication alt_reagent Alternative Reagent (e.g., for aqueous media) start->alt_reagent ptc Phase-Transfer Catalysis start->ptc reaction Guanidinylation Reaction cosolvent->reaction heating->reaction sonication->reaction alt_reagent->reaction ptc->reaction end Soluble Reaction Mixture & Product Formation reaction->end

Caption: Workflow for overcoming low substrate solubility in guanidinylation.

troubleshooting_logic start Low Substrate Solubility Issue q1 Is a single solvent ineffective? start->q1 a1_yes Try a co-solvent system (e.g., DCM/DMF) q1->a1_yes Yes a1_no Optimize single solvent choice q1->a1_no No q2 Is the reaction still sluggish or incomplete? a1_yes->q2 a1_no->q2 a2_yes Apply gentle heating or sonication q2->a2_yes Yes q3 Does precipitation occur during reaction? q2->q3 No a2_yes->q3 a3_yes Increase solvent volume or use a more robust co-solvent system q3->a3_yes Yes end Successful Guanidinylation q3->end No a3_yes->end

Caption: Troubleshooting logic for low solubility in guanidinylation reactions.

References

Alternative workup procedures for purifying guanidine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternative workup and purification procedures for guanidine-containing compounds. Given the unique challenges posed by their high polarity and basicity, this guide focuses on methods beyond standard silica gel chromatography.

Troubleshooting Guide: Common Purification Issues

Researchers often face challenges in obtaining pure guanidine products. The following guide addresses common issues and provides systematic approaches to resolving them.

Issue 1: Product Streaking or Sticking to the Baseline on Silica Gel TLC/Column Chromatography

  • Question: My guanidine-containing product streaks badly on silica gel plates and I can't get it to elute from a silica column, even with highly polar solvents like methanol in dichloromethane. What's happening?

  • Answer: This is a very common issue. The basic nature of the guanidine group leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes poor chromatographic behavior, including streaking, tailing, and in many cases, complete retention of the product on the column. Using amine-based additives in the eluent can sometimes mitigate this, but often alternative purification strategies are necessary.

Troubleshooting Workflow: Poor Silica Gel Chromatography

G start Streaking/No Elution on Silica Gel check_basicity Is the guanidine group unprotected? start->check_basicity check_polarity Is the compound extremely polar? b_salt Strategy B: Salt Formation & Recrystallization check_polarity->b_salt Yes c_alt_chrom Strategy C: Alternative Chromatography check_polarity->c_alt_chrom No, or recrystallization fails check_basicity->check_polarity No (already protected) or strategy not desired a_protect Strategy A: Protecting Group check_basicity->a_protect Yes a_protect_steps 1. Add Boc or other suitable protecting group. 2. Purify the less polar, neutral intermediate by standard silica gel chromatography. 3. Deprotect to yield the pure product. a_protect->a_protect_steps b_salt_steps 1. Treat crude product with an acid (e.g., HCl, H2SO4) to form the guanidinium salt. 2. Purify the salt by recrystallization or precipitation. 3. If required, neutralize with base to regenerate the pure free guanidine. b_salt->b_salt_steps c_alt_chrom_steps Consider: - Reverse-Phase Chromatography (for polar compounds). - Hydrophilic Interaction Liquid Chromatography (HILIC). - Ion-Exchange Chromatography. c_alt_chrom->c_alt_chrom_steps

Caption: Troubleshooting workflow for poor chromatographic behavior of guanidines.

Issue 2: Difficulty with Crystallization

  • Question: I've formed a guanidinium salt of my product for purification, but I'm struggling with the crystallization. I'm either getting an oil, a fine powder, or no crystals at all. How can I resolve this?

  • Answer: Crystallization can be challenging. "Oiling out" occurs when the product separates from the solution as a liquid instead of a solid, often because the solution is too supersaturated or the solvent's boiling point is too high.[1] The formation of a fine powder indicates that crystallization is happening too quickly.[1] No crystal formation means the solution is not sufficiently supersaturated or there's a high energy barrier to nucleation.[1]

Troubleshooting Table for Crystallization

ProblemPotential Cause(s)Suggested Solution(s)
"Oiling Out" (Product separates as a liquid)- Solution is too supersaturated.- Solvent boiling point is too high.- Impurities are present.- Add more solvent to reduce saturation.- Lower the crystallization temperature slowly.- Use a solvent with a lower boiling point.- Try an anti-solvent system: dissolve in a good solvent and slowly add a poor solvent.[1]
Fine Powder Forms (Crystallization is too rapid)- Solution is too concentrated.- Cooling or evaporation is too fast.- Use a more dilute solution.- Slow down the rate of cooling (e.g., insulate the flask).- Slow the rate of evaporation (e.g., partially cover the vessel).[1]
No Crystals Form - Solution is not supersaturated.- High nucleation energy barrier.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Add a seed crystal of the desired product.- Scratch the inside of the flask with a glass rod at the solution's surface.[1]
Crystals are Colored or Impure - Impurities from starting materials or solvent.- Co-precipitation of byproducts.- Ensure high purity of starting materials and solvents.- Consider a pre-purification step (e.g., activated carbon treatment for colored impurities).[1]

Frequently Asked Questions (FAQs)

Q1: Why is standard silica gel chromatography not recommended for purifying basic guanidines? A: The guanidine functional group is one of the strongest organic bases. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic guanidine interacts very strongly with these acidic sites, leading to issues like severe tailing (streaking) on TLC plates and often irreversible adsorption on a column, making product recovery difficult or impossible.

Q2: What is "salt formation" and how does it help in purification? A: Salt formation involves reacting your basic guanidine product with an acid (like HCl, H₂SO₄, or HNO₃) to form a guanidinium salt.[2][3][4] These salts are often crystalline solids with different solubility profiles than the free base. This allows you to purify them via recrystallization or precipitation, effectively removing non-basic impurities. If the free base is required, the purified salt can be neutralized with a base.[2]

Q3: When should I use a protecting group strategy? A: A protecting group strategy is particularly useful for multi-step syntheses where the highly basic guanidine moiety might interfere with subsequent reactions.[5][6] By protecting the guanidine group (e.g., with Boc groups), you render it neutral and less polar, which typically allows for standard purification techniques like silica gel chromatography.[7][8] The protecting groups are then removed in a final step to yield the pure product.[9]

Q4: What is an anti-solvent crystallization and how does it work? A: Anti-solvent crystallization is a technique used to induce crystal formation.[10] It involves dissolving your compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble. As the concentration of the anti-solvent increases, the solubility of your compound decreases, leading to supersaturation and, ideally, controlled crystallization.[1]

Q5: Can I use reverse-phase chromatography for my polar guanidinium salt? A: Yes, reverse-phase chromatography is often a suitable alternative for purifying polar and ionic compounds.[11][12] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol, often with acidic modifiers like formic acid or TFA). Your polar guanidinium salt will have limited retention and will elute, while less polar impurities will be retained more strongly.

Experimental Protocols

Protocol 1: Purification via Guanidinium Hydrochloride Salt Formation and Recrystallization

This protocol is suitable for crude products where the main impurities are non-basic.

Methodology:

  • Dissolution: Dissolve the crude guanidine product in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring until the solution reaches an acidic pH (test with pH paper). A precipitate of the guanidinium hydrochloride salt should form.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with cold diethyl ether or another solvent in which the salt has poor solubility to remove any remaining soluble impurities.

  • Recrystallization:

    • Choose a suitable solvent system. This often requires screening. Good starting points are alcohol/ether or water/isopropanol mixtures.

    • Dissolve the crude salt in a minimum amount of the boiling solvent (or the "good" solvent of a binary mixture).

    • If using a binary system, add the anti-solvent (e.g., ether) dropwise until the solution becomes faintly cloudy. Reheat gently until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification Using a Boc-Protecting Group Strategy

This method is ideal for complex molecules where chromatography is necessary.

Workflow Diagram: Protecting Group Strategy

G start Crude Guanidine Product Mixture step1 Step 1: Protection React with (Boc)₂O, base start->step1 step2 Crude Boc-Protected Guanidine step1->step2 step3 Step 2: Purification Standard Silica Gel Column Chromatography step2->step3 step4 Pure Boc-Protected Guanidine step3->step4 step5 Step 3: Deprotection Treat with acid (e.g., TFA or HCl) step4->step5 end Pure Guanidine Product (as a salt or free base) step5->end

Caption: Experimental workflow for purification using a Boc-protecting group strategy.

Methodology:

  • Protection: Dissolve the crude guanidine product in a suitable solvent like THF or DCM. Add a base (e.g., triethylamine or DIPEA) followed by the protecting group reagent, such as Di-tert-butyl dicarbonate ((Boc)₂O).[7] The reaction progress should be monitored by TLC.

  • Workup: Perform an aqueous workup to remove excess reagents. For example, wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.[7][9] Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude Boc-protected guanidine is now a neutral, less polar compound. Purify it using standard flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Deprotection: Dissolve the purified Boc-protected compound in a solvent like DCM or ethyl acetate. Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.[8] Stir until TLC analysis indicates complete removal of the Boc groups.

  • Isolation: Evaporate the solvent and excess acid under reduced pressure. The pure product will be obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is needed, it can be obtained by a subsequent basic workup or extraction.[13]

References

Impact of base selection (DIPEA vs. Triethylamine) on reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for base selection in organic synthesis. This resource provides guidance on choosing between N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) to optimize your reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural and functional differences between DIPEA and Triethylamine?

A1: The most significant difference lies in their molecular structure, which dictates their steric hindrance and nucleophilicity.[1]

  • DIPEA (Hünig's Base) has a nitrogen atom attached to two bulky isopropyl groups and one ethyl group.[1][2] This configuration creates substantial steric hindrance around the nitrogen's lone pair of electrons.[1][3] Consequently, DIPEA is a poor nucleophile, making it an ideal "non-nucleophilic base" for reactions where you only want to scavenge protons without the base itself attacking electrophilic centers.[1][2][4][5]

  • Triethylamine (TEA) has a nitrogen atom bonded to three ethyl groups.[1] This structure is less sterically hindered compared to DIPEA, making its lone pair more accessible.[1] As a result, TEA is both a base and a competent nucleophile, which can sometimes lead to unwanted side reactions.[1][3][6]

Q2: Which is the stronger base, DIPEA or Triethylamine?

A2: Triethylamine is a slightly stronger base than DIPEA.[1] The basicity is typically compared using the pKa of the conjugate acid (the protonated amine).

  • The pKa of protonated Triethylamine is approximately 10.75.[3][7][8]

  • The pKa of protonated DIPEA is slightly lower, around 10.9, though some sources indicate it is slightly less basic than TEA.[3] The steric hindrance from the isopropyl groups can make it more difficult for the nitrogen to accept a proton compared to TEA.[1]

Q3: When should I choose DIPEA for my reaction?

A3: You should choose DIPEA when your reaction requires a strong, non-nucleophilic base to act solely as a proton scavenger.[2][4] Key scenarios include:

  • Preventing Side Reactions: When reacting with highly reactive electrophiles like acyl chlorides or alkyl halides, DIPEA's steric bulk prevents it from being acylated or alkylated (a reaction known as quaternization), which can be a problem with TEA.[1][3][9]

  • Peptide Synthesis: DIPEA is frequently the base of choice in peptide coupling reactions (e.g., with HATU or HBTU) because its non-nucleophilic nature helps to minimize racemization of the amino acids.[1][3][5][10]

  • Sterically Sensitive Reactions: If your substrate is sensitive or prone to side reactions, DIPEA provides a cleaner reaction profile by acting only as a base.[5][11]

Q4: When is Triethylamine a better choice?

A4: Triethylamine is a suitable choice when a strong, reactive base is needed and potential nucleophilic side reactions are not a concern.[1] It is commonly used in:

  • General Acid Scavenging: For many standard reactions, such as the formation of esters and amides from acyl chlorides, TEA is an effective and economical choice to neutralize the HCl byproduct.[12][13]

  • Dehydrohalogenation Reactions: TEA is effective in elimination reactions where a base is needed to remove a proton and a leaving group.[12]

  • When Nucleophilicity is Tolerated: If the electrophile in the reaction is not highly susceptible to nucleophilic attack by the amine, or if such a reaction is not detrimental, TEA is a perfectly good option.

Q5: How do the physical properties of DIPEA and TEA affect reaction workup?

A5: The differences in their boiling points and the solubility of their corresponding hydrochloride salts can significantly impact the purification process.

  • Boiling Point: TEA has a lower boiling point (89.5°C) than DIPEA (127°C), making it easier to remove by evaporation under reduced pressure.[3]

  • Salt Solubility: Triethylamine hydrochloride (TEA·HCl) is generally less soluble in many common organic solvents (like DCM or toluene) compared to DIPEA hydrochloride (DIPEA·HCl).[3] If your product is also insoluble and precipitates from the reaction mixture, using TEA might result in co-precipitation of TEA·HCl with your product.[3] In such cases, using DIPEA can be advantageous, as its hydrochloride salt often remains dissolved, allowing for the isolation of a cleaner product by simple filtration.[3]

Data Presentation

Table 1: Physicochemical Properties of DIPEA vs. Triethylamine

PropertyDIPEA (Hünig's Base)Triethylamine (TEA)Reference(s)
Molecular Weight 129.25 g/mol 101.19 g/mol [3]
pKa of Conjugate Acid ~10.9~10.75[3]
Boiling Point 127 °C89.5 °C[3]
Density 0.74 g/mL0.73 g/mL[3]
Structure N-Ethyl-N-isopropylpropan-2-amineN,N-Diethylethanamine[2]
Key Feature High Steric Hindrance (Non-nucleophilic)Lower Steric Hindrance (Nucleophilic)[1][3]

Table 2: Example of Base Impact on HATU-Mediated Amide Coupling Efficiency

BaseProduct YieldProduct PurityReference(s)
DIPEA 88%95 A%[14]
TEA 55%Not Reported[14]

Data from coupling of a substituted 3-Amino-6-methoxypicolinic acid.

Troubleshooting Guides

Q: My amide coupling reaction is giving a low yield. I used TEA as the base. Could this be the issue?

A: Yes, the choice of base can be critical. Triethylamine, being nucleophilic, can engage in side reactions with the activated carboxylic acid or the coupling agent, reducing the overall efficiency.[6]

  • Troubleshooting Step: Switch from TEA to DIPEA. DIPEA's steric bulk prevents it from competing with your desired amine nucleophile, often leading to a cleaner reaction and a higher yield of the desired amide.[1][4] In a comparative study using HATU as the coupling reagent, the use of DIPEA resulted in a significantly higher yield (88%) compared to TEA (55%).[14]

Q: I am observing an unexpected byproduct with a mass corresponding to my starting material plus an ethyl group. What is happening?

A: This is likely a result of N-alkylation, where Triethylamine is acting as a nucleophile and reacting with an electrophilic site in your molecule (e.g., an alkyl halide).

  • Troubleshooting Step: This is a classic case where a non-nucleophilic base is required. Replace Triethylamine with DIPEA. The bulky isopropyl groups on DIPEA will prevent it from acting as a nucleophile, thus eliminating this side reaction.[1][3][4]

Q: During my workup, a large amount of solid precipitated, but it's not just my product. How do I resolve this?

A: You are likely experiencing the co-precipitation of triethylamine hydrochloride (TEA·HCl) with your product. TEA·HCl has limited solubility in many organic solvents.[3]

  • Troubleshooting Step 1 (Workup Modification): Add a water wash step before filtration to dissolve the TEA·HCl salt. However, this may not be suitable if your product is water-sensitive or also has some water solubility.

  • Troubleshooting Step 2 (Reaction Modification): For future experiments, switch to DIPEA. Its hydrochloride salt (DIPEA·HCl) is more soluble in common organic solvents like DCM and can often be removed during aqueous workup or by simple filtration if the product precipitates cleanly.[3]

Q: My peptide synthesis is suffering from significant racemization. Can the base choice help mitigate this?

A: Absolutely. Racemization during peptide bond formation is a common issue. The choice of base plays a crucial role in controlling this side reaction.

  • Troubleshooting Step: Use DIPEA instead of TEA. DIPEA is widely recommended for peptide synthesis precisely because its steric hindrance and non-nucleophilic nature help to suppress racemization, leading to higher enantiomeric purity of the final peptide.[1][3][10] For reactions with a very high risk of racemization, an even weaker base like N-methylmorpholine (NMM) or sym-collidine may be considered.[10]

Mandatory Visualizations

G start Start: Select a Base q1 Is your electrophile highly reactive (e.g., acyl chloride) or sensitive to nucleophilic attack? start->q1 q2 Is minimizing racemization critical (e.g., peptide synthesis)? q1->q2 No use_dipea Use DIPEA q1->use_dipea  Yes q3 Is the hydrochloride salt of the base likely to co-precipitate with your product? q2->q3 No q2->use_dipea  Yes use_tea Use Triethylamine q3->use_tea No consider_dipea Consider DIPEA (due to salt solubility) q3->consider_dipea  Yes

Caption: Logical workflow for selecting between DIPEA and Triethylamine.

G cluster_tea Triethylamine (TEA) cluster_dipea DIPEA N1 N Et1 Et N1->Et1 Et2 Et N1->Et2 Et3 Et N1->Et3 label_tea Less Steric Hindrance (More Nucleophilic) N2 N iPr1 iPr N2->iPr1 iPr2 iPr N2->iPr2 Et4 Et N2->Et4 label_dipea High Steric Hindrance (Non-Nucleophilic)

Caption: Visual comparison of steric hindrance between TEA and DIPEA.

G start 1. Prepare Reactants activate 2. Activate Carboxylic Acid (e.g., Add HATU) start->activate add_base 3. Add Base (2 equiv. DIPEA) activate->add_base pre_activate 4. Stir for 15-30 min (Pre-activation) add_base->pre_activate add_amine 5. Add Amine (1.2 equiv.) pre_activate->add_amine react 6. Stir for 1-4 hours at Room Temperature add_amine->react monitor 7. Monitor Progress (TLC or LC-MS) react->monitor workup 8. Aqueous Workup (Quench, Wash, Extract) monitor->workup Reaction Complete purify 9. Purify Product (Column Chromatography) workup->purify end Finished purify->end

Caption: General experimental workflow for HATU-mediated amide coupling.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a common method for forming amide bonds and is particularly effective when using DIPEA as the base.[14][15]

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF (or other suitable anhydrous solvent like DCM)

  • Ethyl Acetate (for workup)

  • 5% aq. HCl, sat. aq. NaHCO₃, Brine (for washing)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the activated O-acylisourea ester.

  • Amine Addition: Add the amine (1.2 eq.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aq. HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Esterification via an Acyl Chloride

This protocol demonstrates a typical use of Triethylamine as an acid scavenger.[12]

Materials:

  • Acyl Chloride (1.0 equivalent)

  • Alcohol (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M aq. HCl, sat. aq. NaHCO₃, Brine (for washing)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.1 eq.) and Triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 eq.) dropwise to the stirred solution. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with water, 1M aq. HCl (to remove excess TEA), saturated aq. NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography or distillation as appropriate.

References

Technical Support Center: Controlling Chemoselectivity for Primary vs. Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemoselective reactions involving primary and secondary amines. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in amine chemistry.

Frequently Asked questions (FAQs)

Q1: I am trying to selectively acylate a primary amine in the presence of a secondary amine, but I am getting a mixture of products. What is the most common reason for this lack of selectivity?

A1: The most common reason for poor selectivity is the comparable nucleophilicity of primary and secondary amines, especially under standard acylation conditions. To favor the acylation of the primary amine, it is crucial to control the reaction conditions and choose the appropriate reagents. Factors such as steric hindrance around the nitrogen atom, the reactivity of the acylating agent, and the reaction temperature all play a significant role.

Q2: How can I improve the chemoselectivity of N-acylation for a primary amine?

A2: To enhance selectivity, consider the following strategies:

  • Sterically Hindered Acylating Agents: Employing bulky acylating agents can favor the reaction with the less sterically hindered primary amine.

  • Kinetic Control: Running the reaction at low temperatures can exploit the typically faster reaction rate of primary amines.

  • Specialized Reagents: Certain reagents are designed for chemoselective acylation. For instance, acyl cyanides and potassium acyltrifluoroborate have been shown to be highly selective for primary amines.[1][2] Diacylaminoquinazolinones have also been reported as highly selective acylating agents for primary amines in the presence of secondary amines.[3]

Q3: What is an "orthogonal protection strategy," and how can it be used to control selectivity between primary and secondary amines?

A3: An orthogonal protection strategy involves using two or more protecting groups that can be removed under different, non-interfering conditions.[4][5] For a molecule with both primary and secondary amines, you can selectively protect one amine, perform a reaction on the other, and then deprotect the first amine. For example, you could protect the primary amine with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, which is stable to the piperidine used to remove Fmoc groups and to trifluoroacetic acid (TFA), but can be cleaved with hydrazine.[6][7] This allows for selective reaction at the secondary amine while the primary amine is protected.

Q4: I am observing di-sulfonylation of my primary amine. How can I prevent this side reaction?

A4: Di-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.[1] To prevent this:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the primary amine to the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride.[1]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, or a base that is not strong enough to significantly deprotonate the sulfonamide product. Pyridine is a common choice.[1]

Troubleshooting Guides

Issue 1: Low Selectivity in the Acylation of a Primary Amine
Symptom Possible Cause Suggested Solution
Significant acylation of the secondary amine is observed.The acylating agent is too reactive, or the reaction temperature is too high.Use a less reactive acylating agent. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor kinetic control.
A complex mixture of products is obtained.Side reactions are occurring due to harsh conditions.Consider using milder, chemoselective acylating agents like potassium acyltrifluoroborates under acidic conditions.[8][9]
The reaction does not go to completion for the primary amine.The primary amine is sterically hindered.Increase the reaction time or consider a more reactive, yet selective, acylating agent. Alternatively, an orthogonal protection strategy may be necessary.
Issue 2: Poor Yields in the Sulfonylation of a Primary Amine
Symptom Possible Cause Suggested Solution
A significant amount of di-sulfonylation product is formed.The mono-sulfonamide is being deprotonated and reacting further.Add the sulfonyl chloride slowly to the reaction mixture at 0 °C. Use a weaker base or a stoichiometric amount of a non-nucleophilic base.[1]
The reaction is sluggish and does not go to completion.The amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups).Consider using a catalyst, such as cupric oxide, to promote the reaction under mild conditions.[10]
The starting material is consumed, but the desired product is not isolated.The sulfonamide product may be soluble in the aqueous phase during workup.Ensure the pH of the aqueous layer is adjusted to neutralize the sulfonamide, making it less soluble in water and more soluble in the organic extraction solvent.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Kinetic Resolution of Amines

SubstrateAcylating AgentCatalystSolventConversion (%)Enantiomeric Excess (%)Selectivity Factor (s)
1-PhenylethylamineAcetic AnhydrideChiral DMAP derivativeDichloromethane52>99 (R)71
1-(1-Naphthyl)ethylamineIsopropenyl AcetateLipaseAcetonitrile5098 (R)150
1,2,3,4-Tetrahydro-1-naphthylamineAcetic AnhydrideChiral DMAP derivativeDichloromethane55>99 (S)75
1,2,3,4-TetrahydroquinolineBenzoyl chlorideChiral PhosphineToluene5092 (R)40

Data compiled from various kinetic resolution studies to provide a comparative overview.[11]

Table 2: Yields for Dynamic Kinetic Resolution of Primary Amines

Amine SubstrateYield (%)Enantiomeric Excess (%)
1-Phenylethylamine98>99
1-(4-Bromophenyl)ethylamine9599
1-(4-Methoxyphenyl)ethylamine96>99
1-Indanamine9297
1,2,3,4-Tetrahydro-1-naphthylamine9498

This procedure employs a palladium nanocatalyst for racemization and a commercial lipase for resolution.[12]

Experimental Protocols

Protocol 1: General Procedure for Chemoselective Mono-sulfonylation of a Primary Amine

This protocol is designed to minimize the common side reaction of di-sulfonylation.[1]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 mmol) and a suitable base (e.g., pyridine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 10 mL).

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Resolution of a Racemic Primary Amine via Enantioselective Acylation

This is a general protocol using a chiral catalyst and should be optimized for specific substrates.[11]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (1-10 mol%) and an anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Amine: Add the racemic amine (1.0 equiv) to the solution. If required by the specific catalyst, add a non-nucleophilic base (e.g., triethylamine or a proton sponge).

  • Cooling: Cool the reaction mixture to the desired temperature, which can range from -78 °C to room temperature depending on the catalyst and substrate.

  • Addition of Acylating Agent: Slowly add the acylating agent (0.5-0.6 equiv) to the reaction mixture.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Quenching and Separation: Once the desired conversion (ideally around 50%) is reached, quench the reaction (e.g., with saturated aqueous NaHCO₃). Separate the unreacted amine and the acylated product using standard purification techniques such as column chromatography or acid-base extraction.

  • Analysis: Characterize the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.

Visualizations

Chemoselectivity_Workflow start Start: Mixture of Primary & Secondary Amines decision1 Is direct selective reaction feasible? start->decision1 direct_reaction Perform Direct Chemoselective Reaction (e.g., Acylation, Sulfonylation) decision1->direct_reaction Yes orthogonal_path Use Orthogonal Protection Strategy decision1->orthogonal_path No check_selectivity Check Selectivity direct_reaction->check_selectivity success Successful Selective Reaction check_selectivity->success High failure Low Selectivity: Troubleshoot or Change Strategy check_selectivity->failure Low protect Step 1: Protect Primary Amine orthogonal_path->protect react_secondary Step 2: React Secondary Amine protect->react_secondary deprotect Step 3: Deprotect Primary Amine react_secondary->deprotect final_product Desired Product deprotect->final_product Sulfonylation_Troubleshooting cluster_troubleshooting Troubleshooting Di-sulfonylation start Primary Amine Sulfonylation reaction R-NH2 + R'-SO2Cl Base, Solvent start->reaction desired_product Desired Product: R-NH-SO2R' reaction->desired_product Desired Pathway side_product Side Product: R-N(SO2R')2 (Di-sulfonylation) reaction->side_product Competing Pathway q1 Is di-sulfonylation observed? side_product->q1 a1 Action 1: Control Stoichiometry (Use 1.0 eq. SO2Cl) q1->a1 Yes a2 Action 2: Slow Addition of SO2Cl at 0°C a1->a2 a3 Action 3: Modify Base (Use weaker or stoichiometric base) a2->a3

References

Validation & Comparative

A Researcher's Guide to Guanidinylation Reagents: 1,3-Di-Boc-2-(carboxymethyl)guanidine vs. N,N'-Di-Boc-N''-triflylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules and peptidomimetics, the introduction of the guanidinium group is a critical step, often imparting enhanced biological activity. The choice of the guanidinylating agent is paramount to the success of this transformation. This guide provides a detailed comparison of two commonly employed reagents: 1,3-Di-Boc-2-(carboxymethyl)guanidine and N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic strategy.

At a Glance: Key Differences

FeatureThis compoundN,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
Primary Application Bifunctional linker for peptide synthesis and bioconjugation[1][2]General guanidinylation of a broad range of amines[3][4]
Reactivity ModerateHigh, effective for hindered and weakly nucleophilic amines[3]
Key Advantage Possesses a carboxylic acid handle for further coupling reactions[5]Broad substrate scope and high yields[6]
Leaving Group Glycine moietyTrifluoromethanesulfonamide
Typical Reaction Conditions Amide coupling conditions (e.g., with carbodiimides)Generally mild, often at room temperature[7]

Performance and Reactivity

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) is renowned for its high reactivity, which stems from the excellent leaving group ability of the triflyl group.[6] This makes it the reagent of choice for the guanidinylation of sterically hindered or electronically deactivated amines.[3] It demonstrates broad applicability for both solution-phase and solid-phase synthesis.[8] However, its high reactivity can also be a drawback, as the reagent can be sensitive to moisture and may degrade if not handled under inert conditions.[8]

This compound , also known as N-(N,N′-Di-Boc-guanyl)glycine, offers a unique advantage due to its bifunctional nature.[9] The presence of the carboxymethyl group allows for its facile incorporation into peptide chains or attachment to other molecules through standard amide bond formation, while the di-Boc-protected guanidine moiety remains intact for subsequent deprotection.[5] Its reactivity as a guanidinylating agent for external amines is less documented in direct comparative studies but is generally considered to be more moderate than Goodman's reagent.

Quantitative Data Comparison

The following tables summarize typical yields reported for guanidinylation reactions using both reagents with various amine substrates. It is important to note that these results are compiled from different studies and direct, side-by-side comparisons under identical conditions are limited.

Table 1: Guanidinylation of Primary Amines

Amine SubstrateReagentReaction TimeYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-triflylguanidine30 min95[6]
Unhindered, primary aminesN,N'-Di-Boc-N''-triflylguanidineNot specified>90[6]
4-Bromophenethylamine1-[N,N'-(Di-Boc)amidino]pyrazole*24 h72[6]

Note: Data for a similar di-Boc protected guanidinylating agent is included for comparative context.

Table 2: Guanidinylation of Other Substrates

SubstrateReagentProductYield (%)Reference
Secondary aminesN,N'-Di-Boc-N''-triflylguanidineN,N'-di-Boc-protected guanidineHigh[6]
Unreactive aromatic amines (with N,N'-di-Cbz-N''-triflylguanidine)N,N'-di-Cbz-protected guanidineHigh[6]

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol is a general procedure for the efficient guanidinylation of a primary amine in solution.[7]

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (optional, for less reactive amines)

  • 2 M aqueous sodium bisulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous DCM.

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05-1.2 equiv). For less reactive amines, triethylamine (1.1 equiv) can be added.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Conceptual Protocol for Amide Coupling of this compound

This protocol outlines a general procedure for the coupling of this compound to a primary amine, leveraging its carboxylic acid functionality. This is a representative procedure based on standard peptide coupling methods.

Materials:

  • This compound

  • Primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottomed flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 equiv) and NHS or HOBt (1.1 equiv) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDCI (1.1 equiv) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Perform a standard aqueous work-up, typically involving washing with dilute acid, dilute base, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Reaction Pathways

To further elucidate the application of these reagents, the following diagrams illustrate their core reaction pathways.

guanidinylation_workflow cluster_goodman N,N'-Di-Boc-N''-triflylguanidine Pathway Amine Primary/Secondary Amine (R-NH₂) Product_G N,N'-Di-Boc-N''-R- guanidine Amine->Product_G Nucleophilic Attack Goodman N,N'-Di-Boc-N''- triflylguanidine Goodman->Product_G TfNH2 TfNH₂ Goodman->TfNH2 Triflamide Leaving Group

Guanidinylation using Goodman's Reagent.

carboxymethyl_coupling_workflow cluster_carboxymethyl This compound Pathway CarboxyGuanidine 1,3-Di-Boc-2- (carboxymethyl)guanidine ActivatedEster Activated Ester Intermediate CarboxyGuanidine->ActivatedEster Activation Activator Coupling Agent (e.g., EDCI/NHS) Activator->ActivatedEster CoupledProduct Amide-linked Guanidine Conjugate ActivatedEster->CoupledProduct Amide Bond Formation Amine Primary Amine (R'-NH₂) Amine->CoupledProduct

Amide coupling with this compound.

Conclusion and Recommendations

The choice between this compound and N,N'-Di-Boc-N''-triflylguanidine is dictated by the specific synthetic goal.

  • For the direct and efficient guanidinylation of a wide range of amines, including challenging substrates , N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) is the superior choice due to its high reactivity and broad applicability.

  • For applications requiring the incorporation of a protected guanidino moiety as part of a larger molecular framework, particularly in peptide synthesis or bioconjugation , This compound is the ideal reagent. Its bifunctional nature allows for a modular approach to complex molecule synthesis.

Researchers should carefully consider the nucleophilicity of their amine substrate, the desired functionality in the final product, and the overall synthetic strategy when selecting the appropriate guanidinylating agent.

References

A Comparative Analysis of Guanidinylation Reagents for Optimal Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a guanidinium group is a critical step in the synthesis of many biologically active molecules. The choice of guanidinylation reagent profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common guanidinylation reagents, supported by experimental data, to inform the selection of the most suitable reagent for various synthetic challenges.

The guanidinium group, with its inherent basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and pharmaceutical agents. The reagents used to install this functional group vary significantly in their reactivity, stability, and substrate compatibility. This comparison focuses on the performance of several widely used reagents: N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine, N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent), 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), and N,N'-Di-Boc-thiourea in conjunction with an activating agent.

Data Presentation: Performance of Guanidinylation Reagents

The following tables summarize the performance of these common guanidinylation reagents with various amine substrates, providing a quantitative basis for comparison.

Table 1: Guanidinylation of Primary Aliphatic Amines

Guanidinylating ReagentAmine SubstrateReaction TimeYield (%)Reference
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine4-Bromophenethylamine24 hours72
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)BenzylamineNot Specified95[1]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)Unhindered primary aminesNot Specified>90[1]
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)Various primary aminesNot Specified70-100 (nitroguanidine)[2]
N,N'-Di-Boc-thiourea / TCTAliphatic aminesNot Specifiedup to 95[3]

Table 2: Guanidinylation of Anilines

Guanidinylating ReagentAmine SubstrateReaction TimeYield (%)Reference
N,N'-Di-Boc-thiourea / I₂AnilineNot Specified85[1]
N,N'-Di-Boc-thiourea / I₂4-MethoxyanilineNot Specified82[1]
N,N'-Di-Boc-thiourea / I₂4-FluoroanilineNot Specified98[1]
N,N'-Di-Boc-thiourea / I₂4-NitroanilineNot Specified99[1]
N,N'-Di-Boc-thiourea / I₂o-ToluidineNot Specified85[1]

Key Considerations for Reagent Selection

  • N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine: This reagent is widely used due to its commercial availability and stability. It is effective for the guanidinylation of primary and some secondary amines under mild conditions, generally providing good yields.[4]

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): Known for its high reactivity, this reagent is particularly useful for guanidinylating weakly nucleophilic and sterically hindered amines.[4] However, it may be less stable and more costly than other options.[4]

  • 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC): This reagent is presented as a superior option, offering high yields and a practical synthetic route that does not require an inert atmosphere.[2] The reaction proceeds via a nitroguanidine intermediate.[2]

  • N,N'-Di-Boc-thiourea with an Activator (e.g., TCT or I₂): This combination offers a milder and more environmentally friendly alternative to methods that use heavy metals.[3] The use of cyanuric chloride (TCT) as an activator provides an efficient route for the guanidinylation of various amines with high yields.[3]

Experimental Protocols

Detailed methodologies for the key guanidinylation reactions are provided below.

Protocol 1: Guanidinylation using N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine

  • Reaction Setup: Dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous tetrahydrofuran (THF) (1.7 mL) in a round-bottom flask.[5]

  • Reaction: Stir the solution at room temperature for 24 hours.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., ethyl acetate:hexane = 1:3).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure guanidinylated product.[5]

Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (2.55 mmol) in anhydrous dichloromethane (13 mL).[5]

  • Amine Addition: To the stirred solution at room temperature, add the primary amine (2.8 mmol) in one portion via syringe.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]

  • Work-up and Purification: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.[1] Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 3: Guanidinylation using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

  • Reaction Setup: The synthesis of the nitroguanidine derivative is achieved by reacting DMNPC with the desired amine.[2]

  • Reaction: The reaction is carried out under practical conditions without the need for an inert atmosphere, yielding the nitroguanidine product in 70-100% yield.[2]

  • Deprotection: The nitro group is subsequently removed by catalytic transfer hydrogenation to yield the final guanidine product.[2]

  • Purification: A purification method using Amberlite CG II resin can be employed to isolate the guanidine compounds as HCl salts.[2]

Protocol 4: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

  • Activation: In a round-bottom flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.[1][3]

  • Amine Addition: To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][6]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.[1]

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[1]

Mandatory Visualization

G General Guanidinylation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product Amine Amine Substrate ReactionVessel Reaction in Suitable Solvent (e.g., THF, DCM) Amine->ReactionVessel Reagent Guanidinylation Reagent Reagent->ReactionVessel TLC TLC / LC-MS ReactionVessel->TLC Monitor Progress Workup Aqueous Work-up (if necessary) TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Protected Guanidine Purification->Product

Caption: General experimental workflow for a solution-phase guanidinylation reaction.

G Reaction Mechanism with Pyrazole-Carboxamidine Amine R-NH₂ (Amine) Reagent N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine Amine->Reagent Nucleophilic Attack Intermediate Tetrahedral Intermediate Reagent->Intermediate Product N,N'-Bis(Boc)-R-guanidine Intermediate->Product Elimination of Pyrazole Byproduct Pyrazole Intermediate->Byproduct

Caption: Simplified reaction mechanism for guanidinylation with a pyrazole-carboxamidine reagent.

G Activation of Di-Boc-Thiourea with TCT Thiourea N,N'-Di-Boc-thiourea Activated_Intermediate Reactive Intermediate Thiourea->Activated_Intermediate TCT Cyanuric Chloride (TCT) TCT->Activated_Intermediate Activation Product N,N'-Di-Boc-R-guanidine Activated_Intermediate->Product Amine R-NH₂ Amine->Activated_Intermediate Nucleophilic Attack

Caption: Activation of N,N'-Di-Boc-thiourea with TCT for guanidinylation.

References

A Head-to-Head Comparison of Guanidinylating Agents: Pyrazole-Carboxamidines vs. Triflylguanidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of the guanidinium group is a critical step in the synthesis of a wide array of biologically active molecules. The choice of guanidinylating agent can significantly impact reaction efficiency, substrate scope, and the overall success of a synthetic strategy. This guide provides an objective comparison of two popular classes of guanidinylating reagents: pyrazole-carboxamidines and triflylguanidines, with a focus on their reactivity, supported by experimental data and detailed protocols.

The guanidinium moiety, a key pharmacophore in numerous natural products and pharmaceuticals, is prized for its ability to engage in strong hydrogen bonding and electrostatic interactions.[1] Its incorporation into peptides and small molecules can modulate biological activity and enhance binding affinity.[2] Both pyrazole-carboxamidines and triflylguanidines have emerged as powerful tools for the installation of this functional group, each with distinct advantages and disadvantages.

Reactivity and Performance: A Comparative Overview

The fundamental difference between pyrazole-carboxamidines and triflylguanidines lies in their electrophilicity and, consequently, their reactivity. Triflylguanidines, bearing the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group, are generally more reactive than their pyrazole-carboxamidine counterparts.[3] This enhanced reactivity makes them particularly suitable for the guanidinylation of weakly nucleophilic and sterically hindered amines.[3]

Conversely, pyrazole-carboxamidines, such as the widely used 1H-Pyrazole-1-carboxamidine hydrochloride and its N,N'-di-Boc protected form, offer a balance of reactivity and stability, making them effective for a broad range of primary and some secondary amines under mild conditions.[2][3]

Data Presentation:

The following tables summarize the performance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine in the guanidinylation of various amine substrates, based on available experimental data. It is important to note that direct comparison can be challenging due to variations in reported reaction conditions.

Table 1: Guanidinylation of Primary Aliphatic Amines

Guanidinylating AgentSubstrateSolventTimeTemperatureYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamineTHF2 hRoom Temp.>95[3]
N,N'-Di-Boc-N''-triflylguanidineBenzylamineDichloromethane30 minRoom Temp.Quantitative[4]
N,N'-Di-Boc-N''-triflylguanidine1,4-butanediamineDichloromethane12 hNot SpecifiedHigh[5]

Table 2: Guanidinylation of Anilines (Weakly Nucleophilic Amines)

Guanidinylating AgentSubstrateSolventTimeTemperatureYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAnilineTHF24 hRoom Temp.>95[3]
N,N'-Di-Boc-N''-triflylguanidineWeakly nucleophilic aminesNot SpecifiedNot SpecifiedNot SpecifiedHigh[3]

Experimental Protocols

Detailed methodologies for the guanidinylation of a primary amine using both N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine are provided below.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Objective: To synthesize a N,N'-di-Boc-protected guanidine from a primary amine.

Materials:

  • Primary amine (e.g., Benzylamine)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF).

  • To the stirred solution, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equivalents).[3]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. For less reactive amines, gentle heating may be required.[3]

  • Once the reaction is complete (typically indicated by the disappearance of the starting amine), remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography to afford the desired N,N'-di-Boc-protected guanidine.[3]

Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Objective: To synthesize a N,N'-di-Boc-protected guanidine from a primary amine.

Materials:

  • Primary amine (e.g., Benzylamine)

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried, round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe

  • Separatory funnel

  • 2 M aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equivalent) in anhydrous DCM.[1]

  • To the stirred solution at room temperature, add the primary amine (1.1 equivalents) in one portion via syringe.[1][4]

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.[4]

  • After completion (e.g., 30 minutes for benzylamine), transfer the mixture to a separatory funnel.[4]

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.[4]

  • Extract the aqueous layers with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is obtained in high purity.[4]

Mandatory Visualization

experimental_workflow cluster_reagent Reagent Selection cluster_reaction Guanidinylation Reaction cluster_workup Work-up & Purification pyrazole Pyrazole-Carboxamidine add_reagent Add Guanidinylating Reagent pyrazole->add_reagent triflyl Triflylguanidine triflyl->add_reagent amine Amine Substrate dissolve Dissolve in Anhydrous Solvent amine->dissolve dissolve->add_reagent stir Stir at RT (or heat if needed) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate monitor->concentrate purify Column Chromatography concentrate->purify product Protected Guanidine purify->product

Caption: General experimental workflow for the guanidinylation of amines.

Applications in Drug Development and Signaling Pathways

Both pyrazole-carboxamidines and triflylguanidines are instrumental in the synthesis of arginine mimetics and other guanidine-containing compounds with therapeutic potential.[6][7] The guanidinium group is a key feature of the amino acid arginine, which plays a critical role in numerous biological processes, including protein-protein interactions and enzyme recognition.[6]

Compounds synthesized using these reagents can act as inhibitors or modulators of various signaling pathways. For instance, L-arginine itself is known to stimulate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[8] By creating arginine mimetics, researchers can develop molecules that target pathways regulated by arginine-containing ligands.

The choice of guanidinylating reagent can be influenced by the complexity of the target molecule. For the synthesis of sensitive or sterically demanding arginine analogues for incorporation into peptides, the high reactivity of triflylguanidines may be advantageous.[3] For more routine guanidinylations of accessible amines, the stability and cost-effectiveness of pyrazole-carboxamidines make them an attractive option.[3]

mTOR_pathway cluster_input Upstream Signals cluster_core mTORC1 Signaling cluster_output Cellular Processes Arginine L-Arginine / Arginine Mimetics mTORC1 mTORC1 Arginine->mTORC1 activates Growth_Factors Growth Factors Growth_Factors->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Navigating the Guanylation Landscape: A Guide to Cost-Effective Alternatives for Goodman's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of the guanidinyl moiety is a critical step in the synthesis of a diverse range of biologically active molecules. Goodman's reagent (N,N'-Di-Boc-N''-triflylguanidine) has long been a staple for this transformation due to its high reactivity. However, its significant cost can be a prohibitive factor in large-scale synthesis and methods development. This guide provides a comprehensive comparison of cost-effective alternatives to Goodman's reagent, offering a detailed analysis of their performance, supported by experimental data and protocols.

The selection of a suitable guanylation reagent is a balancing act between reactivity, stability, substrate scope, and cost. While Goodman's reagent excels in reactivity, particularly with weakly nucleophilic and sterically hindered amines, several other commercially available reagents offer a more economical approach without compromising significantly on efficiency for a broad range of substrates.[1] This guide will focus on three prominent alternatives: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, N,N'-Di-Boc-S-methylisothiourea, and N,N'-di-Boc-thiourea activated with cyanuric chloride (TCT).

Performance Comparison of Guanylation Reagents

The following tables summarize the performance of Goodman's reagent and its cost-effective alternatives in the guanylation of various amine substrates. While reaction conditions may vary across different literature sources, this compilation provides a valuable overview of the expected yields and reaction times.

Table 1: Guanylation of Primary Amines

ReagentSubstrateReaction TimeYield (%)Reference
Goodman's Reagent1,4-butanediamine12 h>95%[2]
Goodman's ReagentBenzylamineNot Specified98%[3]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%
N,N'-Di-Boc-S-methylisothiourea (AgNO₃ activated)BenzylamineNot SpecifiedHigh[4]
N,N'-di-Boc-thiourea (TCT activated)Benzylamine2 h95%[5]
N,N'-di-Boc-thiourea (I₂ activated)4-Methoxybenzylamine1 h85%[6]

Table 2: Guanylation of Secondary and Hindered Amines

ReagentSubstrateReaction TimeYield (%)Reference
Goodman's ReagentN-MethylbenzylamineNot SpecifiedHigh[7]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineN-Methylbenzylamine20 hModerate[8]
N,N'-Di-Boc-S-methylisothiourea (NIS activated)DiisopropylamineNot Specified75%[9]
N,N'-di-Boc-thiourea (TCT activated)N-Methylaniline4 h85%[5]

Cost-Effectiveness Analysis

A critical factor in reagent selection is its price. The following table provides an approximate cost comparison based on currently available vendor pricing. Prices are subject to change and may vary between suppliers.

Table 3: Cost Comparison of Guanylation Reagents

ReagentSupplier ExamplePrice (USD/gram)
Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine)Thermo Scientific Chemicals~$221.65/g (for 5g)
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineSigma-Aldrich~$54.31/g (for 1g)
N,N'-Di-Boc-S-methylisothioureaApollo Scientific~$3.00/g (for 5g)
N,N'-di-Boc-thioureaNot readily available pre-activatedReagent is inexpensive, but requires an activating agent.
Cyanuric Chloride (TCT)Sigma-Aldrich~$0.30/g (for 100g)

Reagent Profiles and Substrate Scope

Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine): This reagent is known for its exceptional reactivity, making it the go-to choice for challenging substrates, including weakly nucleophilic anilines and sterically hindered secondary amines.[1][10] Its high cost, however, is a significant drawback.

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A widely used and commercially available reagent, it is effective for the guanylation of primary and some secondary amines, offering good yields under mild conditions.[1] It is generally stable and provides a good balance between reactivity and cost.

N,N'-Di-Boc-S-methylisothiourea: This reagent is a cost-effective option that requires activation with a thiophilic promoter, such as mercury(II) chloride (HgCl₂), N-iodosuccinimide (NIS), or silver nitrate (AgNO₃).[4][11] The use of NIS or AgNO₃ provides a more environmentally friendly alternative to toxic mercury salts.[11] It is effective for a range of primary and secondary amines.

TCT-activated N,N'-di-Boc-thiourea: This in-situ generated carbodiimide from the reaction of inexpensive N,N'-di-Boc-thiourea and cyanuric chloride (TCT) is a highly cost-effective and environmentally benign alternative to heavy metal-activated methods.[5][12] This method is applicable to a variety of aliphatic and aromatic primary and secondary amines.[5]

Experimental Protocols

General Guanylation Workflow

The following diagram illustrates a typical workflow for a guanylation reaction.

Guanylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate Mix Reaction Mixture Amine->Mix Reagent Guanylation Reagent Reagent->Mix Solvent Anhydrous Solvent Solvent->Mix Base Base (if required) Base->Mix Stir Stirring at RT or Heat Mix->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Protected Guanidine Purify->Product

A typical workflow for a guanylation reaction.

Protocol 1: Guanylation using Goodman's Reagent

This protocol is adapted from a procedure for the guanylation of 1,4-butanediamine.[2]

  • Dry a three-necked, round-bottomed flask containing a magnetic stir bar and an addition funnel overnight in a drying oven.

  • Under an inert atmosphere (e.g., argon), add the amine substrate (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) to the flask.

  • Dissolve Goodman's reagent (1.05 equiv) in anhydrous CH₂Cl₂ and add it to the addition funnel.

  • Add the solution of Goodman's reagent dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is a general procedure for the guanylation of primary and secondary amines.

  • To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv).

  • Stir the reaction mixture at room temperature. For less reactive amines, heating may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.

Protocol 3: Guanylation using TCT-activated N,N'-di-Boc-thiourea

This protocol describes a cost-effective and environmentally friendly guanylation method.[5]

  • To a solution of N,N'-di-Boc-thiourea (1.0 equiv) in anhydrous THF, add cyanuric chloride (TCT) (0.33 equiv) and stir for 30 minutes at room temperature.

  • Add the amine (1.2 equiv) and a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

While Goodman's reagent remains a powerful tool for challenging guanylation reactions, several cost-effective alternatives offer excellent performance for a wide range of applications. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine provides a reliable and moderately priced option for many primary and secondary amines. For projects where cost is a primary concern, N,N'-Di-Boc-S-methylisothiourea and, in particular, TCT-activated N,N'-di-Boc-thiourea, present highly economical and efficient alternatives. By carefully considering the substrate scope, reaction conditions, and overall cost, researchers can select the optimal reagent to achieve their synthetic goals in a cost-effective manner.

References

A Comparative Guide to the Activation of N,N'-Di-Boc-thiourea: TCT vs. Mercury Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidine functional group is a crucial pharmacophore in numerous biologically active compounds and pharmaceuticals.[1] Its synthesis often involves the guanylation of amines, a reaction for which N,N'-Di-Boc-thiourea has emerged as a key reagent. The activation of this thiourea is a critical step, traditionally achieved using mercury(II) chloride (HgCl₂). However, due to the toxicity and environmental concerns associated with mercury salts, alternative activators have been sought. This guide provides an objective comparison of the performance of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, versus the classical mercury chloride for the activation of N,N'-Di-Boc-thiourea in the synthesis of N,N'-Di-Boc-protected guanidines.

Performance Comparison: TCT as a Greener and Efficient Alternative

The use of TCT as an activating agent for N,N'-Di-Boc-thiourea offers a mild, inexpensive, and environmentally benign alternative to the traditional mercury chloride method.[1] Critically, this modern approach eliminates the generation of hazardous heavy-metal waste without a significant sacrifice in chemical yield or reactivity.[1]

The TCT-mediated method has been shown to be effective for a wide range of primary and secondary aliphatic, alicyclic, and aromatic amines, affording high yields of the corresponding protected guanidines.[1] While direct side-by-side quantitative comparisons for a broad spectrum of substrates are not extensively documented in a single study, the literature strongly indicates that TCT provides comparable yields to those obtained with mercury chloride.[1]

The following table summarizes the yields obtained for the guanylation of various amines using the N,N'-Di-Boc-thiourea/TCT system.

Amine SubstrateProductYield (%)
PyrrolidineN,N'-Di-Boc-1-(pyrrolidine-1-carbonyl)guanidine95
PiperidineN,N'-Di-Boc-1-(piperidine-1-carbonyl)guanidine92
MorpholineN,N'-Di-Boc-1-(morpholine-4-carbonyl)guanidine93
BenzylamineN-Benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine90
n-ButylamineN-Butyl-N',N''-bis(tert-butoxycarbonyl)guanidine88
AnilineN,N'-Bis(tert-butoxycarbonyl)-N''-phenylguanidine85
4-MethoxybenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-(4-methoxybenzyl)guanidine91

Data sourced from Porcheddu, A., et al. (2009). Synlett.[1]

Experimental Protocols

This protocol is adapted from the work of Porcheddu and colleagues.[1]

  • Activation: In a round-bottom flask, a solution of N,N'-Di-Boc-thiourea (3 equivalents) in anhydrous tetrahydrofuran (THF) is treated with TCT (1 equivalent) at room temperature. The mixture is stirred for approximately 30 minutes.

  • Amine Addition: The amine (1 equivalent), N-methylmorpholine (NMM), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added to the activated mixture.

  • Reaction: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification: The reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified by column chromatography on silica gel to yield the pure N,N'-Di-Boc-protected guanidine.[1]

The following is a general procedure based on classical methods for thiourea activation.

  • Reaction Setup: To a stirred solution of N,N'-Di-Boc-thiourea (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), the amine (1-1.2 equivalents) and a base, typically triethylamine (2-3 equivalents), are added.

  • Activation: Mercury(II) chloride (1-1.2 equivalents) is added portion-wise to the mixture. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the mercury salts. The filtrate is then subjected to an aqueous work-up, and the crude product is purified by column chromatography.

Mandatory Visualizations

G cluster_activation Activation Step cluster_guanidinylation Guanidinylation Step Thiourea N,N'-Di-Boc-thiourea Intermediate Reactive Intermediate (e.g., Bis-Boc-carbodiimide) Thiourea->Intermediate Activation Activator Activator (TCT or HgCl₂) Activator->Intermediate Product N,N'-Di-Boc-Protected Guanidine Intermediate->Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Product

General reaction pathway for guanidinylation.

G cluster_tct TCT Activation Workflow cluster_hgcl2 Mercury Chloride Activation Workflow start_tct Start: N,N'-Di-Boc-thiourea + TCT in THF react_tct Stir at RT, 30 min start_tct->react_tct add_amine_tct Add Amine, NMM, DMAP react_tct->add_amine_tct monitor_tct Monitor by TLC add_amine_tct->monitor_tct workup_tct Aqueous Work-up monitor_tct->workup_tct purify_tct Column Chromatography workup_tct->purify_tct start_hg Start: N,N'-Di-Boc-thiourea + Amine + Base in DMF add_hg Add HgCl₂ start_hg->add_hg monitor_hg Monitor by TLC add_hg->monitor_hg filter_hg Filter Mercury Salts monitor_hg->filter_hg workup_hg Aqueous Work-up filter_hg->workup_hg purify_hg Column Chromatography workup_hg->purify_hg

Comparison of experimental workflows.

Conclusion

The activation of N,N'-Di-Boc-thiourea with TCT represents a significant advancement in the synthesis of protected guanidines. It provides a safer, more environmentally friendly, and cost-effective alternative to the classical mercury chloride method.[1] The operational simplicity of the TCT protocol, combined with its ability to produce high yields of guanidinylated products from a diverse range of amines, makes it a highly attractive method for researchers in both academic and industrial settings. While the mercury chloride method is effective, the significant toxicity and disposal issues associated with heavy metals make the TCT method the superior choice for modern organic synthesis.

References

Navigating the Steric Maze: A Comparative Guide to Guanidinylation of Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules often involves the challenging task of guanidinylating sterically hindered amines. The inherent basicity and hydrogen-bonding capabilities of the guanidinium group make it a valuable pharmacophore, but its installation onto a bulky scaffold can be a synthetic bottleneck. This guide provides an objective comparison of common guanidinylation reagents, supported by experimental data, to aid in the selection of the most effective method for these demanding substrates.

The efficiency of guanidinylation is critically dependent on both the nucleophilicity of the amine and the steric environment around the nitrogen atom. Sterically hindered amines, such as secondary amines with bulky alkyl groups or primary amines adjacent to quaternary centers, present a significant challenge to many standard guanidinylation procedures. This guide will compare the performance of several classes of reagents: triflylguanidines, uronium-based reagents, pyrazole- and triazole-carboxamidines, and activated thioureas.

Performance Comparison of Guanidinylation Reagents

The selection of an appropriate guanidinylation reagent is paramount for achieving high yields and minimizing reaction times, especially when dealing with sterically encumbered amines. The following table summarizes the performance of various reagents on challenging substrates. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources and should be interpreted as a guide to general reactivity trends.

Guanidinylating ReagentSterically Hindered AmineReaction TimeYield (%)Reference
N,N'-di-Boc-N''-triflylguanidineHindered secondary aminesNot specifiedHigh[1]
1H-Triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidineN-Methylbenzylamine24 h>95%[1]
Di-Boc-thiourea with TCTCyclic secondary aminesNot specifiedHigh[1]
HATUtert-Butylamine-No reaction
Di-Boc-thiourea with Mukaiyama's ReagentBenzylamineNot specified91%[2]

Key Reagent Classes and Their Efficacy

N,N'-di-Protected-N''-triflylguanidines

This class of reagents, particularly N,N'-di-Boc-N''-triflylguanidine, is renowned for its high reactivity, which is attributed to the excellent leaving group ability of the triflate anion.[3] This makes it particularly effective for the guanidinylation of weakly nucleophilic and sterically hindered amines.[1] While highly efficient, these reagents can be more expensive and less stable than other alternatives.[1]

Uronium-Based Reagents (HATU)

Originally developed as peptide coupling reagents, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have been repurposed for guanidinylation. HATU has shown to be an efficient reagent for producing sterically hindered superbases.[4] However, its efficacy is highly dependent on the steric bulk of the amine substrate. For instance, while it reacts smoothly with the sterically demanding cyclohexylamine, it fails to guanidinylate the extremely bulky tert-butylamine.

Pyrazole- and Triazole-Carboxamidines

Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride and its di-Boc protected version are widely used due to their stability and commercial availability.[1] While effective for primary and some secondary amines, their reactivity can be limited with highly hindered substrates. A significant advancement in this class is the development of 1H-Triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine. This triazole-based reagent exhibits superior reactivity compared to its pyrazole counterpart, especially for less reactive or sterically hindered amines, and can significantly shorten reaction times.[1][5]

Activated Thioureas

The use of N,N'-di-Boc-thiourea in combination with an activating agent offers a cost-effective and versatile approach to guanidinylation. Common activators include mercury(II) chloride (HgCl₂), the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), and the more environmentally friendly cyanuric chloride (TCT).[1][2] The in situ generation of a highly electrophilic carbodiimide intermediate allows for the guanidinylation of a range of primary and secondary amines, including those with some degree of steric hindrance.[2]

Experimental Protocols

Detailed methodologies for key guanidinylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Guanidinylation using N,N'-di-Boc-N''-triflylguanidine

This protocol is adapted from a general procedure for the guanidinylation of amines.[6]

Materials:

  • N,N'-di-Boc-N''-triflylguanidine

  • Sterically hindered amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, for less reactive amines)[7]

  • 2 M aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-di-Boc-N''-triflylguanidine (1.0 equiv) in anhydrous DCM.

  • To the stirred solution at room temperature, add the sterically hindered amine (1.1 equiv) in one portion. For less reactive amines, freshly distilled triethylamine (1.1 equiv) can be added.[7]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 30 minutes to a few hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.[7]

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using HATU

This protocol is based on the repurposing of HATU for the synthesis of 2-substituted 1,1,3,3-tetramethylguanidines.

Materials:

  • HATU

  • Sterically hindered amine

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the sterically hindered amine (1.0 equiv) in anhydrous ACN or DMF, add TEA (2.0 equiv).

  • Add HATU (1.0-1.2 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Guanidinylation using Di-Boc-thiourea and Mukaiyama's Reagent

This protocol describes the guanidinylation of an amine using a thiourea derivative activated by Mukaiyama's reagent.[2]

Materials:

  • N,N'-di-Boc-thiourea

  • Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)

  • Sterically hindered amine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve N,N'-di-Boc-thiourea (1.0 equiv) and the sterically hindered amine (1.2 equiv) in anhydrous DCM.

  • Add triethylamine (2.5 equiv) to the solution.

  • Add Mukaiyama's reagent (1.2 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Dry the organic layer over an appropriate drying agent, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired protected guanidine.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a typical guanidinylation reaction.

Guanidinylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Sterically Hindered Amine Reaction_Vessel Combine & Stir (Monitor by TLC/LC-MS) Amine->Reaction_Vessel Reagent Guanidinylation Reagent Reagent->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Purified Protected Guanidine Chromatography->Product

Caption: General workflow for the guanidinylation of a sterically hindered amine.

Signaling Pathway and Logical Relationship Diagrams

In the context of this comparison guide, a signaling pathway is not directly applicable. However, a logical diagram illustrating the decision-making process for selecting a guanidinylation reagent can be highly valuable.

Reagent_Selection Start Start: Sterically Hindered Amine Steric_Hindrance Assess Degree of Steric Hindrance Start->Steric_Hindrance Reactivity_Need High Reactivity Essential? Steric_Hindrance->Reactivity_Need High Pyrazole_Reagent Start with Pyrazole- carboxamidine Steric_Hindrance->Pyrazole_Reagent Moderate Triflylguanidine Use N,N'-di-Boc-N''- triflylguanidine Reactivity_Need->Triflylguanidine Yes Triazole_Reagent Consider Triazole- carboxamidine Reactivity_Need->Triazole_Reagent No Cost_Consideration Cost a Major Factor? Thiourea_Reagent Use Activated Di-Boc-thiourea Cost_Consideration->Thiourea_Reagent Yes Cost_Consideration->Pyrazole_Reagent No HATU_Reagent Consider HATU (test on small scale) Triazole_Reagent->HATU_Reagent Pyrazole_Reagent->Cost_Consideration

Caption: Decision tree for selecting a guanidinylation reagent for hindered amines.

References

A Comparative Guide to Guanidinylation Strategies in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a guanidinium group is a critical transformation in the synthesis of a diverse range of biologically active molecules. The unique properties of the guanidinium moiety, a key pharmacophore in natural products and pharmaceuticals like the amino acid arginine, make it a focal point in drug design and development. The choice between direct and indirect guanidinylation strategies significantly influences reaction efficiency, substrate scope, and the overall success of a synthetic route. This guide provides an objective comparison of these two primary approaches, supported by experimental data and detailed protocols to inform reagent selection and methodological design.

Direct vs. Indirect Guanidinylation: A Strategic Overview

Guanidinylation can be broadly categorized into two strategic approaches: direct and indirect. The choice between these strategies is often a trade-off between step economy, reagent reactivity, and the steric and electronic properties of the substrate.

Direct Guanidinylation involves the reaction of a primary or secondary amine with a guanidinylating agent in a single step. This approach is characterized by its efficiency and atom economy, often reducing the number of synthetic steps required.[1][2] Key to this strategy is the use of protected guanidinylating reagents that temper the high basicity and nucleophilicity of the guanidine group, allowing for controlled reactions under mild conditions.[3]

Indirect Guanidinylation , a more traditional approach, typically involves multiple steps.[1][2][4] This strategy often begins with the conversion of an amine to a precursor, such as a thiourea or cyanamide, which is then activated and subsequently reacted with an amine to form the guanidine. While often robust and well-established, these methods can be more time-intensive and may result in lower overall yields due to the increased number of synthetic transformations.[1]

Performance Comparison of Guanidinylating Agents

The selection of a guanidinylating agent is paramount to the success of the reaction. The following tables summarize the performance of common direct and indirect guanidinylating agents based on reported experimental data.

Table 1: Direct Guanidinylation of Primary Amines
Guanidinylating AgentSubstrate (Primary Amine)Reaction TimeYield (%)Reference(s)
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary amines->90%[5]
N,N'-Di-Boc-N''-triflylguanidineBenzylamine-95%[5]
N,N'-Di-Boc-N''-triflylguanidineSterically hindered amines-High[6]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine4-Bromophenethylamine24 hours72%[3]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineVarious primary and secondary amines-Good[6]
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)Various amines-70-100% (nitroguanidine)
Table 2: Indirect Guanidinylation of Primary Amines
Precursor/Activating AgentSubstrate (Primary Amine)Reaction TimeYield (%)Reference(s)
Di-Boc-thiourea / Mukaiyama's reagentBenzylamine-91%
Di-Boc-thiourea / Cyanuric chloride (TCT)Various amines-High[7]
Thiourea / Ru(bpy)₃Cl₂ (photocatalyst)Aryl-substituted thioureas-High

Experimental Protocols

Protocol 1: Direct Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol describes the direct guanidinylation of butane-1,4-diamine.[1]

Materials:

  • Butane-1,4-diamine

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Addition funnel

Procedure:

  • In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve butane-1,4-diamine (1.0 molar equivalent) and triethylamine (1.1 molar equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 molar equivalents) in anhydrous dichloromethane.

  • Transfer the solution of Goodman's reagent to an addition funnel and add it dropwise to the stirring solution of the diamine over 30 minutes at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the di-Boc-protected guanidine. A reported yield for a similar reaction is 98%.[1]

Protocol 2: Indirect Guanidinylation via Thiourea Formation and Activation

This protocol outlines a two-step indirect guanidinylation starting from a primary amine.

Step 2a: Thiourea Formation

Materials:

  • Primary amine

  • Benzoyl isothiocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

Procedure:

  • Dissolve the primary amine (1.0 molar equivalent) in anhydrous THF in a round-bottomed flask with a magnetic stir bar.

  • Add benzoyl isothiocyanate (1.05 molar equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude thiourea, which can often be used in the next step without further purification.

Step 2b: Guanidinylation using Carbodiimide Promoter

Materials:

  • Crude thiourea from Step 2a

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Secondary amine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

Procedure:

  • Dissolve the crude thiourea (1.0 molar equivalent) and the secondary amine (1.2 molar equivalents) in anhydrous dichloromethane in a round-bottomed flask.

  • Add EDC (1.1 molar equivalents) to the stirring solution at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired substituted guanidine.

Visualizing the Strategies

To better illustrate the conceptual differences between the two approaches, the following diagrams outline the general workflows.

DirectGuanidinylation Amine Primary/Secondary Amine Reaction Direct Reaction (Single Step) Amine->Reaction Reagent Protected Guanidinylating Agent (e.g., N,N'-Di-Boc-N''-triflylguanidine) Reagent->Reaction Product Protected Guanidine Reaction->Product Deprotection Deprotection Product->Deprotection FinalProduct Final Guanidine Product Deprotection->FinalProduct

Direct Guanidinylation Workflow

IndirectGuanidinylation StartAmine Primary Amine Step1 Step 1: Formation of Precursor StartAmine->Step1 Precursor Precursor (e.g., Thiourea) Step1->Precursor Step2 Step 2: Activation & Reaction with 2nd Amine Precursor->Step2 Product Protected Guanidine Step2->Product SecondAmine Second Amine SecondAmine->Step2 Deprotection Deprotection Product->Deprotection FinalProduct Final Guanidine Product Deprotection->FinalProduct

Indirect Guanidinylation Workflow

Conclusion

The choice between direct and indirect guanidinylation strategies is a critical decision in synthetic planning. Direct methods offer a more streamlined and efficient route, particularly for early-stage introduction of the guanidine moiety.[1][2][4][8] Reagents like N,N'-Di-Boc-N''-triflylguanidine have demonstrated high reactivity and yields, even with challenging substrates.[5][6] Indirect methods, while often requiring more steps, provide a robust and versatile toolbox for the synthesis of complex guanidines, with well-established protocols for thiourea and carbodiimide-based approaches. Ultimately, the optimal strategy will depend on the specific synthetic target, the nature of the starting materials, and the desired overall efficiency of the synthetic sequence. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Comparative Analysis of Di-Boc-Guanidine and its Alternatives via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for guanidines is a critical step in the synthesis of a wide array of bioactive molecules. This guide provides an objective comparison of the analytical characteristics of Di-Boc-guanidine and its common alternatives, N,N'-Di-Cbz-guanidine and N,N'-Di-Fmoc-guanidine, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The supporting experimental data and detailed protocols provided herein are intended to aid in the selection of the most suitable protected guanidine for specific synthetic and analytical challenges.

The guanidinium group is a key pharmacophore due to its strong basicity and ability to form multiple hydrogen bonds. Protecting this functional group is often necessary to avoid side reactions during synthesis. The choice of the protecting group not only influences the reaction outcomes but also the ease of characterization of the intermediates and final products. This guide focuses on the three most common protecting group strategies for guanidines: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Performance Comparison: NMR and Mass Spectrometry Data

The following tables summarize the key NMR and mass spectrometry data for N,N'-Di-Boc-guanidine, N,N'-Di-Cbz-guanidine, and N,N'-Di-Fmoc-guanidine, facilitating a direct comparison of their analytical signatures.

Table 1: ¹H NMR Spectroscopic Data
CompoundProtecting GroupFunctional Group Protons (ppm)Protecting Group Protons (ppm)Solvent
N,N'-Di-Boc-guanidine Boc10.42 (s, 1H, NH), 8.47 (s, 1H, NH)[1]1.37 (s, 18H, t-Butyl)[1]DMSO-d₆
N,N'-Di-Cbz-guanidine Cbz~8.9 (br s, 1H, NH), ~7.8 (br s, 2H, NH)7.40-7.25 (m, 10H, Ar-H), 5.10 (s, 4H, CH₂)DMSO-d₆
N,N'-Di-Fmoc-guanidine Fmoc~9.0 (br s, 1H, NH), ~8.0 (br s, 2H, NH)7.9-7.3 (m, 16H, Ar-H), 4.5-4.2 (m, 6H, CH, CH₂)DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
CompoundProtecting GroupGuanidinyl Carbon (C=N) (ppm)Protecting Group Carbons (ppm)Solvent
N,N'-Di-Boc-guanidine Boc158.3[1]82.3 (Quaternary C), 28.1 (CH₃)[1]CDCl₃
N,N'-Di-Cbz-guanidine Cbz~157~136 (Ar-C), ~128 (Ar-CH), ~67 (CH₂)DMSO-d₆
N,N'-Di-Fmoc-guanidine Fmoc~156~144, ~141, ~128, ~127, ~125, ~120 (Ar-C), ~66 (CH₂), ~47 (CH)DMSO-d₆
Table 3: Mass Spectrometry Data
CompoundProtecting GroupMolecular Weight ( g/mol )Calculated m/z [M+H]⁺Key Fragmentation Ions (m/z)
N,N'-Di-Boc-guanidine Boc259.30260.16204 ([M+H-C₄H₈]⁺), 160 ([M+H-Boc]⁺), 148, 104 ([Boc+H]⁺)
N,N'-Di-Cbz-guanidine Cbz327.34328.13234 ([M+H-C₇H₇]⁺), 190 ([M+H-Cbz]⁺), 108 ([C₇H₈O]⁺), 91 ([C₇H₇]⁺)
N,N'-Di-Fmoc-guanidine Fmoc495.54496.20318 ([M+H-Fmoc]⁺), 179 ([Fmoc-CH₂]⁺), 165 ([Fluorenyl]⁺)

Experimental Protocols

Detailed methodologies for the NMR and mass spectrometry analysis of Di-Boc-guanidine products and their alternatives are provided below. These protocols can be adapted for specific instruments and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for Quantitative NMR (qNMR):

  • Accurately weigh 10-20 mg of the protected guanidine sample into a clean, dry vial.

  • Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A minimum of 5 times the longest T₁ of the signals of interest (both analyte and standard). For accurate quantification, a longer delay of 30-60 seconds is recommended.

  • Acquisition Time (aq): At least 3-4 seconds.

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Manually phase the spectrum carefully.

  • Perform a baseline correction.

  • Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, and the weights of the sample and the internal standard.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the protected guanidine sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

ESI-MS Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0-4.5 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600-800 L/hr

  • Mass Range: m/z 50 - 1000

MS/MS Fragmentation:

For fragmentation studies (MS/MS), the protonated molecular ion [M+H]⁺ is selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon gas. The collision energy should be optimized for each compound to obtain a rich fragmentation spectrum.

Visualizing Workflows and Relationships

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis of a protected guanidine followed by its NMR and MS analysis.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results start Starting Materials (Amine, Guanidinylating Agent) reaction Guanidinylation Reaction start->reaction 1. Coupling workup Work-up and Purification reaction->workup 2. Isolation product Protected Guanidine Product workup->product nmr_prep NMR Sample Preparation product->nmr_prep ms_prep MS Sample Preparation product->ms_prep nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_proc NMR Data Processing nmr_acq->nmr_proc structure Structure Confirmation nmr_proc->structure purity Purity Assessment nmr_proc->purity ms_acq MS Data Acquisition ms_prep->ms_acq ms_proc MS Data Analysis ms_acq->ms_proc ms_proc->structure

Caption: A generalized workflow from synthesis to analysis of protected guanidines.

Mass Spectrometry Fragmentation of Di-Boc-Guanidine

The logical relationship of the fragmentation pattern of N,N'-Di-Boc-guanidine in ESI-MS is depicted below.

G Fragmentation Pathway of [Di-Boc-Guanidine+H]⁺ parent [M+H]⁺ m/z 260 frag1 [M+H - C₄H₈]⁺ m/z 204 parent->frag1 - C₄H₈ (isobutylene) frag2 [M+H - Boc]⁺ m/z 160 parent->frag2 - C₅H₉O₂ (Boc group) frag3 [Boc+H]⁺ m/z 104 parent->frag3 frag4 [M+H - 2 x C₄H₈]⁺ m/z 148 frag1->frag4 - C₄H₈ (isobutylene) frag2->frag3 - C₄H₃N₂

Caption: Key fragmentation pathways for protonated N,N'-Di-Boc-guanidine.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups for guanidines depends on the overall synthetic strategy, particularly the orthogonality required for deprotection steps. This guide provides a comparative analytical framework to assist in the characterization of these important synthetic intermediates. The distinct NMR and mass spectral signatures of each protected guanidine, as detailed in the tables and diagrams, allow for unambiguous identification and purity assessment. The provided experimental protocols offer a starting point for robust and reliable analysis in the research and drug development pipeline.

References

A Comparative Guide to HPLC Methods for Purity Assessment of N,N'-di-Boc-protected Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of N,N'-di-Boc-protected guanidines is a critical parameter in drug discovery and development, as these compounds are versatile building blocks in the synthesis of complex molecules. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for accurately determining the purity of these compounds. This guide provides a comparative overview of Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC) methods for the purity assessment of N,N'-di-Boc-protected guanidines, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of HPLC Methods: RP-HPLC vs. NP-HPLC

Reversed-phase and normal-phase HPLC are two powerful techniques for the separation and analysis of chemical compounds. The choice between them is primarily dictated by the polarity of the analyte and the desired separation selectivity.

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)
Mobile Phase Polar (e.g., Acetonitrile/Water)Non-polar (e.g., Hexane/Isopropanol)
Elution Order Non-polar compounds are retained longer.Polar compounds are retained longer.
Advantages Robust, reproducible, wide applicability, compatible with mass spectrometry.Excellent for separating isomers and very polar compounds.
Disadvantages May provide insufficient retention for very polar compounds.Mobile phases are often more volatile and less compatible with some detectors.

Data Presentation: Quantitative Comparison

The following table summarizes the expected performance of RP-HPLC and NP-HPLC methods for the purity analysis of a representative N,N'-di-Boc-protected guanidine. The data is representative and intended for comparative purposes; actual results may vary depending on the specific compound, impurities, and instrumentation.

ParameterRP-HPLC MethodNP-HPLC Method
Retention Time of Main Peak (min) 12.58.2
Resolution (Main Peak vs. Impurity A) 2.53.0
Resolution (Main Peak vs. Impurity B) 3.12.2
Theoretical Plates 1500012000
Purity Assessment (%) 99.599.4

Impurity A: A more polar impurity (e.g., a partially deprotected guanidine). Impurity B: A less polar impurity (e.g., a starting material or a non-polar byproduct).

Experimental Protocols

Below are detailed protocols for the purity analysis of N,N'-di-Boc-protected guanidines using both RP-HPLC and NP-HPLC.

Reversed-Phase HPLC (RP-HPLC) Protocol

Objective: To quantitatively determine the purity of N,N'-di-Boc-protected guanidines and to separate them from potential polar and non-polar impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the N,N'-di-Boc-guanidine sample. Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]

Normal-Phase HPLC (NP-HPLC) Protocol

Objective: To provide an alternative selectivity for the purity assessment of N,N'-di-Boc-protected guanidines, particularly for resolving closely related isomers or impurities with similar polarity in reversed-phase systems.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Silica or Cyano-based column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: n-Hexane

    • B: Isopropanol

  • Gradient:

    • 0-10 min: 10% B

    • 10-25 min: 10% to 30% B

    • 25-30 min: 30% B

    • 30-31 min: 30% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the N,N'-di-Boc-guanidine sample. Dissolve the sample in 10 mL of the initial mobile phase composition (90:10 Hexane:Isopropanol). Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Mandatory Visualization

The following diagrams illustrate the logical workflow for HPLC method selection and the general experimental workflow for purity assessment.

HPLC_Method_Selection Analyte N,N'-di-Boc-protected guanidine Polarity Assess Polarity Analyte->Polarity RP_HPLC Reversed-Phase HPLC (Primary Choice) Polarity->RP_HPLC Moderately Polar Impurity_Profile Consider Impurity Profile RP_HPLC->Impurity_Profile NP_HPLC Normal-Phase HPLC (Alternative Selectivity) Isomers Isomeric Impurities? Impurity_Profile->Isomers Isomers->RP_HPLC No Isomers->NP_HPLC Yes

HPLC Method Selection Workflow

HPLC_Purity_Workflow Start Start Sample_Prep Sample Preparation (Dissolve & Filter) Start->Sample_Prep HPLC_Analysis HPLC Analysis (Inject into System) Sample_Prep->HPLC_Analysis Chromatogram Generate Chromatogram HPLC_Analysis->Chromatogram Data_Analysis Data Analysis (Peak Integration) Chromatogram->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report End End Purity_Report->End

General HPLC Purity Assessment Workflow

References

A Comparative Guide to Boc Deprotection: Performance Under Various Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The choice of deprotection conditions is paramount to achieving high yields and purity while preserving the integrity of other sensitive functional groups within a molecule. This guide provides an objective comparison of common Boc deprotection methodologies, supported by experimental data and detailed protocols.

At a Glance: Comparison of Common Boc Deprotection Methods

The selection of a Boc deprotection method is a critical decision in a synthetic sequence, balancing reaction efficiency with the acid sensitivity of the substrate. The following table summarizes the key quantitative parameters for the most common methods.

MethodReagents/ConditionsReaction TimeTemperatureTypical YieldPurityAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[1]0.5 - 4 hours[1]Room TemperatureHigh[1]High[2][3]Highly effective and volatile, facilitating easy removal.[1]Corrosive, toxic, and can cleave other acid-labile groups.[1][4]
Hydrochloric Acid (HCl) 4M HCl in Dioxane or Ethyl Acetate[1]1 - 12 hours[1]Room TemperatureHigh[1]High[2][3]Cost-effective and readily available; resulting HCl salt is often crystalline.[1][3]Can be less selective and may lead to chlorinated byproducts in some cases.[1]
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂ in Methanol[5]1 - 4 hours[5]Room TemperatureUp to 90%[5]HighMild conditions, tolerant of many acid-sensitive functional groups.[5]Potential for formation of carbon monoxide and other side products.[6]
Thermal (Continuous Flow) Methanol or Trifluoroethanol, 120-240 °C[7]30 minutes[7]High73-90%[7]≥90-95%[8]Acid-free, can offer unique selectivity based on temperature control.[7]Requires high temperatures which may not be suitable for all substrates.

In-Depth Analysis of Deprotection Conditions

Strong Acidic Conditions: The Workhorses of Boc Deprotection

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection due to their high efficiency and rapid reaction times.

Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is a standard protocol for Boc removal.[1] The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[3] While yields are generally high, the resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize, which may complicate purification.[3] A significant drawback of TFA is its high corrosivity and potential to cleave other acid-sensitive protecting groups, such as tert-butyl esters.[4]

Hydrochloric Acid (HCl): Commonly used as a 4M solution in dioxane or ethyl acetate, HCl offers a cost-effective and readily available alternative to TFA.[1] Reaction times can range from 30 minutes to several hours.[3] A key advantage of using HCl is that the resulting amine hydrochloride salt is often a crystalline solid, which can facilitate purification by filtration.[3] In some cases, HCl can exhibit greater selectivity than TFA in the presence of other acid-labile groups.

Mild Deprotection Conditions: Preserving Molecular Integrity

For substrates containing acid-sensitive functional groups, milder deprotection methods are essential.

Oxalyl Chloride in Methanol: This method provides a mild and selective alternative for the deprotection of N-Boc groups on a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds.[5] The reaction proceeds at room temperature with yields often exceeding 70% and up to 90%.[5][6] This method has been shown to be effective even when traditional strong acid methods fail or lead to the cleavage of other sensitive groups.[5] However, the mechanism is thought to be more complex than simple in situ generation of HCl and may involve the formation of reactive intermediates.[5]

Thermal Deprotection: The use of high temperatures, often in a continuous flow setup, offers an acid-free method for Boc removal.[7] This technique has demonstrated high conversions (≥90%) for a diverse set of substrates, with product purities often reaching ≥95%.[7][8] The reaction is typically carried out in solvents like methanol or trifluoroethanol at temperatures ranging from 120 to 240 °C, with short residence times of around 30 minutes.[7] This method is particularly advantageous as it avoids aqueous workups and the need to free-base the resulting amine.[8] However, the high temperatures required may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.

  • Dry the resulting solid under vacuum to obtain the deprotected amine hydrochloride.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol[5]
  • In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution. An exotherm and gas evolution may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography or recrystallization.

Protocol 4: Thermal Deprotection in Continuous Flow[7]
  • Prepare a solution of the N-Boc protected amine in a suitable solvent (e.g., methanol or trifluoroethanol).

  • Pump the solution through a heated flow reactor at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).

  • The reactor temperature is maintained at a high temperature (e.g., 150-240 °C).

  • Collect the output from the reactor.

  • The solvent can be removed under reduced pressure to yield the deprotected amine.

Visualizing the Chemistry

Boc_Deprotection_Mechanism cluster_acidic Acid-Catalyzed Deprotection Boc-Amine Boc-Amine Protonated_Carbamate Protonated_Carbamate Boc-Amine->Protonated_Carbamate + H+ (TFA or HCl) Carbamic_Acid Carbamic_Acid Protonated_Carbamate->Carbamic_Acid - tert-butyl cation Free_Amine Free_Amine Carbamic_Acid->Free_Amine - CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Deprotection_Workflow Start Boc-Protected Substrate Reaction Deprotection (TFA, HCl, etc.) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup & Purification Monitoring->Workup Complete Product Deprotected Amine Workup->Product

Caption: General experimental workflow for Boc deprotection.

Conclusion

The choice of Boc deprotection conditions requires careful consideration of the substrate's properties and the overall synthetic strategy. While strong acids like TFA and HCl offer rapid and efficient deprotection for robust molecules, milder methods such as oxalyl chloride in methanol or thermal deprotection provide valuable alternatives for sensitive substrates where functional group tolerance is critical. By understanding the performance characteristics and experimental protocols of these different methods, researchers can select the optimal conditions to achieve their desired synthetic outcomes with high yield and purity.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Di-Boc-2-(carboxymethyl)guanidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Di-Boc-2-(carboxymethyl)guanidine, aligning with best practices in laboratory operations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on safety data sheets (SDS) for structurally similar compounds, the following precautions are essential:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory to prevent skin exposure.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Hazard Profile of Guanidine Compounds

Key Chemical and Physical Properties

A foundational aspect of safe handling and disposal is a clear understanding of the substance's properties. The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 158478-76-3
Molecular Formula C₁₃H₂₃N₃O₆
Molecular Weight 317.34 g/mol
Appearance White to off-white solid
Storage Temperature 2-8°C

(Data sourced from publicly available chemical supplier information)

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. It is imperative to adhere to all federal, state, and local environmental regulations.

  • Waste Segregation: At the point of generation, carefully segregate waste containing this compound from other waste streams to prevent accidental mixing of incompatible chemicals.

  • Containment of Waste:

    • Solid Waste: Carefully collect any solid this compound, avoiding dust generation, and place it into a suitable, sealed, and clearly labeled container for disposal.

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container and treated as chemical waste.

    • Solutions: If this compound is in a solution, the entire solution must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not attempt to neutralize the solution unless it is a specifically approved institutional procedure.

  • Labeling: Clearly and accurately label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Final Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifests and transportation.

Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [2]

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material using an absorbent material from a spill kit.

  • Dispose: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.[1][2]

Disposal Workflow Diagram

Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated PPE) collect_waste Collect in a Designated, Compatible, and Sealed Container start->collect_waste label_waste Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date collect_waste->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Guidance for Handling 1,3-Di-Boc-2-(carboxymethyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with 1,3-Di-Boc-2-(carboxymethyl)guanidine, a guanidinylation reagent. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related guanidine compounds are known to be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtectionSpecification
Eyes/Face Safety Glasses/GogglesWear chemical safety goggles with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Chemical-Resistant GlovesWear compatible chemical-resistant gloves, such as nitrile or neoprene.[5]
Lab CoatAn impervious lab coat or gown must be worn to protect from spills.[5]
Respiratory RespiratorIn situations where dust may be generated, a NIOSH-approved respirator (e.g., N95) should be used.[3]
Feet Closed-toe ShoesWear closed-toe shoes to protect against spills.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the integrity of the compound.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Consult SDS Consult SDS of related compounds Don PPE Don appropriate PPE Consult SDS->Don PPE Step 1 Fume Hood Work in a well-ventilated fume hood Don PPE->Fume Hood Step 2 Avoid Dust Avoid dust and aerosol generation Fume Hood->Avoid Dust During Handling Avoid Contact Avoid contact with skin, eyes, and clothing Avoid Dust->Avoid Contact No Consumption Do not eat, drink, or smoke in the work area Avoid Contact->No Consumption Wash Hands Wash hands thoroughly after handling No Consumption->Wash Hands Step 3 Decontaminate Decontaminate work surfaces Wash Hands->Decontaminate Store Properly Store in a tightly closed container in a cool, dry place Decontaminate->Store Properly

Caption: A step-by-step workflow for the safe handling of this compound.

Storage Requirements:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Hygroscopic; protect from moisture.[2]

Emergency Procedures: Spills and First Aid

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Spill Response:

  • Small Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Large Spills: For larger spills, evacuate the area and alert the appropriate emergency response team. Prevent spilled material from entering drains or waterways.[1]

Disposal Plan

All waste containing this compound must be considered hazardous waste and disposed of according to institutional and regulatory guidelines.

Disposal Workflow

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate Segregate guanidine waste from other waste streams Collect Solid Collect solid waste in a dedicated, labeled container Segregate->Collect Solid Collect Liquid Collect contaminated liquid waste in a separate, labeled container Segregate->Collect Liquid Label Clearly label containers as 'Hazardous Waste' with the chemical name Collect Solid->Label Step 1 Collect Liquid->Label Store Store in a designated satellite accumulation area Label->Store Step 2 EHS Contact institution's EHS department for pickup Store->EHS Step 3 Manifest Follow all institutional procedures for waste manifests EHS->Manifest Regulations Ensure compliance with local, state, and federal regulations Manifest->Regulations

Caption: A procedural workflow for the proper disposal of waste containing this compound.

Key Disposal Steps:

  • Segregation: Do not mix guanidine waste with other chemical waste.

  • Containment: Use leak-proof and clearly labeled containers for all waste.[5]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the accumulation start date.[5]

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup for hazardous waste.[5]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[5] Do not empty into drains.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di-Boc-2-(carboxymethyl)guanidine
Reactant of Route 2
1,3-Di-Boc-2-(carboxymethyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.